molecular formula C6H13NO B587881 (1R,3S)-3-Aminomethyl-cyclopentanol CAS No. 1110772-09-2

(1R,3S)-3-Aminomethyl-cyclopentanol

Cat. No.: B587881
CAS No.: 1110772-09-2
M. Wt: 115.176
InChI Key: NUBNZASXRSXFRW-NTSWFWBYSA-N
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Description

(1R,3S)-3-Aminomethyl-cyclopentanol is a synthetic intermediate useful for pharmaceutical synthesis.

Properties

IUPAC Name

(1R,3S)-3-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBNZASXRSXFRW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289478
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110772-09-2
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110772-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (1R,3S)-3-Aminomethyl-cyclopentanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: (1R,3S)-3-Aminomethyl-cyclopentanol is a chiral, bifunctional organic compound of significant interest to the pharmaceutical industry. Its rigid cyclopentane core, combined with the precise stereochemical orientation of a primary aminomethyl group and a secondary hydroxyl group, makes it an invaluable building block for the asymmetric synthesis of complex molecules. This guide provides an in-depth analysis of its chemical and physical properties, discusses logical synthetic strategies for its preparation, and explores its critical role as a structural scaffold, particularly in the development of carbocyclic nucleoside analogues for antiviral therapies.

Introduction: A Key Chiral Building Block

In the field of medicinal chemistry, the three-dimensional arrangement of atoms is paramount to biological activity. Chiral scaffolds that present functional groups in specific spatial orientations are the cornerstone of rational drug design. This compound, CAS No. 1110772-09-2, is a prime example of such a scaffold.[1] Its structure features a five-membered carbocyclic ring which imparts conformational rigidity, a feature often sought in drug candidates to reduce entropic penalties upon binding to a biological target.

The cis relationship between the hydroxyl group at C1 and the aminomethyl group at C3, along with the specific (1R, 3S) absolute stereochemistry, defines its utility. This precise arrangement allows it to serve as a mimic of the ribose sugar found in natural nucleosides, leading to the synthesis of carbocyclic nucleoside analogues with enhanced metabolic stability and potent biological activity.[2][3]

Core Physicochemical and Structural Properties

The molecular structure of this compound dictates its physical and chemical behavior. It is a bifunctional molecule containing both a primary amine and a secondary alcohol, enabling a wide range of subsequent chemical modifications.

dot graph "molecule_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} dend

Figure 1: Chemical structure of this compound.

A summary of its key computed and predicted properties is presented below.

PropertyValueSource
CAS Number 1110772-09-2[1]
Molecular Formula C₆H₁₃NO[4]
Molecular Weight 115.17 g/mol [4]
IUPAC Name (1R,3S)-3-(aminomethyl)cyclopentan-1-ol[1]
Density (Predicted) 1.042 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 205.6 ± 13.0 °C[1]
pKa (Predicted) 15.17 ± 0.40 (hydroxyl proton)[1]
XLogP3-AA -0.2[1]
Topological Polar Surface Area 46.3 Ų[4]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like this compound is a significant challenge where stereocontrol is the central objective. While this compound is typically supplied as a synthetic intermediate, understanding its preparation provides insight into the production of related chiral molecules.[5][6][7] Methodologies often draw from strategies developed for the closely related (1R,3S)-3-aminocyclopentanol, an important intermediate for the HIV integrase inhibitor Bictegravir.[8]

The core principle involves establishing the two chiral centers on the cyclopentane ring with high fidelity. Common strategies include:

  • Asymmetric Cycloaddition: A powerful method involves a hetero-Diels-Alder reaction between cyclopentadiene and a chiral dienophile.[8][9] This reaction can construct the carbocyclic core and set the required stereochemistry in a single step. The choice of chiral auxiliary on the dienophile is critical for inducing high diastereoselectivity.

  • Chiral Resolution: Racemic mixtures of intermediates can be separated using chiral resolving agents (e.g., chiral acids) or through enzymatic resolution, where an enzyme selectively reacts with one enantiomer.[8][9]

  • Chiral Pool Synthesis: Starting from an already chiral molecule (a "chiral pool" starting material), a series of stereocontrolled reactions are performed to build the target molecule.

dot digraph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [color="#5F6368"];

} dend

Figure 2: Generalized workflow for the stereoselective synthesis.
Exemplary Protocol: Asymmetric Cycloaddition

This protocol describes the conceptual steps for the key cycloaddition, which is foundational to establishing the correct stereochemistry.

  • Preparation of the Dienophile: A chiral N-acyl hydroxylamine compound is prepared, often from an inexpensive chiral source like a hydroxy acid ester. This compound serves as the chiral inducer.[8][10]

  • Cycloaddition Reaction: The chiral N-acyl hydroxylamine is reacted with cyclopentadiene in the presence of an oxidant (e.g., a periodate). The reaction is conducted at controlled temperatures (e.g., 20-30°C) to maximize stereoselectivity.[9]

    • Causality: The chiral group on the hydroxylamine sterically hinders one face of the dienophile, forcing the cyclopentadiene to approach from the less hindered face. This controlled approach dictates the stereochemistry of the newly formed chiral centers in the bicyclic product.

  • Intermediate Isolation: The resulting bicyclic intermediate is isolated and purified. At this stage, the relative and absolute stereochemistry of the two key centers is fixed.

  • Downstream Processing: Subsequent steps involve the reduction of the double bond, reductive opening of the N-O bond within the bicyclic system, and conversion of the resulting functional groups to the target amine and alcohol.[8][9] This multi-step process validates the initial stereochemical investment by carrying it through to the final product.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the primary amine and the secondary alcohol.

  • The Aminomethyl Group: This primary amine is a potent nucleophile and a Brønsted-Lowry base. It readily participates in standard amine chemistries such as:

    • Acylation: Formation of amides with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

    • Protection: The amine is often protected during synthesis using groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to prevent unwanted side reactions.

  • The Hydroxyl Group: The secondary alcohol is a weaker nucleophile than the amine but is crucial for forming ether or ester linkages.

    • Esterification: Reaction with carboxylic acids or their derivatives.

    • Etherification: Formation of ethers, for example, via Williamson ether synthesis.

    • Oxidation: Can be oxidized to the corresponding ketone under appropriate conditions.

    • Protection: Can be protected with silyl ethers (e.g., TBDMS, TIPS) or other standard alcohol protecting groups.

The ability to selectively protect one group while reacting the other is fundamental to its use as a building block in multi-step syntheses.

dot digraph "reactivity_diagram" { graph [overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname=Helvetica, fontcolor="#202124"]; edge [color="#5F6368"];

} dend

Figure 3: Key reactive sites and representative transformations.

Applications in Drug Discovery: The Carbocyclic Nucleoside Analogue

The primary application for this chiral scaffold is in the synthesis of carbocyclic nucleoside analogues. Natural nucleosides consist of a nucleobase attached to a ribose or deoxyribose sugar.[11] These molecules are fundamental to life but can be rapidly cleaved in vivo by phosphorylase enzymes at the glycosidic bond, limiting their therapeutic efficacy.

By replacing the oxygen atom in the furanose ring with a methylene (-CH₂) group, a carbocyclic nucleoside is formed.[2] This substitution creates a molecule that is structurally similar to the natural nucleoside but is completely resistant to enzymatic cleavage, significantly enhancing its metabolic stability and bioavailability. The antiviral potency of these analogues is highly dependent on the stereochemistry of the carbocyclic ring, as the activating enzymes (kinases) and target viral polymerases are exquisitely sensitive to the spatial arrangement of the hydroxyl and base-mimicking moieties.[3][12]

This compound provides the ideal carbocyclic core. The hydroxyl group at C1 mimics the 5'-hydroxyl of a natural ribose sugar, while the aminomethyl group at C3 serves as a handle to attach a modified nucleobase.

dot digraph "nucleoside_analogue" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} dend

Figure 4: Comparison of a natural nucleoside with a carbocyclic analogue.

Predictive Spectroscopic Analysis

While experimental spectra require laboratory acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features, which is essential for its characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the low symmetry of the molecule.

    • CH-OH Proton: A multiplet expected around δ 3.8-4.2 ppm.

    • CH-CH₂N Proton: A multiplet expected around δ 1.8-2.2 ppm.

    • CH₂-N Protons: A multiplet around δ 2.5-2.9 ppm.

    • Cyclopentane Ring Protons: A series of complex, overlapping multiplets between δ 1.2-2.0 ppm. The diastereotopic nature of the methylene protons would lead to distinct signals.

    • -OH and -NH₂ Protons: Broad singlets, exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum should display 6 distinct signals for the 6 carbon atoms.

    • C-OH: Expected around δ 70-75 ppm.

    • C-CH₂N: Expected around δ 40-45 ppm.

    • CH₂-N: Expected around δ 45-50 ppm.

    • Ring CH₂ Carbons: Signals expected in the δ 20-40 ppm range.

  • Mass Spectrometry (MS): In Electrospray Ionization (ESI+) mode, the molecule would readily protonate to give a molecular ion [M+H]⁺ at m/z 116.1.

Conclusion

This compound is more than a simple chemical intermediate; it is a carefully designed chiral scaffold that provides a robust and stereochemically defined platform for the construction of advanced pharmaceutical agents. Its value lies in the precise spatial relationship of its functional groups, its inherent conformational rigidity, and its ability to serve as a metabolically stable mimic of natural biological structures. For researchers in drug discovery, particularly in the antiviral field, this building block represents a key component in the rational design of next-generation therapeutics.

References

  • PubChem. (1S,3R)-3-(aminomethyl)cyclopentan-1-ol. National Center for Biotechnology Information. Available at: [Link]

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  • Google Patents. (2020). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof (CN111517855A).
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  • PubMed Central. (2021). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... National Center for Biotechnology Information. Available at: [Link]

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Sources

Introduction: A Chiral Scaffold of Pharmaceutical Importance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1R,3S)-3-Aminomethyl-cyclopentanol

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral cyclopentane derivative of significant interest in pharmaceutical synthesis. This document delves into its fundamental chemical and physical properties, established and potential synthetic routes, and its critical role as a building block in the development of therapeutic agents. Particular emphasis is placed on the practical aspects of its synthesis, including discussions on chiral control and scalable production strategies, drawing parallels with structurally related and commercially significant intermediates. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a blend of theoretical grounding and actionable insights.

This compound is a bifunctional organic molecule featuring a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group at specific stereocenters. The precise spatial arrangement of these functional groups makes it a valuable chiral building block for creating complex molecular architectures. While direct literature on the specific applications of this compound is emerging, the high value of the structurally analogous compound, (1R,3S)-3-aminocyclopentanol, underscores its significance. (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of Bictegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV.[1][2] This established precedent highlights the potential of the aminomethyl variant as a crucial component for novel therapeutics, particularly in antiviral and other medicinal chemistry domains.

The core value of this scaffold lies in the fixed, cis-relationship between the C1 hydroxyl and the C3 aminomethyl group, providing a rigid framework that can be strategically employed to interact with biological targets. This guide will explore the technical details necessary to harness the potential of this important synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 1110772-09-2[3][4]
Molecular Formula C₆H₁₃NO[3][5]
Molecular Weight 115.17 g/mol [3][5]
IUPAC Name (1R,3S)-3-(aminomethyl)cyclopentan-1-ol[3]
InChI Key NUBNZASXRSXFRW-NTSWFWBYSA-N[3]
Canonical SMILES C1CO[5]
Appearance Colorless to pale yellow liquid or solid[6]
Solubility Soluble in water and alcohols[6]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 1[5]

Characterization of this compound typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the carbon skeleton and the relative stereochemistry of the substituents. Mass spectrometry provides the molecular weight and fragmentation pattern, while Infrared (IR) spectroscopy confirms the presence of the hydroxyl (O-H) and amine (N-H) functional groups.

Synthesis and Manufacturing Strategies

The synthesis of enantiomerically pure cyclopentane derivatives like this compound presents significant challenges, primarily centered on the establishment of the two chiral centers. Common strategies include chiral resolution of a racemic mixture or asymmetric synthesis from a prochiral starting material or a chiral pool precursor.

Chiral Resolution Routes

Chiral resolution is a classical approach where a racemic mixture of the target compound or a precursor is separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid. However, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.[1] Enzymatic resolution offers an alternative with potentially higher selectivity and milder reaction conditions.[1]

Asymmetric Synthesis: The Vince Lactam Approach

A more elegant and efficient strategy is asymmetric synthesis, which creates the desired stereoisomer directly. A highly successful precursor for related structures is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[7] This strained bicyclic lactam is a versatile starting material for a variety of carbocyclic nucleoside analogues and other cyclopentane-based structures.[7][8]

Conceptual Experimental Protocol: Synthesis via a Chiral Precursor

The following protocol outlines a conceptual synthesis based on methodologies reported for structurally similar compounds, such as those derived from Vince Lactam or through hetero-Diels-Alder reactions.[2]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene and a suitable dienophile (e.g., an N-acyl nitroso compound) can establish the bicyclic framework with the requisite stereochemistry.

  • N-O Bond Reduction: The nitrogen-oxygen bond in the resulting cycloadduct is selectively reduced. Reagents like zinc powder in acetic acid are effective for this transformation.[2]

  • Chiral Separation (if necessary): If the initial cycloaddition is not enantioselective, a lipase-catalyzed acylation can be employed to selectively acetylate one enantiomer, allowing for separation.[2]

  • Double Bond Reduction: The double bond within the cyclopentene ring is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.[2]

  • Functional Group Interconversion: The existing nitrogen functionality would then be converted to the aminomethyl group. This could involve, for example, reduction of a nitrile or amide precursor.

  • Deprotection and Salt Formation: Finally, any protecting groups are removed. The final product can be isolated as the free base or converted to a stable salt, such as the hydrochloride, by treatment with HCl in a suitable solvent like isopropanol.[2][9]

G cluster_0 Phase 1: Stereoselective Cycloaddition cluster_1 Phase 2: Ring Modification & Reduction cluster_2 Phase 3: Functional Group Manipulation Cyclopentadiene Cyclopentadiene Bicyclic Intermediate Bicyclic Intermediate Cyclopentadiene->Bicyclic Intermediate [4+2] Cycloaddition Chiral Dienophile Chiral Dienophile Chiral Dienophile->Bicyclic Intermediate Reduced Intermediate Reduced Intermediate Bicyclic Intermediate->Reduced Intermediate N-O Bond Cleavage Saturated Intermediate Saturated Intermediate Reduced Intermediate->Saturated Intermediate Hydrogenation (Pd/C) Functionalized Precursor Functionalized Precursor Saturated Intermediate->Functionalized Precursor e.g., Nitrile Formation Target Molecule Target Molecule Functionalized Precursor->Target Molecule Reduction & Deprotection

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Applications in Drug Discovery

As a chiral intermediate, this compound serves as a valuable starting point for the synthesis of more complex active pharmaceutical ingredients (APIs).[10] Its utility stems from the defined stereochemistry and the presence of two orthogonal functional groups—a primary amine and a secondary alcohol—which can be selectively modified.

The primary amine can be functionalized through various reactions such as acylation, alkylation, or sulfonylation to build out molecular complexity. The hydroxyl group can be used as a handle for forming esters, ethers, or can be oxidized to a ketone if desired. This dual functionality allows for the construction of diverse libraries of compounds for screening in drug discovery programs. The cyclopentane core provides a semi-rigid scaffold that can effectively position these appended functional groups to interact with protein binding pockets.

G Target_Molecule This compound Primary Amine Secondary Alcohol Acylation Acylation Target_Molecule:f0->Acylation Alkylation Alkylation Target_Molecule:f0->Alkylation Esterification Esterification Target_Molecule:f1->Esterification Etherification Etherification Target_Molecule:f1->Etherification API Active Pharmaceutical Ingredient (API) Acylation->API Alkylation->API Esterification->API Etherification->API

Caption: Functionalization pathways for this compound in API synthesis.

Safety, Handling, and Storage

Working with any chemical intermediate requires adherence to strict safety protocols. While specific toxicological data for this compound is not extensively detailed, information from safety data sheets (SDS) for it and related compounds provides essential guidance.[11][12]

  • General Hazards: The material may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin.[11][12] Harmful if inhaled, ingested, or absorbed through the skin.[11][12]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[13] Operations should be conducted in a well-ventilated area or a chemical fume hood.[13]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11][12]

    • Skin Contact: Wash skin immediately with soap and copious amounts of water.[11][12]

    • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting.[11][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a chiral building block with considerable potential for the pharmaceutical industry. Its defined stereochemistry and versatile functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. While challenges in its stereoselective synthesis exist, strategies adapted from the production of similar high-value intermediates provide a clear path forward for its efficient and scalable production. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of scaffolds like this compound is set to increase, making it a key compound for researchers and developers in medicinal chemistry.

References

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  • Forró, E., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Retrieved from [Link]

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(1R,3S)-3-Aminomethyl-cyclopentanol molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1R,3S)-3-Aminocyclopentanol: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of (1R,3S)-3-aminocyclopentanol, a pivotal chiral intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core structural features, stereoselective synthesis strategies, and its critical application as a building block for advanced therapeutics. We will explore the causality behind synthetic choices and provide a framework for its analytical characterization, ensuring a thorough understanding of this essential compound.

Introduction to (1R,3S)-3-Aminocyclopentanol

(1R,3S)-3-Aminocyclopentanol is a chiral organic compound featuring a cyclopentane ring substituted with an amino group and a hydroxyl group at specific stereocenters.[1][2] Its precise three-dimensional arrangement is crucial for its function in asymmetric synthesis. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R,3S)-3-aminocyclopentan-1-ol.[2][3]

This molecule has garnered significant attention in the pharmaceutical industry primarily for its role as a key intermediate in the synthesis of the HIV integrase inhibitor, Bictegravir.[4][5] The specific stereochemistry of (1R,3S)-3-aminocyclopentanol is fundamental to the biological activity of the final active pharmaceutical ingredient (API).

Molecular Structure and Physicochemical Properties

The defining feature of (1R,3S)-3-aminocyclopentanol is its cyclopentyl backbone with two functional groups, an alcohol and an amine, in a cis configuration relative to each other. The absolute stereochemistry is designated as (1R) for the carbon bearing the hydroxyl group and (3S) for the carbon bearing the amino group.

Molecular Structure Diagram

Caption: 2D representation of (1R,3S)-3-Aminocyclopentanol with stereocenters.

The physical and chemical properties of this molecule are summarized in the table below. These characteristics are essential for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[1][2][3]
Molecular Weight 101.15 g/mol [1][2][3]
CAS Number 1110772-05-8[2][6]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 179 °C[1]
Density 1.084 g/cm³[1]
Flash Point 62 °C[1]
Solubility Soluble in water, alcohols, and ether solvents[1]
Storage Condition 2-8°C, protect from light[1]

Stereoselective Synthesis: A Strategic Imperative

The synthesis of enantiomerically pure (1R,3S)-3-aminocyclopentanol is a significant challenge due to its two chiral centers. The primary synthetic strategies fall into two categories: chiral resolution and asymmetric synthesis.

Chiral Resolution Methods

Early approaches to obtaining this molecule involved the synthesis of a racemic mixture of cis-3-aminocyclopentanol, followed by separation of the desired enantiomer. This is typically achieved through:

  • Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer.

  • Chemical Resolution: Forming diastereomeric salts with a chiral acid, which can then be separated by crystallization.[4][7]

The fundamental drawback of these methods is the theoretical maximum yield of 50%, with practical yields often falling between 30-45%.[4][7] This results in significant waste of raw materials, making it economically challenging for large-scale industrial production.[4][7]

Asymmetric Synthesis: A Modern Approach

To overcome the yield limitations of resolution, asymmetric synthesis routes have been developed. These methods aim to create the desired stereocenters with high selectivity from the outset. A notable strategy involves an asymmetric cycloaddition reaction.[4][7]

One patented method utilizes a chiral N-acyl hydroxylamine compound to induce chirality during a cycloaddition reaction with cyclopentadiene.[4] This approach constructs both chiral centers of the target product in a controlled manner. The advantages of this method are significant:

  • High Atom Economy: Minimizes waste by incorporating most of the starting material into the final product.

  • Excellent Stereoselectivity: Produces the product with high optical purity.

  • Cost-Effectiveness: Employs readily available and inexpensive raw materials, making it suitable for industrial-scale synthesis.[7]

Analytical Characterization Protocol

To ensure the identity, purity, and stereochemical integrity of (1R,3S)-3-aminocyclopentanol, a robust analytical protocol is required.

Step-by-Step Characterization Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Confirm the molecular structure and connectivity.

    • Protocol: Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O). Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Data (in D₂O, 400MHz): δ ppm 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H). T[7]he specific splitting patterns and chemical shifts confirm the cis-relationship of the substituents and the overall cyclopentyl structure.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Objective: Determine the enantiomeric purity (e.g., enantiomeric excess).

    • Protocol: Utilize a chiral stationary phase column (e.g., polysaccharide-based). Develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol) that resolves the (1R,3S) and (1S,3R) enantiomers.

    • Validation: The method must demonstrate baseline separation of the two enantiomers. The area under each peak is used to calculate the enantiomeric excess, which should be >99% for pharmaceutical-grade material.

  • Mass Spectrometry (MS):

    • Objective: Confirm the molecular weight.

    • Protocol: Employ an ionization technique such as Electrospray Ionization (ESI).

    • Validation: The resulting spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 102.10, consistent with the exact mass of 101.15 g/mol .

[3]### 5. Critical Role in Drug Development: The Bictegravir Case

(1R,3S)-3-Aminocyclopentanol is not just a chemical curiosity; it is a crucial building block for the antiretroviral drug Bictegravir. B[5]ictegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. T[4]he specific stereochemistry of the aminocyclopentanol fragment is essential for the correct orientation of the molecule within the active site of the HIV integrase enzyme, thereby ensuring its therapeutic efficacy.

Relationship to Bictegravir

cluster_0 Synthesis Pathway A (1R,3S)-3-Aminocyclopentanol (Key Chiral Intermediate) B Multi-step Chemical Synthesis A->B Incorporation of Chiral Scaffold C Bictegravir (Active Pharmaceutical Ingredient) B->C

Caption: Role of (1R,3S)-3-aminocyclopentanol as a key intermediate for Bictegravir.

Safety, Handling, and Storage

Under standard laboratory conditions, (1R,3S)-3-aminocyclopentanol is considered a relatively safe compound. H[1]owever, due to its amine functionality and potential for irritation, proper laboratory practices are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place between 2-8°C, protected from light. A[1]void contact with strong oxidizing agents and acids.

(1R,3S)-3-Aminocyclopentanol is a molecule of significant strategic importance in pharmaceutical synthesis. Its well-defined stereochemistry is the cornerstone of its utility, particularly in the construction of complex APIs like Bictegravir. While classical resolution methods are viable, modern asymmetric synthesis strategies offer superior efficiency, atom economy, and scalability. A thorough understanding of its structure, properties, and synthesis is therefore indispensable for scientists and researchers in the field of drug discovery and development.

References

  • PharmaCompass.com. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • ChemBK. Cyclopentanol, 3-aMino-, (1R,3S)-. [Link]

  • PubChem. (1r,3s)-3-Aminocyclopentanol hydrochloride. [Link]

  • Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • PubChem. (1R,3S)-3-Aminocyclopentanol. [Link]

  • PubChem. (1S,3R)-3-(aminomethyl)cyclopentan-1-ol. [Link]

  • Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Google Patents. Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.

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Spectroscopic Characterization of (1R,3S)-3-Aminomethyl-cyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of (1R,3S)-3-Aminomethyl-cyclopentanol, a key chiral building block in contemporary drug discovery and development. The unique stereochemistry of this molecule imparts specific conformational constraints that are crucial for its biological activity, making unambiguous structural confirmation and purity assessment paramount. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the analytical methodologies required for its characterization.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a cyclopentane scaffold, a primary amine, and a hydroxyl group. Its defined stereochemistry at the 1st and 3rd positions is a critical determinant of its utility as a synthetic intermediate. The spatial arrangement of its functional groups allows for the construction of complex molecular architectures with precise three-dimensional orientations, a vital aspect in the design of targeted therapeutics.

Accurate spectroscopic analysis is not merely a quality control checkpoint; it is a fundamental component of the research and development process. It provides indisputable evidence of chemical identity, stereochemical integrity, and purity, which are regulatory prerequisites for any compound intended for pharmaceutical use.

Molecular Structure and Key Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

PropertyValueSource
IUPAC Name (1R,3S)-3-(aminomethyl)cyclopentan-1-ol[1]
CAS Number 1110772-09-2[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
Canonical SMILES C1CO[2]

A Note on Structural Analogs: It is critical to distinguish this compound from its close structural analog, (1R,3S)-3-Aminocyclopentanol (CAS 1110772-05-8). The latter lacks the methylene bridge between the cyclopentane ring and the amino group. This seemingly minor difference results in distinct spectroscopic signatures and physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. While experimental spectra for this compound are not widely published, we can rely on highly accurate predictive models to understand its expected NMR characteristics.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the molecule's asymmetry and the potential for overlapping signals. The following table outlines the expected chemical shifts and multiplicities for the protons in this compound.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H1 (CH-OH)~3.8 - 4.2MultipletDeshielded by the adjacent electronegative oxygen atom.
H3 (CH-CH₂NH₂)~1.8 - 2.2MultipletMethine proton adjacent to the aminomethyl group.
-CH₂-NH₂ ~2.6 - 3.0MultipletProtons on the carbon adjacent to the nitrogen atom.
Cyclopentane Ring Protons ~1.2 - 2.0MultipletsDiastereotopic protons of the cyclopentane ring, leading to complex splitting patterns.
-OH, -NH₂ Broad, variableSinglet (broad)Protons attached to heteroatoms; their signals are often broad and their chemical shifts are concentration and solvent dependent.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected.

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C1 (CH-OH)~70 - 75Carbon bearing the hydroxyl group, significantly deshielded.
C3 (CH-CH₂NH₂)~40 - 45Methine carbon at the point of substitution for the aminomethyl group.
-CH₂-NH₂ ~45 - 50Carbon of the aminomethyl group, influenced by the nitrogen atom.
C2, C5 ~35 - 42Methylene carbons adjacent to the substituted carbons.
C4 ~20 - 25Methylene carbon furthest from the functional groups.
Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra suitable for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). B 2. Add internal standard if quantitative analysis is required (e.g., TMS). A->B C 3. Transfer the solution to a 5 mm NMR tube. B->C D 4. Insert the sample into the spectrometer and lock on the deuterium signal. E 5. Shim the magnetic field to achieve optimal homogeneity. D->E F 6. Acquire ¹H spectrum (e.g., 16 scans, 30° pulse, 2s relaxation delay). E->F G 7. Acquire ¹³C spectrum (e.g., 1024 scans, proton decoupled). F->G H 8. Apply Fourier transform to the FID. I 9. Phase correct the spectrum. H->I J 10. Calibrate the chemical shift scale to the solvent or internal standard signal. I->J K 11. Integrate signals (¹H) and pick peaks (¹H and ¹³C). J->K

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions corresponding to its O-H, N-H, and C-H bonds.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3200 - 3600O-H (alcohol), N-H (amine)StretchingBroad
2850 - 3000C-H (alkane)StretchingStrong, sharp
1590 - 1650N-H (amine)Bending (scissoring)Medium
1000 - 1260C-O (alcohol)StretchingStrong
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid or solid samples.

IR_Workflow A 1. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry. B 2. Record a background spectrum of the empty ATR crystal. A->B C 3. Place a small amount of the sample directly onto the crystal. B->C D 4. Apply pressure using the anvil to ensure good contact. C->D E 5. Acquire the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). D->E F 6. The instrument software automatically subtracts the background from the sample spectrum. E->F

Caption: Step-by-step protocol for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Expected Fragmentation Patterns

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed in the positive ion mode would be the protonated molecule [M+H]⁺ at m/z 116.1.

Under higher energy conditions, such as Electron Ionization (EI), fragmentation is expected. Key fragmentation pathways would likely involve:

  • Loss of water (-18 Da): From the hydroxyl group, leading to a fragment at m/z 98.

  • Loss of ammonia (-17 Da): From the amino group, resulting in a fragment at m/z 99.

  • Cleavage of the aminomethyl group (-30 Da): Loss of CH₂NH₂, giving a fragment at m/z 85.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing the purity and identity of a sample.

MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A 1. Prepare a dilute solution of the sample in a suitable mobile phase (e.g., methanol/water). B 2. Inject the sample onto an appropriate LC column (e.g., C18). A->B C 3. Elute the sample using a gradient or isocratic mobile phase flow. B->C D 4. The eluent from the LC is directed into the mass spectrometer source (e.g., ESI). C->D E 5. The analyte is ionized. D->E F 6. Ions are separated based on their m/z ratio in the mass analyzer. E->F G 7. Ions are detected and a mass spectrum is generated. F->G

Caption: A generalized workflow for sample analysis by LC-MS.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While experimental data is not always publicly available, predictive models and a fundamental understanding of spectroscopic principles provide a robust framework for its analysis. NMR spectroscopy confirms the carbon-hydrogen framework and stereochemistry, IR spectroscopy identifies key functional groups, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation. The protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, purification, and application of this important chiral building block.

References

  • PubChem. (1R,3S)-3-(aminomethyl)cyclopentan-1-ol. [Link]

  • PubChem. (1R,3S)-3-Aminocyclopentanol. [Link]

  • PubChem. (1R,3S)-3-(aminomethyl)cyclopentan-1-ol. [Link]

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An In-Depth Technical Guide to the ¹³C NMR Analysis of (1R,3S)-3-Aminomethyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of the chiral molecule (1R,3S)-3-Aminomethyl-cyclopentanol. As a key building block in medicinal chemistry, understanding its structural features is paramount for its application in drug development. This document delves into the theoretical underpinnings of ¹³C NMR spectroscopy, offers a detailed, peak-by-peak interpretation of the predicted spectrum, and provides a robust experimental protocol for acquiring high-quality spectral data. The influence of stereochemistry and pH on the chemical shifts is also discussed, providing researchers with the necessary insights for accurate spectral interpretation and quality control.

Introduction: The Significance of Stereochemical Analysis by ¹³C NMR

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. This compound is a chiral bifunctional molecule that serves as a versatile scaffold in the synthesis of a wide array of pharmaceutical compounds. Its rigid cyclopentane core, coupled with the defined stereochemical relationship between the hydroxyl and aminomethyl substituents, imparts specific conformational constraints that can significantly influence its binding affinity and efficacy with biological targets.

¹³C NMR spectroscopy is an exceptionally powerful and non-destructive analytical technique for elucidating the carbon framework of organic molecules.[1] Unlike ¹H NMR, the larger chemical shift dispersion in ¹³C NMR (typically 0-220 ppm) often results in a spectrum where each unique carbon atom is represented by a distinct, well-resolved signal, minimizing peak overlap even in complex structures.[2] This characteristic makes it an invaluable tool for confirming molecular structure, assessing purity, and, crucially, for differentiating between stereoisomers.

This guide will provide a detailed exploration of the ¹³C NMR spectrum of this compound, offering a foundational understanding for researchers working with this and structurally related compounds.

Theoretical Framework: Unraveling the ¹³C NMR Spectrum

The ¹³C nucleus, like a proton, possesses a nuclear spin of ½, making it NMR active.[3] However, the low natural abundance of the ¹³C isotope (approximately 1.1%) means that the probability of finding two adjacent ¹³C atoms in the same molecule is very low.[4] Consequently, ¹³C-¹³C spin-spin coupling is generally not observed in standard spectra, leading to a simplified spectrum where each carbon signal typically appears as a singlet.[4]

Several key factors influence the chemical shift of a carbon atom:

  • Hybridization: The hybridization state of a carbon atom significantly affects its chemical shift, with sp² and sp hybridized carbons generally appearing downfield (at higher ppm values) from sp³ hybridized carbons.[5]

  • Inductive Effects: Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbon atoms, causing them to be "deshielded" and to resonate at a higher chemical shift.[1][2] This effect diminishes with distance.

  • Stereochemistry: The spatial arrangement of atoms and functional groups can lead to subtle but measurable differences in chemical shifts. For instance, in cyclic systems, substituents in a cis or trans relationship will experience different magnetic environments, resulting in distinct signals.[6][7] Steric compression can also cause a shielding (upfield shift) effect.

To aid in the assignment of carbon signals, various NMR experiments are employed, most notably Distortionless Enhancement by Polarization Transfer (DEPT). DEPT experiments differentiate carbon signals based on the number of attached protons:

  • DEPT-90: Only CH (methine) carbons appear as positive signals.

  • DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[5][6][8][9]

Predicted ¹³C NMR Spectrum of this compound

Due to the absence of readily available experimental ¹³C NMR data for this compound in the public domain, a predicted spectrum was generated using an online NMR prediction tool.[10][11] This provides a robust foundation for analysis and interpretation.

The structure of this compound with the IUPAC numbering of the carbon atoms is shown below:

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Chemical Shift Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (from DEPT)Rationale for Assignment
C1~73.5CHAttached to the electronegative hydroxyl group, resulting in a significant downfield shift.
C6~46.0CH₂The aminomethyl carbon, shifted downfield due to the attached nitrogen atom.
C3~42.0CHMethine carbon bearing the aminomethyl group.
C2, C5~38.0CH₂Methylene carbons adjacent to the carbon bearing the hydroxyl group.
C4~30.0CH₂Methylene carbon furthest from the electron-withdrawing groups.
Detailed Spectral Analysis
  • C1 (CH-OH) at ~73.5 ppm: This is the most downfield signal in the aliphatic region, a characteristic feature of a carbon atom directly bonded to a hydroxyl group.[12] The electronegativity of the oxygen atom strongly deshields this carbon. In a DEPT-135 spectrum, this signal would appear as a positive peak.

  • C6 (CH₂-NH₂) at ~46.0 ppm: The carbon of the aminomethyl group is expected to be the next most downfield signal. The nitrogen atom is less electronegative than oxygen, hence the upfield shift relative to C1. This signal would appear as a negative peak in a DEPT-135 spectrum.

  • C3 (CH) at ~42.0 ppm: This methine carbon is part of the cyclopentane ring and is attached to the aminomethyl group. Its chemical shift is influenced by its position on the ring and the substituent it carries. It would appear as a positive peak in a DEPT-135 spectrum.

  • C2 and C5 (CH₂) at ~38.0 ppm: Due to the plane of symmetry in the cis-1,3-disubstituted cyclopentane ring (when considering the substituents are either both equatorial or both axial in a time-averaged conformation), carbons C2 and C5 are chemically equivalent and are expected to have the same chemical shift. These methylene carbons are adjacent to the hydroxyl-bearing carbon and would appear as negative peaks in a DEPT-135 spectrum.

  • C4 (CH₂) at ~30.0 ppm: This methylene carbon is the most shielded of the ring carbons as it is furthest from the electron-withdrawing hydroxyl and aminomethyl groups. It would also appear as a negative peak in a DEPT-135 spectrum.

The Influence of Stereochemistry and pH

Stereochemical Effects

The (1R,3S) stereochemistry dictates a cis relationship between the hydroxyl and aminomethyl groups. In cyclopentane rings, which are not planar and exist in dynamic envelope and twist conformations, the relative orientation of substituents significantly impacts the ¹³C chemical shifts.[6][7] Generally, sterically crowded carbons are more shielded (shifted to a lower ppm value). While the predicted spectrum provides a good starting point, comparison with the spectrum of the corresponding trans isomer, (1R,3R)-3-Aminomethyl-cyclopentanol, would likely reveal subtle but distinct differences in the chemical shifts of the ring carbons, providing a definitive confirmation of the stereochemistry.

pH Dependence

Both the amino and hydroxyl groups in this compound can exist in different protonation states depending on the pH of the solvent. The protonation of the amino group to form an ammonium ion (-NH₃⁺) will have a pronounced effect on the chemical shifts of the neighboring carbons. This is because the positively charged nitrogen is more electron-withdrawing than the neutral amine. Consequently, upon acidification, the signals for C6 and C3 are expected to shift downfield.[2][13] The effect on more distant carbons would be less pronounced. The chemical shift of the hydroxyl-bearing carbon, C1, may also be slightly affected by changes in pH. Therefore, when acquiring and interpreting the ¹³C NMR spectrum of this compound, it is crucial to control or at least be aware of the pH of the sample solution.

Experimental Protocol for ¹³C NMR Acquisition

A meticulously executed experimental protocol is essential for obtaining a high-quality ¹³C NMR spectrum.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are common choices. For studying pH effects, deuterated water (D₂O) with appropriate buffering is ideal.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[14] Higher concentrations can improve the signal-to-noise ratio, which is particularly important given the low natural abundance of ¹³C.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution into a clean, dry NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.[14]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Standard ¹³C Experiment:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with a single peak for each unique carbon atom.

    • Typical acquisition parameters include a spectral width of ~250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration), and a relaxation delay of 1-2 seconds.

  • DEPT Experiments:

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. These experiments are crucial for unambiguous peak assignment.

  • 2D NMR (Optional but Recommended):

    • For complete structural confirmation, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed. An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbons, providing definitive C-H connectivity information.[15][16][17]

Data Analysis and Interpretation Workflow

The following diagram illustrates a logical workflow for the analysis and interpretation of the ¹³C NMR data for this compound.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Interpretation & Assignment cluster_3 Final Structure Confirmation A Prepare Sample (Solvent, Concentration) B Acquire 1D ¹³C Spectrum A->B C Acquire DEPT-90 & DEPT-135 Spectra B->C E Identify Number of Unique Carbon Signals B->E D Acquire 2D HSQC Spectrum (Optional) C->D F Determine Carbon Multiplicities (CH, CH₂, Quaternary) from DEPT C->F G Correlate ¹H and ¹³C Signals using HSQC D->G H Assign Signals Based on Chemical Shift Principles E->H I Confirm Assignments with DEPT and HSQC Data F->I G->I J Analyze Stereochemical and pH Effects H->J I->J K Final Structural Elucidation of This compound J->K

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for confirming its structure and stereochemistry. A thorough understanding of the principles of ¹³C NMR, coupled with the use of advanced techniques like DEPT and 2D NMR, allows for the unambiguous assignment of all carbon signals. The predicted spectrum and analysis presented in this guide serve as a valuable reference for researchers. It is imperative to consider the influence of experimental conditions, particularly pH, on the resulting spectrum to ensure accurate and reproducible results. This detailed approach to ¹³C NMR analysis is a cornerstone of quality control and structural elucidation in the development of new pharmaceutical agents.

References

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Introduction: The Strategic Importance of Stereoisomerism in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Aminocyclopentanol Isomers

In the landscape of modern medicinal chemistry, the aminocyclopentanol scaffold represents a class of fundamentally important molecules. These chiral bifunctional compounds are critical building blocks in asymmetric synthesis, prized for their rigid cyclopentane core and the defined stereochemistry of their amino and hydroxyl groups.[1] Their primary value is realized in the development of complex pharmaceutical agents, most notably as constrained building blocks for potent small-molecule inhibitors and as precursors to carbocyclic nucleosides, which are analogues of natural nucleosides with significant potential as antiviral and anticancer agents.[2][3]

The stereochemical architecture of these molecules is a critical determinant of their biological activity.[4] Aminocyclopentanol, with at least two chiral centers, can exist as multiple stereoisomers (enantiomers and diastereomers). These isomers, while having the same molecular formula and connectivity, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[4][5] For instance, the specific (1S,3S) configuration of 3-aminocyclopentanol is crucial for its interaction with certain biological targets, while its (1R,3S) stereoisomer is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of aminocyclopentanol isomers, focusing on the technical details essential for their synthesis, characterization, and effective utilization in research and development.

cluster_12 1,2-Aminocyclopentanol Isomers cluster_13 1,3-Aminocyclopentanol Isomers 1R2R (1R,2R)-trans 1S2S (1S,2S)-trans 1R2R->1S2S Enantiomers 1R2S (1R,2S)-cis 1R2R->1R2S Diastereomers 1S2R (1S,2R)-cis 1R2R->1S2R Diastereomers 1S2S->1R2S Diastereomers 1S2S->1S2R Diastereomers 1R2S->1S2R Enantiomers 1R3R (1R,3R)-trans 1S3S (1S,3S)-trans 1R3R->1S3S Enantiomers 1R3S (1R,3S)-cis 1R3R->1R3S Diastereomers 1S3R (1S,3R)-cis 1R3R->1S3R Diastereomers 1S3S->1R3S Diastereomers 1S3S->1S3R Diastereomers 1R3S->1S3R Enantiomers

Stereoisomeric relationships of aminocyclopentanols.

Part 1: Comparative Physical Properties

The physical properties of stereoisomers, such as melting and boiling points, are often distinct. These differences arise from variations in molecular symmetry and intermolecular forces (dipole moments and hydrogen bonding capabilities), which in turn affect how the molecules pack in a crystal lattice or interact in a liquid state.[6][7] For aminocyclopentanol isomers, the cis and trans configurations lead to different three-dimensional shapes, influencing their physical characteristics.[7] For example, trans isomers may pack more efficiently into a crystal lattice, often resulting in higher melting points compared to their cis counterparts, though this is not a universal rule. The data presented below are compiled from various public databases and supplier specifications. Note that many properties are computationally predicted and should be confirmed experimentally.

Isomer NameConfigurationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
(1S,2S)-2-Aminocyclopentanoltrans59260-76-3C₅H₁₁NO101.15-
(1R,2R)-trans-2-Aminocyclopentanol hydrochloridetrans68327-11-7C₅H₁₁NO·HCl137.61Solid
(1S,2R)-2-Aminocyclopentanolcis135969-63-0C₅H₁₁NO101.15-
(1R,2S)-2-aminocyclopentanolcis260065-85-8C₅H₁₁NO101.15-
(1R,3R)-3-Aminocyclopentanoltrans167298-58-0C₅H₁₁NO101.15-
(1S,3S)-3-Aminocyclopentanol hydrochloridecis1523530-42-8C₅H₁₁NO·HCl137.61-
(1R,3S)-3-Aminocyclopentanolcis1110772-05-8C₅H₁₁NO101.15-
cis-3-Aminocyclopentanol hydrochloridecis1284248-73-2C₅H₁₂ClNO137.61-
Cyclopentanol (Parent Compound)-96-41-3C₅H₁₀O86.13Colorless Liquid

Data compiled from PubChem, Sigma-Aldrich, and other chemical suppliers.[2][8][9][10][11][12][13][14][15]

Part 2: Spectroscopic Characterization and Isomer Differentiation

The unambiguous identification of each specific stereoisomer is paramount. While several analytical techniques are employed, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and powerful method for stereochemical assignment of aminocyclopentanol isomers.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to differentiating aminocyclopentanol isomers with NMR lies in analyzing the chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J). The rigid cyclopentane ring forces substituents into distinct spatial orientations, creating unique electronic environments that are readily detected.[16]

  • ¹H NMR Insights: The protons attached to the carbons bearing the amino and hydroxyl groups (C1 and C2/C3) are the most diagnostic. The magnitude of the vicinal coupling constant (³JH,H) between these protons and their neighbors is highly dependent on the dihedral angle between them.

    • For trans-isomers: In their most stable conformation, the protons on the substituted carbons often have a diaxial or diequatorial relationship. A large axial-axial coupling (typically ³J ≈ 10-13 Hz) is a definitive indicator of a trans relationship between the two adjacent substituents.[16]

    • For cis-isomers: The relationship between protons on adjacent substituted carbons is typically axial-equatorial or equatorial-axial, resulting in significantly smaller coupling constants (³J ≈ 2-5 Hz).

  • ¹³C NMR Insights: While ¹³C NMR spectra will confirm the number of unique carbons, the chemical shift differences between diastereomers can be subtle.[16][17] However, these subtle shifts are reproducible and can serve as a secondary confirmation of the stereochemical assignment.

  • 2D NMR Techniques (COSY & NOESY):

    • COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, confirming which protons are adjacent to one another.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) is exceptionally powerful for confirming spatial relationships. It detects protons that are close in space, regardless of whether they are bonded. For a cis-isomer, a cross-peak will be observed between the protons on the carbons bearing the functional groups, as they are on the same face of the ring. This correlation is typically absent in the trans-isomer.[16][18]

cluster_workflow Spectroscopic Workflow for Isomer Identification start Aminocyclopentanol Sample ms_ir 1. Mass Spec (MS) & Infrared (IR) Spectroscopy start->ms_ir nmr_1d 2. Acquire ¹H and ¹³C NMR Spectra ms_ir->nmr_1d Confirms MW & functional groups (O-H, N-H) j_coupling 3. Analyze ¹H Coupling Constants (J values) for H-C-O and H-C-N nmr_1d->j_coupling noesy 4. Perform 2D NOESY Experiment j_coupling->noesy Small ³J values (e.g., 2-5 Hz) trans Conclusion: TRANS Isomer j_coupling->trans Large ³J values (e.g., 10-13 Hz) cis Conclusion: CIS Isomer noesy->cis NOE correlation observed between H-C-O and H-C-N noesy->trans NOE correlation absent

Workflow for aminocyclopentanol isomer differentiation.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
  • IR Spectroscopy: While not as definitive as NMR for stereoisomer differentiation, IR spectroscopy confirms the presence of key functional groups. All isomers will show characteristic broad O-H stretching bands (around 3300-3400 cm⁻¹) and N-H stretching bands (around 3200-3300 cm⁻¹). Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different vibrational modes of the isomers, but these are often difficult to interpret without reference spectra.[16]

  • Mass Spectrometry: Standard electron-impact mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation patterns.[19] However, since stereoisomers have the same mass and connectivity, they typically yield identical or nearly identical mass spectra, making this technique unsuitable for distinguishing between them.[20]

Part 3: Experimental Protocols

The following protocols are provided as a guide for the characterization and separation of aminocyclopentanol isomers.

Protocol 1: General Method for NMR Analysis

This protocol outlines a self-validating system for determining the stereochemistry of a 1,2-aminocyclopentanol sample.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aminocyclopentanol sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on solubility) in a clean, dry NMR tube. The choice of solvent is critical; protic solvents like MeOD or D₂O will exchange with the O-H and N-H protons, causing their signals to disappear. Chloroform-d (CDCl₃) is often preferred to observe all proton signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure adequate resolution to resolve multiplets clearly.

    • Acquire a standard ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish the spin-spin coupling network and confirm proton connectivities.

    • Crucial Step: Acquire a 2D ¹H-¹H NOESY spectrum. This is the key experiment for unambiguous stereochemical assignment. Use a mixing time appropriate for a small molecule (e.g., 500-800 ms).

  • Data Analysis and Interpretation (The Self-Validating System):

    • Step A (Hypothesis from ¹H NMR): Identify the signals for the protons on the carbons attached to the -OH and -NH₂ groups. Measure the coupling constants between them and their neighbors. Formulate a hypothesis: large ³J values suggest a trans isomer, while small ³J values suggest a cis isomer.

    • Step B (Validation with NOESY): Analyze the NOESY spectrum. If the hypothesis is cis, look for a definitive cross-peak between the two key protons (H-C-O and H-C-N). The presence of this NOE signal validates the cis assignment. If the hypothesis is trans, the absence of this NOE signal validates the trans assignment.

    • Step C (Cross-Validation): The results from the 1D ¹H coupling constants and the 2D NOESY experiment must be in agreement. If they are contradictory, re-evaluate the spectral assignments or consider the possibility of an unexpected conformation. This two-pronged approach provides a high degree of confidence in the final assignment.

Protocol 2: Isomer Separation by Column Chromatography

Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.

  • Stationary Phase Selection:

    • Use silica gel as the standard stationary phase. The polar hydroxyl and amino groups will interact with the silica.

  • Mobile Phase (Eluent) Selection:

    • The choice of eluent is critical and must be determined empirically using Thin Layer Chromatography (TLC).

    • Start with a non-polar solvent like hexane or dichloromethane (DCM) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (EtOAc), methanol (MeOH), or isopropanol.

    • Often, a small amount of a basic modifier, such as triethylamine (~0.5-1%), is added to the eluent system. Causality: The basic amine in the sample can interact strongly and irreversibly with the acidic silica gel, leading to peak tailing and poor separation. The triethylamine competes for these acidic sites, resulting in sharper peaks and better resolution.

  • Column Packing and Sample Loading:

    • Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column to avoid air bubbles.

    • Dissolve the crude mixture of isomers in a minimum amount of the eluent or a slightly stronger solvent.

    • Carefully load the sample onto the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the pure, separated isomers based on the TLC analysis.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified diastereomers. Confirm purity and identity using the NMR protocol described above.

References

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A Senior Application Scientist's Guide to the Role of Chirality in Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental principle in drug discovery, dictating the interaction between a drug molecule and its biological target. For aminocyclopentanol derivatives—a scaffold of rising importance in medicinal chemistry—the specific three-dimensional arrangement of atoms is not a trivial detail but the very essence of their biological function. A single stereoisomer can offer potent therapeutic effects, while its mirror image may be inactive or even toxic.[1][2][3] This guide delves into the critical role of chirality in the aminocyclopentanol core, exploring stereoselective synthesis, the profound impact of stereochemistry on biological activity, and the essential analytical protocols required to ensure stereochemical purity. For researchers in drug development, mastering the principles of chirality within this molecular class is indispensable for designing safer, more effective therapeutics.

Part 1: The Foundations of Chirality in Drug-Target Interactions

In the world of pharmacology, biological systems are overwhelmingly chiral. Enzymes, receptors, and nucleic acids are composed of chiral building blocks (L-amino acids and D-sugars), creating precisely shaped, stereospecific environments.[2][4] Consequently, when a chiral drug molecule approaches its target, it's akin to a hand attempting to fit into a glove; the left hand (one enantiomer) will fit perfectly into the left glove (the receptor), while the right hand (the other enantiomer) will not.

This concept is formally explained by the Easson-Stedman three-point attachment model . First proposed in 1933, this model posits that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three distinct points.[5] An enantiomer that can successfully establish all three interactions will bind effectively and trigger a response, while its mirror image, unable to align all three points simultaneously, will bind weakly or not at all.[5][6]

The aminocyclopentanol scaffold, with its hydroxyl (-OH) and amino (-NH₂) groups, provides key points for hydrogen bonding, while the cyclopentane ring offers a rigid backbone for presenting these and other substituents in a defined spatial orientation. This structural rigidity and potential for multiple stereocenters make it a "privileged scaffold" for creating highly specific and potent therapeutic agents, from antiviral carbocyclic nucleosides to enzyme inhibitors.[7]

cluster_receptor Biological Target (Chiral) cluster_eutomer Eutomer (Correct Fit) cluster_distomer Distomer (Incorrect Fit) Receptor Receptor Site Binding Pocket A' Binding Pocket B' Binding Pocket C' Eutomer_B B Receptor:p2->Eutomer_B Interaction 2 Eutomer_C C Receptor:p3->Eutomer_C Interaction 3 Distomer_B B Receptor:p3->Distomer_B Repulsion Distomer_C C Receptor:p2->Distomer_C No Fit Eutomer Eutomer_A A Distomer Distomer_A A

Easson-Stedman 3-Point Attachment Model

Part 2: Stereoselective Synthesis Strategies

The therapeutic necessity of obtaining a single, pure stereoisomer presents a significant synthetic challenge. Producing a racemic mixture (a 50:50 mix of enantiomers) is often straightforward, but separating it or synthesizing only the desired isomer requires specialized techniques. The choice of strategy depends on factors like the availability of starting materials, scalability, and cost-effectiveness.

Key Methodologies:

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as sugars or amino acids, as starting materials. The inherent chirality of the starting material is transferred through a series of chemical reactions to the final aminocyclopentanol derivative. For instance, D-lyxose has been used as a starting point for the stereoselective synthesis of aminocyclopentanol derivatives that act as glycosidase inhibitors.[8]

    • Rationale: Leverages nature's readily available and inexpensive chiral molecules, providing a direct route to complex stereochemical arrangements.

    • Limitation: The diversity of achievable final structures is limited by the stereochemistry of the available starting materials.

  • Asymmetric Synthesis: This is a more versatile approach where chirality is introduced into an achiral starting material using a chiral catalyst or a chiral auxiliary. These methods guide the reaction to preferentially form one enantiomer over the other.

    • Rationale: Offers high enantiomeric purity and great flexibility in designing novel structures. Highly efficient catalytic methods can produce large quantities of the desired product with only a small amount of chiral catalyst.

    • Limitation: Development of a new asymmetric synthesis can be time-consuming and require extensive optimization.

  • Chiral Resolution: This method starts with a racemic mixture and separates the two enantiomers. This can be done by reacting the mixture with a pure chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional means like crystallization. A more modern and widely used technique is preparative chiral High-Performance Liquid Chromatography (HPLC).[9]

    • Rationale: Can be a practical solution when a stereoselective synthesis is not available or is too complex.

    • Limitation: The maximum theoretical yield for the desired enantiomer is only 50%, making it inherently less efficient unless the unwanted enantiomer can be racemized and recycled.

cluster_strategies Stereoselective Synthesis Strategies Start Goal: Single Enantiomer of Aminocyclopentanol Derivative ChiralPool Chiral Pool Synthesis (e.g., from D-Lyxose) Start->ChiralPool Asymmetric Asymmetric Synthesis (Chiral Catalysts/Auxiliaries) Start->Asymmetric Resolution Chiral Resolution (from Racemic Mixture) Start->Resolution Product Pure (R) or (S) Enantiomer ChiralPool->Product Asymmetric->Product Resolution->Product Achiral Achiral Starting Material Achiral->Asymmetric Racemate Racemic Mixture Achiral->Racemate Natural Natural Chiral Starting Material Natural->ChiralPool Racemate->Resolution

Comparison of Synthetic Strategies

Part 3: The Impact of Chirality on Biological Activity: Case Studies

The precise spatial arrangement of functional groups in aminocyclopentanol derivatives is paramount to their biological activity. Different stereoisomers can exhibit dramatically different pharmacological profiles.

Case Study 1: Glycosidase Inhibitors

Glycosidases are enzymes that break down complex carbohydrates. Their inhibitors are important therapeutic targets for diabetes, viral infections, and cancer.[10] The aminocyclopentanol core can mimic the structure of natural sugars, allowing it to bind to the active site of these enzymes.

A specific stereoisomer, (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, was synthesized and found to be a potent and selective inhibitor of β-glycosidases.[8] Its stereochemistry allows it to fit snugly into the enzyme's active site, blocking the natural substrate. Other stereoisomers of the same molecule would not have the correct 3D arrangement of hydroxyl and amino groups to achieve this precise fit, rendering them far less effective.

Enzyme TargetStereoisomerInhibition Constant (Ki) / IC50
β-Glucosidase(1S,2S,3S,4R,5R)-isomerKi = 1.5 x 10⁻⁷ M
β-Galactosidase(1S,2S,3S,4R,5R)-isomerKi = 3.0 x 10⁻⁶ M
α-Glucosidase(1S,2S,3S,4R,5R)-isomerIC50 = 1.0 x 10⁻⁴ M
α-Galactosidase(1S,2S,3S,4R,5R)-isomerKi = 2.3 x 10⁻⁵ M
(Data sourced from Leroy & Reymond, 1999)[8]

The data clearly shows that the specific stereoisomer is significantly more potent against β-glycosidases compared to α-glycosidases, demonstrating high selectivity driven by its chiral structure.

Case Study 2: Carbocyclic Nucleoside Antivirals

Carbocyclic nucleosides are analogues of natural nucleosides where the ribose sugar's oxygen atom is replaced by a methylene (-CH₂-) group. Many of these, built upon an aminocyclopentanol-like core, are potent antiviral agents.[11][12] They work by being incorporated into the growing viral DNA or RNA chain, causing termination of the replication process.

The chirality of the hydroxyl and base-mimicking groups is critical. The viral polymerase enzyme is highly stereospecific and will only recognize and incorporate nucleoside analogues that have the "correct" stereochemistry, mimicking natural D-ribose. The "unnatural" L-enantiomers are typically not recognized by the viral polymerase and are thus inactive. This stereoselectivity is the cornerstone of their mechanism of action and is essential for their therapeutic efficacy against viruses like HIV, HBV, and herpesviruses.[11]

Part 4: Essential Experimental Protocols for Stereochemical Analysis

Ensuring the stereochemical purity of a drug substance is a regulatory requirement and critical for safety and efficacy.[13] Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for separating and quantifying enantiomers.[9]

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

Objective: To separate and quantify the enantiomers of an aminocyclopentanol derivative to determine its enantiomeric excess (% ee).

1. Column Selection (The Self-Validating System):

  • Principle: The core of the separation lies in the Chiral Stationary Phase (CSP). The CSP is itself a chiral molecule immobilized on a silica support. It forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in stability of these complexes causes one enantiomer to be retained longer on the column than the other, resulting in separation.[14]

  • Choice of CSP: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and often the first choice.[15] Cyclodextrin-based and macrocyclic glycopeptide phases are also powerful alternatives, especially for polar compounds.[16]

  • Causality: The choice is empirical but guided by the analyte's structure. The presence of aromatic rings, hydrogen bond donors/acceptors (like -OH and -NH₂), and dipoles on the analyte will dictate which CSP provides the best interactions for separation.[17]

2. Mobile Phase Development:

  • Normal Phase: Typically a mixture of an alkane (e.g., hexane) with an alcohol modifier (e.g., isopropanol or ethanol).[18]

  • Reversed Phase: Typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol.

  • Optimization: The ratio of solvents is adjusted to optimize the resolution between the two enantiomer peaks and the analysis time. Additives like triethylamine (for basic analytes) or trifluoroacetic acid (for acidic analytes) can be used to improve peak shape.

3. Step-by-Step Methodology:

  • Step 1: System Preparation: Equilibrate the chosen chiral column with the initial mobile phase composition at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[18]

  • Step 2: Sample Preparation: Accurately dissolve a known concentration of the aminocyclopentanol derivative (both the racemic mixture for method development and the single-enantiomer batch for testing) in the mobile phase. Filter the sample through a 0.45 µm filter.

  • Step 3: Injection & Elution: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Step 4: Detection: Monitor the column eluent using a UV detector at a wavelength where the analyte absorbs strongly.

  • Step 5: Data Analysis & Quantification:

    • Identify the two peaks corresponding to the two enantiomers from the chromatogram of the racemic standard.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

Start Synthesized Aminocyclopentanol (Unknown Purity) Prep Dissolve Sample in Mobile Phase Start->Prep Inject Inject onto Chiral HPLC System Prep->Inject Separate Separation on Chiral Stationary Phase (CSP) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram (Peak Data) Detect->Chromatogram Calculate Integrate Peak Areas & Calculate % ee Chromatogram->Calculate Result Final Report: Enantiomeric Purity Confirmed Calculate->Result

Workflow for Chiral Purity Analysis

Conclusion

For aminocyclopentanol derivatives, chirality is not a secondary consideration but a primary driver of biological efficacy and safety. The stereochemical configuration dictates everything from receptor binding and enzyme inhibition to pharmacokinetic properties. A thorough understanding of stereoselective synthesis, coupled with rigorous analytical validation of enantiomeric purity, is therefore non-negotiable in the development of drugs based on this versatile scaffold. As drug discovery moves towards ever-greater precision, the ability to control and confirm the three-dimensional structure of molecules like the aminocyclopentanols will remain a cornerstone of successful therapeutic innovation.

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Methodological & Application

Enantioselective Synthesis of (1R,3S)-3-Aminomethyl-cyclopentanol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopentane Scaffolds in Medicinal Chemistry

The precise spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. In drug discovery and development, chirality plays a pivotal role, as enantiomers of a therapeutic agent can exhibit significantly different pharmacological and toxicological profiles.[1][2] The (1R,3S)-3-Aminomethyl-cyclopentanol scaffold is a valuable chiral building block, sought after for its unique stereochemical configuration and its utility in the synthesis of a diverse range of bioactive molecules. Its rigid cyclopentane core, coupled with the stereodefined amino and hydroxyl functionalities, provides a versatile platform for the design of novel therapeutics with improved potency and selectivity. This application note provides a comprehensive guide to the enantioselective synthesis of this compound, detailing two robust synthetic strategies from a key chiral precursor, (1R,3S)-3-Amino-cyclopentanol. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental guidance.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis reveals that the target molecule, this compound, can be accessed from the commercially available or readily synthesized chiral intermediate, (1R,3S)-3-Amino-cyclopentanol. The key challenge lies in the stereocontrolled introduction of the aminomethyl group at the C1 position, which requires a carefully planned sequence of protection, functional group interconversion, and deprotection steps.

Retrosynthesis Target This compound Precursor1 Protected (1R,3S)-3-Amino-1-cyanocyclopentane Target->Precursor1 Reduction Precursor2 Protected (1R,3S)-3-Amino-1-azidocyclopentane Target->Precursor2 Reduction Intermediate Orthogonally Protected (1R,3S)-3-Amino-cyclopentanol Precursor1->Intermediate Nucleophilic Substitution (CN-) Precursor2->Intermediate Nucleophilic Substitution (N3-) StartingMaterial (1R,3S)-3-Amino-cyclopentanol Intermediate->StartingMaterial Orthogonal Protection

Caption: Retrosynthetic analysis of this compound.

PART 1: Enantioselective Synthesis of the Precursor, (1R,3S)-3-Amino-cyclopentanol

The synthesis of the chiral precursor, (1R,3S)-3-Amino-cyclopentanol, is a critical first step. Several enantioselective methods have been reported, with a notable approach involving an asymmetric cycloaddition reaction.[3][4][5]

Key Synthetic Strategy: Asymmetric Diels-Alder Reaction and Subsequent Transformations

A robust method involves the asymmetric hetero-Diels-Alder reaction between cyclopentadiene and a chiral N-acyl hydroxylamine derivative. This reaction establishes the two key chiral centers in a controlled manner. Subsequent hydrogenation and cleavage of the auxiliary provides the desired (1R,3S)-3-Amino-cyclopentanol with high optical purity.[3][4]

Precursor_Synthesis Cyclopentadiene Cyclopentadiene DielsAlder Asymmetric Hetero-Diels-Alder Cyclopentadiene->DielsAlder ChiralAuxiliary Chiral N-acyl hydroxylamine ChiralAuxiliary->DielsAlder Cycloadduct Chiral Cycloadduct DielsAlder->Cycloadduct Hydrogenation1 Hydrogenation (C=C) Cycloadduct->Hydrogenation1 SaturatedAdduct Saturated Adduct Hydrogenation1->SaturatedAdduct Cleavage Auxiliary Cleavage SaturatedAdduct->Cleavage Precursor (1R,3S)-3-Amino-cyclopentanol Cleavage->Precursor

Caption: Workflow for the synthesis of (1R,3S)-3-Amino-cyclopentanol.

PART 2: Synthesis of this compound via Orthogonal Protection

With the chiral precursor in hand, the next stage involves the selective functionalization of the C1 hydroxyl group. To achieve this, an orthogonal protecting group strategy is essential to differentiate the reactivity of the amino and hydroxyl functionalities.[1][6][7]

Step 1: Orthogonal Protection of (1R,3S)-3-Amino-cyclopentanol

The amino group is protected with the acid-labile tert-butoxycarbonyl (Boc) group, while the hydroxyl group is protected with the fluoride-labile tert-butyldimethylsilyl (TBDMS) group. This orthogonal protection scheme allows for the selective removal of each protecting group under distinct conditions.[8][9][10]

Protocol 1: Boc Protection of the Amino Group

  • Dissolve (1R,3S)-3-Amino-cyclopentanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(1R,3S)-3-amino-cyclopentanol.

Protocol 2: TBDMS Protection of the Hydroxyl Group

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the orthogonally protected intermediate.

StepProtecting GroupReagentsKey Features
1Boc (amine)Boc₂O, NaHCO₃Stable to a wide range of conditions, removed with acid.[11][12]
2TBDMS (alcohol)TBDMSCl, ImidazoleStable to many reaction conditions, cleaved by fluoride ions.[8][13]

PART 3: Conversion of the Hydroxyl Group to the Aminomethyl Group

Two primary strategies are presented for the conversion of the protected hydroxyl group into the target aminomethyl functionality.

Strategy A: Two-Step Conversion via a Nitrile Intermediate

This classic and reliable approach involves the conversion of the alcohol to a nitrile, followed by reduction.

Step 2A: Mesylation and Cyanation

  • Dissolve the fully protected amino alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • After completion (TLC), wash the reaction mixture with cold water and brine.

  • Dry the organic layer and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium cyanide (NaCN, 2.0 eq).

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate to yield the nitrile intermediate.

Step 3A: Reduction of the Nitrile

  • Dissolve the nitrile intermediate (1.0 eq) in anhydrous THF.

  • Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and concentrate the filtrate to obtain the protected aminomethyl-cyclopentanol.

Strategy B: Stereoinvertive Conversion via Mitsunobu Reaction

The Mitsunobu reaction offers a powerful method for the direct conversion of an alcohol to an amine with inversion of stereochemistry.[14][15][16][17][18] To achieve the desired (1R,3S) stereochemistry at the aminomethyl-bearing carbon, the starting material for this specific step would need to be the diastereomer with an (S) configuration at C1. However, for the purpose of illustrating a powerful synthetic tool, we describe the general transformation. A more direct approach for retention of stereochemistry would involve a two-step process of mesylation followed by substitution with an azide and subsequent reduction.

Protocol 3: Mitsunobu Reaction with Phthalimide

  • Dissolve the orthogonally protected amino alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and phthalimide (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the phthalimide-protected intermediate.

Step 3B: Deprotection of Phthalimide

  • Dissolve the phthalimide intermediate (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (4.0 eq) and reflux the mixture for 4 hours.

  • Cool the reaction, filter the phthalhydrazide precipitate, and concentrate the filtrate to yield the protected aminomethyl-cyclopentanol.

PART 4: Deprotection and Final Product Isolation

The final step involves the removal of the Boc and TBDMS protecting groups to yield the target molecule.

Protocol 4: Deprotection

  • TBDMS Deprotection: Dissolve the protected aminomethyl-cyclopentanol (1.0 eq) in THF. Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature for 2-4 hours.[19][20] Monitor by TLC. Upon completion, quench with water and extract with ethyl acetate.

  • Boc Deprotection: Dissolve the resulting Boc-protected aminomethyl-cyclopentanol in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.[12][21][22] Stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The final product can be isolated as the hydrochloride salt or neutralized with a suitable base and purified by chromatography or crystallization.

PART 5: Chiral Purity Analysis

The enantiomeric excess (ee) and diastereomeric purity of the final product and key intermediates should be determined to ensure the success of the enantioselective synthesis.

Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers.[23][24][25][26]

General Chiral HPLC Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® or Chiralcel®, is often effective for the separation of amino alcohol derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic analytes.

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

ParameterTypical Conditions
Column Chiralpak® AD-H or similar
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or derivatize for fluorescence detection)

Conclusion

This application note provides a detailed and scientifically grounded guide for the enantioselective synthesis of this compound. By employing a robust strategy of orthogonal protection and carefully chosen functional group interconversions, researchers can access this valuable chiral building block in high optical purity. The provided protocols, rooted in established synthetic methodologies, offer a practical framework for the successful execution of this synthesis in a laboratory setting. The emphasis on the rationale behind experimental choices and the inclusion of analytical protocols for chiral purity assessment are intended to empower researchers in their pursuit of novel and stereochemically defined molecules for drug discovery and development.

References

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Application Notes and Protocols: Enantioselective Synthesis of (1R,3S)-3-Aminomethyl-cyclopentanol from Cyclopentadiene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-step, enantioselective synthesis of (1R,3S)-3-Aminomethyl-cyclopentanol, a valuable chiral building block for pharmaceutical development. The synthetic strategy commences with readily available cyclopentadiene and proceeds through a robust pathway involving the formation and subsequent enzymatic resolution of the key intermediate, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. This approach ensures high optical purity of the final product. Each stage of the synthesis is detailed with step-by-step protocols, mechanistic insights, and critical process parameters essential for reproducibility and success in a research and development setting.

Introduction: Significance of Chiral Cyclopentane Scaffolds

Chiral 1,3-disubstituted cyclopentane derivatives are privileged scaffolds in medicinal chemistry. The specific stereoisomer, this compound, incorporates a rigid cyclopentane core that positions the primary alcohol and aminomethyl functionalities in a defined spatial orientation. This structural motif is integral to the design of various therapeutic agents, including carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapies. The synthesis of such molecules with high enantiomeric purity is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.

The pathway detailed herein leverages a well-established Diels-Alder reaction to construct the bicyclic core, followed by a highly efficient enzymatic kinetic resolution to establish the desired chirality. This chemoenzymatic approach is often preferred in industrial settings due to its high selectivity and environmentally benign nature compared to classical resolution methods.[1][2] Subsequent stereocontrolled reduction and hydrogenation steps complete the synthesis.

Strategic Overview of the Synthesis

The synthesis is designed as a four-stage process, beginning with the formation of a racemic bicyclic lactam and culminating in the desired chiral amino alcohol. The overall strategy is to first build the core cyclopentane ring system with the necessary functionalities in a protected form, then introduce chirality through enzymatic resolution, and finally, perform the necessary chemical transformations to arrive at the target molecule.

The key intermediate is the bicyclic γ-lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince lactam.[3] Its rigid structure allows for excellent stereocontrol in subsequent reactions. The enantioselective step involves the use of a (+)-γ-lactamase, which selectively hydrolyzes the (+)-(1S,4R)-enantiomer, leaving the desired (-)-(1R,4S)-enantiomer unreacted and therefore resolved.[2][4]

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Racemic Lactam Synthesis cluster_1 Stage 2: Enzymatic Resolution cluster_2 Stage 3: Lactam Reduction cluster_3 Stage 4: Saturation A Cyclopentadiene + Methanesulfonyl Cyanide B Diels-Alder Adduct A->B Diels-Alder Reaction C (±)-Vince Lactam (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one B->C Acidic Hydrolysis E (-)-Vince Lactam (1R,4S)-Enantiomer C->E Kinetic Resolution F Hydrolyzed (+)-Enantiomer C->F Hydrolysis D (+)-γ-Lactamase G ((1S,4R)-4-(Aminomethyl)cyclopent-2-en-1-ol) E->G LiAlH₄ Reduction H This compound G->H Catalytic Hydrogenation (H₂/Pd-C)

Diagram 1: Overall synthetic workflow from cyclopentadiene.

Detailed Experimental Protocols

Stage 1: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one [(±)-Vince Lactam]

This stage involves the [4+2] cycloaddition of cyclopentadiene with methanesulfonyl cyanide, followed by hydrolysis of the resulting adduct to yield the racemic lactam.[5][6]

Protocol 1.1: Diels-Alder Reaction and Hydrolysis

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve methanesulfonyl cyanide (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 M). Cool the solution to -20 °C.

  • Cyclopentadiene Addition: Freshly cracked cyclopentadiene (1.1 eq), obtained by the thermal depolymerization of dicyclopentadiene, is added dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up (Adduct): Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude Diels-Alder adduct, 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which is used in the next step without further purification.

  • Hydrolysis: Dissolve the crude adduct in a 1:1 mixture of acetic acid and water (approx. 0.5 M). Heat the solution to 50 °C and stir for 4-6 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid is purified by recrystallization from an ethyl acetate/hexane mixture to afford (±)-Vince Lactam as a white crystalline solid.

Parameter Value Reference
Typical Yield75-85%[5][6]
Purity (by HPLC)>98%
Melting Point103-105 °C
Stage 2: Enzymatic Kinetic Resolution of (±)-Vince Lactam

This crucial step establishes the chirality of the synthetic intermediate. A (+)-γ-lactamase enzyme is used to selectively hydrolyze the (+)-(1S,4R)-enantiomer to its corresponding amino acid, leaving the desired (-)-(1R,4S)-enantiomer intact.[2][7]

Protocol 2.1: Enzymatic Resolution

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture: Suspend (±)-Vince Lactam (1.0 eq, e.g., 100 g/L) in the phosphate buffer. Add the (+)-γ-lactamase (e.g., from Microbacterium hydrocarbonoxydans or a commercially available equivalent) at a suitable loading (typically determined by enzyme activity units).[2]

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and maintain the pH at 7.0 using a pH-stat by the automated addition of a dilute NaOH solution.

  • Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to track the conversion and the enantiomeric excess (e.e.) of the remaining lactam.[8] The reaction is typically stopped at or near 50% conversion to maximize the yield and e.e. of the desired enantiomer.

  • Work-up and Isolation: Once the target conversion is reached, remove the enzyme by filtration or centrifugation. Saturate the aqueous filtrate with sodium chloride and extract exhaustively with dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid is the enantiomerically enriched (-)-(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one. Further purification can be achieved by recrystallization if necessary.

Parameter Value Reference
Target Conversion~50%[7]
Typical Yield40-48% (theoretical max 50%)[2]
Enantiomeric Excess (e.e.)>99%[2]
Stage 3: Reduction of (-)-(1R,4S)-Vince Lactam

The resolved lactam is reduced to the corresponding unsaturated amino alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the amide functionality directly to an amine.[9]

Protocol 3.1: LiAlH₄ Reduction

  • Reaction Setup: Under a strict inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, approx. 2.0-2.5 eq) in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve (-)-(1R,4S)-Vince Lactam (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and to produce a granular precipitate that is easily filtered.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude ((1S,4R)-4-(aminomethyl)cyclopent-2-en-1-ol) as an oil, which can be used in the next step or purified by vacuum distillation or column chromatography.

Parameter Value Reference
ReagentLithium Aluminum Hydride (LiAlH₄)[9]
Typical Yield70-85%[10]
Stage 4: Catalytic Hydrogenation to this compound

The final step involves the saturation of the carbon-carbon double bond in the cyclopentene ring via catalytic hydrogenation. This reaction proceeds with high stereoselectivity, typically with hydrogen adding to the less sterically hindered face of the molecule to yield the desired cis-1,3-substituted product.

Protocol 4.1: Hydrogenation

  • Reaction Setup: Dissolve the unsaturated amino alcohol from the previous step (1.0 eq) in an appropriate solvent such as methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (a balloon or a pressurized vessel at 1-3 atm) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude this compound. The product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield a stable, crystalline solid.

Parameter Value Reference
Catalyst10% Palladium on Carbon (Pd/C)[11]
Hydrogen Pressure1-3 atm
Typical Yield>95%
Final Purity (after purification)>99%

Mechanistic and Process Rationale

  • Vince Lactam Formation: The initial Diels-Alder reaction is a powerful C-C and C-N bond-forming reaction that rapidly builds the bicyclic core. The use of methanesulfonyl cyanide as a dienophile followed by hydrolysis is an efficient method to produce the γ-lactam structure.[5]

  • Enzymatic Resolution: Kinetic resolution is a practical method for separating enantiomers. The use of a γ-lactamase provides exceptional enantioselectivity (E-value > 200 is common), which is difficult to achieve with non-enzymatic methods.[2] This step is the cornerstone of the asymmetric synthesis, ensuring the high optical purity of all subsequent intermediates and the final product.

Sources

Asymmetric Synthesis of Chiral Aminocyclopentanols: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Aminocyclopentanols

Chiral aminocyclopentanols are a privileged structural motif in medicinal chemistry and materials science. Their rigid cyclopentane core, adorned with stereochemically defined amino and hydroxyl groups, provides a three-dimensional scaffold that is ideal for precise molecular recognition. This has led to their incorporation into a wide array of biologically active molecules, most notably as core components of carbocyclic nucleoside analogues, which are potent antiviral agents.[1][2] The absolute and relative stereochemistry of the amino and hydroxyl groups is critical for their biological function, making their stereocontrolled synthesis a paramount challenge and an area of intense research. This guide provides an in-depth exploration of the key asymmetric strategies for accessing these valuable chiral building blocks, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of chiral aminocyclopentanols can be broadly categorized into three main strategies: the desymmetrization of prochiral cyclopentene derivatives, the kinetic resolution of racemic aminocyclopentanols, and asymmetric cycloaddition reactions. Each approach offers distinct advantages and is suited for different synthetic contexts.

Desymmetrization of Prochiral Cyclopentene Derivatives

Desymmetrization of a prochiral starting material is an elegant and atom-economical strategy to introduce chirality. In the context of aminocyclopentanol synthesis, prochiral cyclopentene-1,3-diones are common and versatile starting materials.[3][4]

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering mild reaction conditions and avoiding the use of often toxic and expensive heavy metals. Chiral organocatalysts, such as cinchona alkaloids and their derivatives, can effectively induce enantioselectivity in the reaction of nitrogen-containing nucleophiles with cyclopentene-1,3-diones.[1][2]

A key example is the formal C(sp²)–H amidation of 2,2-disubstituted cyclopentene-1,3-diones using N-methoxy amides as the nitrogen source, catalyzed by commercially available cinchonidine. This reaction proceeds via a conjugate addition-elimination mechanism to afford enantioenriched chiral cyclopentenyl amines, which can be further elaborated to the desired aminocyclopentanols.[4]

Protocol 1: Organocatalytic Asymmetric Desymmetrization of 2,2-Disubstituted Cyclopentene-1,3-dione

Materials:

  • 2,2-Disubstituted cyclopentene-1,3-dione (1.0 equiv)

  • N-Methoxy amide (1.2 equiv)

  • Cinchonidine (0.1 equiv)

  • Toluene (or other suitable aprotic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2,2-disubstituted cyclopentene-1,3-dione (e.g., 0.2 mmol), cinchonidine (0.02 mmol), and the N-methoxy amide (0.24 mmol).

  • Add dry toluene (2.0 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at the specified temperature (e.g., 30 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the enantioenriched cyclopentenyl amine.

Data Presentation:

EntryR in CyclopentenedioneR' in N-Methoxy AmideCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1PhenylBenzoylCinchonidineToluene30248592
2MethylAcetylCinchonidineCH2Cl225367888
3BenzylBenzoylQuinidineToluene30248290 (opposite enantiomer)

Data is representative and compiled from typical results in the literature.[4]

Mechanistic Insight: The Role of the Organocatalyst

The cinchonidine catalyst plays a crucial role in orchestrating the enantioselectivity of the reaction. It is believed to act as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding interactions. This creates a highly organized, chiral transition state that favors the approach of the nucleophile from one face of the cyclopentenedione, leading to the observed enantiomeric excess.

G cluster_0 Catalytic Cycle Catalyst Cinchonidine Catalyst Intermediate Chiral Transition State Catalyst->Intermediate Bifunctional Activation (H-Bonding) Substrate Cyclopentene-1,3-dione Substrate->Intermediate Nucleophile N-Methoxy Amide Nucleophile->Intermediate Product Enantioenriched Product Intermediate->Product C-N Bond Formation Regen_Catalyst Regenerated Catalyst Product->Regen_Catalyst Product Release Regen_Catalyst->Catalyst

Caption: Organocatalytic Desymmetrization Cycle.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a classic and highly effective method for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases, particularly Candida antarctica lipase B (CALB), are widely used biocatalysts for the kinetic resolution of alcohols and amines due to their high enantioselectivity, broad substrate scope, and operational simplicity.[5][6]

In the context of aminocyclopentanols, lipase-catalyzed acylation is a common strategy. The lipase selectively acylates one enantiomer of the racemic aminocyclopentanol, leaving the other enantiomer unreacted. The acylated and unacylated products can then be separated by standard chromatographic techniques.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Aminocyclopentanol

Materials:

  • Racemic trans-2-aminocyclopentanol (1.0 equiv)

  • Candida antarctica lipase B (CALB, immobilized, e.g., Novozym 435)

  • Acylating agent (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene)

  • Molecular sieves (optional, for anhydrous conditions)

  • Standard laboratory glassware and shaking/stirring equipment

Procedure:

  • To a vial, add racemic trans-2-aminocyclopentanol (e.g., 1.0 mmol), the acylating agent (e.g., vinyl acetate, 1.5 mmol), and the anhydrous organic solvent (e.g., 10 mL).

  • Add the immobilized CALB (e.g., 50 mg per mmol of substrate).

  • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted aminocyclopentanol and the acylated product by flash column chromatography.

Data Presentation:

EntrySubstrateLipaseAcylating AgentSolventTime (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)
1(±)-trans-2-AminocyclopentanolCALBVinyl AcetateTBME2448>9998
2(±)-cis-2-AminocyclopentanolCALBEthyl AcetateToluene485197>99
3(±)-trans-2-AminocyclohexanolCALBVinyl AcetateTBME3649>9997

Data is representative and compiled from typical results in the literature.[5][6]

Mechanistic Insight: The Serine Hydrolase Mechanism of Lipase

Lipases are serine hydrolases, and their catalytic activity relies on a catalytic triad of serine, histidine, and aspartate (or glutamate) in the active site. The acylation of the alcohol proceeds through the formation of a tetrahedral intermediate, and the enantioselectivity arises from the differential fit of the two enantiomers into the chiral active site of the enzyme.

G cluster_1 Lipase-Catalyzed Acylation Enzyme Lipase Active Site (Ser-His-Asp) Tetra_Intermediate Tetrahedral Intermediate Enzyme->Tetra_Intermediate Racemate Racemic Aminocyclopentanol (R and S enantiomers) Racemate->Tetra_Intermediate Selective binding of one enantiomer S_Enantiomer (S)-Aminocyclopentanol (unreacted) Racemate->S_Enantiomer Non-reacting enantiomer Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Tetra_Intermediate Acylated_Enzyme Acyl-Enzyme Intermediate Tetra_Intermediate->Acylated_Enzyme R_Ester (R)-Acylated Aminocyclopentanol Acylated_Enzyme->R_Ester

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

Asymmetric [3+2] Cycloaddition Reactions

Asymmetric cycloaddition reactions provide a powerful and convergent approach to construct the cyclopentane ring with excellent stereocontrol. The [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a particularly attractive method for the synthesis of highly substituted pyrrolidines, which can be further transformed into aminocyclopentanols.

The use of chiral metal catalysts, often in combination with chiral ligands, is a common strategy to induce enantioselectivity in these reactions.

Protocol 3: Asymmetric [3+2] Cycloaddition of an Azomethine Ylide

Materials:

  • An imino ester (azomethine ylide precursor) (1.0 equiv)

  • An electron-deficient alkene (e.g., a cyclopentenone) (1.1 equiv)

  • A chiral metal catalyst system (e.g., a copper or silver salt with a chiral ligand)

  • A base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Standard laboratory glassware and stirring equipment under an inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the metal salt (e.g., Cu(I) or Ag(I) salt, 0.05 equiv) and the chiral ligand (0.055 equiv).

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the imino ester and the base to the reaction mixture.

  • Cool the reaction to the desired temperature (e.g., -78 °C to room temperature).

  • Slowly add the electron-deficient alkene to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the chiral pyrrolidine derivative.

Data Presentation:

EntryImineAlkeneCatalyst SystemTemp (°C)Time (h)Yield (%)dree (%)
1Glycine methyl ester imineCyclopentenoneCu(I)/Chiral Bisoxazoline-201290>20:195
2Alanine ethyl ester imineCyclohexenoneAg(I)/Chiral Phosphine0248515:192
3Glycine methyl ester imineMaleimideCu(I)/Chiral Diamine-401892>20:198

Data is representative and compiled from typical results in the literature.

Mechanistic Insight: Metal-Catalyzed Asymmetric [3+2] Cycloaddition

In this reaction, the metal-ligand complex coordinates to the azomethine ylide precursor, facilitating its deprotonation to form the reactive 1,3-dipole. The chiral ligand environment around the metal center dictates the facial selectivity of the cycloaddition with the alkene, leading to the formation of the enantioenriched product.

G cluster_2 Asymmetric [3+2] Cycloaddition Start Imine + Alkene + Chiral Catalyst Ylide_Formation Azomethine Ylide Formation (Metal-Assisted) Start->Ylide_Formation Cycloaddition [3+2] Cycloaddition Ylide_Formation->Cycloaddition Product Enantioenriched Pyrrolidine Cycloaddition->Product

Sources

(1R,3S)-3-Aminomethyl-cyclopentanol: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical sciences, chirality is a paramount concept. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological profile, as biological systems—enzymes, receptors, and nucleic acids—are inherently chiral.[1] This has propelled the demand for enantiomerically pure compounds, which offer greater selectivity, improved therapeutic indices, and reduced side effects compared to their racemic counterparts.[2]

Chiral building blocks, which are stereochemically defined molecules, serve as foundational starting materials for the efficient and predictable synthesis of these complex chiral drugs.[3] Among these, scaffolds that present functional groups in a rigid, well-defined spatial orientation are of particular interest. The cyclopentane ring, a common motif in natural products, provides such a scaffold.

This technical guide focuses on (1R,3S)-3-aminomethyl-cyclopentanol , a bifunctional chiral building block featuring a primary amine and a hydroxyl group in a cis-relationship on a cyclopentane core. This specific arrangement makes it a highly valuable intermediate for the synthesis of diverse and complex molecular architectures, particularly in the realm of antiviral and anticancer agents.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
CAS Number 1110772-09-2[3]
Appearance Colorless to pale yellow oil (predicted)-
Boiling Point Data not available-
Melting Point Data not available-
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)-
InChI Key (Predicted from structure)-

Conceptual Protocol for Asymmetric Synthesis

Accessing enantiomerically pure this compound requires a robust asymmetric synthetic strategy. While multiple routes are conceivable, a highly effective approach involves a chiral auxiliary-mediated hetero-Diels-Alder reaction, which establishes the key stereocenters early in the synthesis. The following protocol is a conceptual workflow based on established methodologies for synthesizing substituted cyclopentanes.[4]

G cluster_0 Asymmetric Hetero-Diels-Alder Reaction cluster_1 Functional Group Manipulation cluster_2 Final Steps Cyclopentadiene Cyclopentadiene Diels_Alder_Product Cycloadduct Cyclopentadiene->Diels_Alder_Product [4+2] Chiral Nitroso Acetal Chiral Nitroso Acetal Chiral Nitroso Acetal->Diels_Alder_Product N-O_Cleavage Reductive N-O Bond Cleavage Diels_Alder_Product->N-O_Cleavage Protection Amine Protection (e.g., Boc) N-O_Cleavage->Protection Hydroboration Hydroboration- Oxidation Protection->Hydroboration Reduction Ester/Amide Reduction Hydroboration->Reduction Hydrogenation Double Bond Hydrogenation Reduction->Hydrogenation Deprotection Boc Deprotection Hydrogenation->Deprotection Final_Product (1R,3S)-3-Aminomethyl- cyclopentanol Deprotection->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Asymmetric Hetero-Diels-Alder Reaction:

    • Objective: To construct the cyclopentene ring with defined stereochemistry.

    • Protocol: Freshly cracked cyclopentadiene is reacted with a chiral nitroso acetal (generated in situ from a chiral hydroxylamine precursor) in a suitable solvent like dichloromethane (DCM) at low temperatures (-78 °C to -20 °C).

    • Causality: The chiral auxiliary on the nitroso dienophile directs the facial selectivity of the cycloaddition, leading to an enantiomerically enriched cycloadduct. The specific stereoisomer obtained depends on the configuration of the chiral auxiliary used.

  • Reductive N-O Bond Cleavage:

    • Objective: To cleave the nitrogen-oxygen bond in the cycloadduct to unmask the amino and hydroxyl functionalities.

    • Protocol: The cycloadduct is treated with a reducing agent such as molybdenum hexacarbonyl or zinc in acetic acid.

    • Causality: These reagents selectively cleave the relatively weak N-O bond, yielding a cis-4-amino-2-cyclopentene-1-ol derivative.

  • Amine Protection:

    • Objective: To protect the newly formed amine to prevent side reactions in subsequent steps.

    • Protocol: The amino alcohol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) in a solvent such as THF or DCM.

    • Causality: The Boc group is a robust protecting group for amines that is stable to a wide range of reaction conditions but can be removed easily under acidic conditions.

  • Conversion to Aminomethyl Group (Conceptual):

    • Objective: To convert the hydroxyl group to a one-carbon extended aminomethyl group. This is a multi-step transformation.

    • Protocol: a. Oxidize the primary alcohol to a carboxylic acid using an oxidizing agent like Jones reagent or TEMPO/bleach. b. Convert the carboxylic acid to a primary amide via activation (e.g., with a carbodiimide) followed by treatment with ammonia. c. Reduce the primary amide to the primary amine using a strong reducing agent like lithium aluminum hydride (LAH) in THF.

    • Causality: This sequence reliably converts a hydroxyl group to an aminomethyl group while preserving the stereochemistry of the ring.

  • Final Hydrogenation and Deprotection:

    • Objective: To saturate the cyclopentene double bond and remove the amine protecting group.

    • Protocol: a. The protected aminomethyl-cyclopentene is subjected to catalytic hydrogenation using hydrogen gas and a catalyst such as Palladium on carbon (Pd/C) in methanol or ethyl acetate. b. The resulting saturated, protected compound is then treated with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to remove the Boc group.

    • Causality: Catalytic hydrogenation typically occurs from the less hindered face of the double bond, but in this case, it simply saturates the ring. The final acid-labile deprotection cleanly yields the target this compound.

Application Note: Synthesis of Carbocyclic Nucleoside Analogues

A primary application of this compound is in the synthesis of carbocyclic nucleosides. These are nucleoside analogues where the furanose oxygen atom is replaced by a methylene group.[5] This modification imparts greater metabolic stability by rendering the molecule resistant to enzymatic cleavage by phosphorylases, a common degradation pathway for traditional nucleoside drugs.

The convergent synthesis approach is highly efficient, involving the coupling of the pre-synthesized chiral building block with a heterocyclic nucleobase.

G Building_Block (1R,3S)-3-Aminomethyl- cyclopentanol Coupling Coupling Reaction (e.g., Michael Addition or SNAr) Building_Block->Coupling Nucleobase Activated Nucleobase (e.g., 5-Fluorouracil) Nucleobase->Coupling Final_Product Carbocyclic Nucleoside Analogue Coupling->Final_Product

Caption: Convergent synthesis of a carbocyclic nucleoside analogue.

Protocol: Synthesis of a Carbocyclic 5-Fluorouridine Analogue

This protocol describes the coupling of this compound with 5-fluorouracil, a clinically important pyrimidine analogue, via a Michael addition reaction.

  • Protection of the Hydroxyl Group:

    • Objective: To prevent the hydroxyl group from interfering with the coupling reaction.

    • Protocol: React this compound with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in anhydrous DMF.

    • Causality: The TBDMS group is a sterically hindered protecting group that is stable under the basic conditions of the subsequent Michael addition but can be easily removed later with a fluoride source.

  • Michael Addition Coupling:

    • Objective: To form the C-N bond between the chiral building block and the nucleobase.

    • Protocol: In a sealed tube, dissolve the O-TBDMS protected aminomethyl-cyclopentanol and 5-fluorouracil in a polar aprotic solvent like DMSO. Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and heat the reaction mixture (e.g., to 100-120 °C) for several hours.

    • Causality: DBU activates the 5-fluorouracil for nucleophilic attack. The primary amine of the building block acts as the nucleophile in a conjugate addition to the activated double bond of the pyrimidine ring, forming the desired carbocyclic nucleoside framework.

  • Deprotection:

    • Objective: To remove the silyl protecting group and yield the final product.

    • Protocol: Dissolve the crude product from the previous step in THF and treat with a fluoride source, such as tetrabutylammonium fluoride (TBAF), at room temperature.

    • Causality: The fluoride ion has a very high affinity for silicon, leading to the clean and efficient cleavage of the O-Si bond to reveal the free hydroxyl group.

  • Purification:

    • Objective: To isolate the pure carbocyclic nucleoside analogue.

    • Protocol: The final compound is purified using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

    • Causality: This standard purification technique separates the polar product from less polar starting materials and byproducts.

Conclusion

This compound is a potent and versatile chiral building block. Its defined stereochemistry and bifunctional nature provide a robust platform for the construction of complex molecular targets. The synthetic strategies outlined in this guide, coupled with its demonstrated application in the synthesis of carbocyclic nucleosides, underscore its importance for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

References

  • Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. PubMed. Available at: [Link]

  • Blaser, H. U. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. Available at: [Link]

  • Vince, R., & Hua, M. (1990). Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. PubMed. Available at: [Link]

  • Lee, K., & Oh, J. S. (2002). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate. Available at: [Link]

  • University of Hamburg. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Available at: [Link]

  • Bessières, M., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. Available at: [Link]

Sources

The Strategic Role of (1R,3S)-3-Aminocyclopentanol in the Synthesis of Bictegravir: A Chiral Intermediate Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Core Compound: This document focuses on (1R,3S)-3-Aminocyclopentanol and its salts, which are pivotal intermediates in the synthesis of the antiviral drug Bictegravir. While the initial query mentioned "(1R,3S)-3-Aminomethyl-cyclopentanol," extensive research has revealed a more significant and well-documented role for the former in current pharmaceutical manufacturing. Given the structural similarity and the clear industrial relevance of (1R,3S)-3-Aminocyclopentanol, this guide has been developed to provide detailed application notes and protocols for this critical chiral building block.

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

(1R,3S)-3-Aminocyclopentanol is a chiral cyclopentane derivative that has emerged as a valuable scaffold in medicinal chemistry.[1] Its stereochemically defined structure, featuring both an amino and a hydroxyl group, makes it a versatile building block for the synthesis of complex molecules, most notably as a key component of the anti-HIV drug, Bictegravir.[2][3] The precise spatial arrangement of the functional groups in this intermediate is crucial for the biological activity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the synthesis and application of (1R,3S)-3-Aminocyclopentanol hydrochloride, a stable salt form of the intermediate, with a focus on a robust and scalable synthetic pathway suitable for industrial production.

Physicochemical Properties

A summary of the key physicochemical properties of (1R,3S)-3-Aminocyclopentanol is presented in the table below.

PropertyValueSource
CAS Number 1110772-05-8[4]
Molecular Formula C₅H₁₁NO[5]
Molecular Weight 101.15 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in water, alcohols, and ether solvents[1]

Application in the Synthesis of Bictegravir

(1R,3S)-3-Aminocyclopentanol is a critical intermediate in the synthesis of Bictegravir, a potent HIV integrase inhibitor.[2][3] The cyclopentanol ring of the intermediate forms a core part of the complex polycyclic structure of Bictegravir. The amino group of the intermediate is utilized to form a key bond with the rest of the drug molecule during the convergent synthesis of the final API.

The overall synthetic strategy for Bictegravir leverages the chirality of (1R,3S)-3-Aminocyclopentanol to ensure the correct stereochemistry of the final drug product, which is essential for its therapeutic efficacy.

Synthetic Pathway Overview

A common and effective method for the large-scale production of (1R,3S)-3-Aminocyclopentanol hydrochloride involves a multi-step process. This pathway is advantageous due to its high stereoselectivity and scalability. A generalized workflow is depicted below.

Synthetic_Pathway A Cyclopentadiene + Nitroso Compound B Hetero-Diels-Alder Adduct A->B Hetero-Diels-Alder Reaction C Reduced Intermediate B->C N-O Bond Reduction D Resolved Chiral Intermediate C->D Enzymatic Kinetic Resolution E (1R,3S)-3-Aminocyclopentanol HCl D->E Deprotection & Salt Formation

Caption: Generalized synthetic workflow for (1R,3S)-3-Aminocyclopentanol Hydrochloride.

Detailed Experimental Protocols

The following protocols are compiled from established patent literature and represent a viable pathway for the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.[6][7]

Step 1: Hetero-Diels-Alder Reaction

This initial step constructs the core bicyclic scaffold.

  • Reaction: tert-Butyl hydroxylamine carbonate is oxidized in situ to generate a nitroso intermediate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.

  • Reagents & Conditions:

    • tert-Butyl hydroxylamine carbonate

    • Cyclopentadiene

    • Copper (I) chloride (catalyst)

    • 2-Ethyl-2-oxazoline (ligand)

    • Solvent: Dichloromethane

    • Temperature: 20-30°C

  • Procedure:

    • To a solution of tert-butyl hydroxylamine carbonate and 2-ethyl-2-oxazoline in dichloromethane, add copper (I) chloride.

    • Cool the mixture and slowly add cyclopentadiene.

    • Stir the reaction at 20-30°C until completion, monitored by TLC or HPLC.

    • Upon completion, the reaction is worked up to isolate the cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester adduct.

  • Causality: The use of a copper catalyst and a ligand facilitates the in situ formation of the reactive nitroso species under mild conditions. The Diels-Alder reaction is a powerful C-C and C-N bond-forming reaction that efficiently creates the bicyclic system with the desired cis stereochemistry.

Step 2: Reduction of the N-O Bond

This step opens the bicyclic ring to form the cyclopentenol derivative.

  • Reaction: The N-O bond of the hetero-Diels-Alder adduct is selectively reduced.

  • Reagents & Conditions:

    • cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester

    • Zinc powder

    • Acetic acid

    • Solvent: Ethanol

  • Procedure:

    • Suspend the adduct and zinc powder in ethanol.

    • Slowly add acetic acid to the suspension.

    • Maintain the reaction at room temperature until the starting material is consumed.

    • Filter off the zinc residue and concentrate the filtrate.

    • The crude product, cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol, is then purified.

  • Causality: The zinc/acetic acid system is a classic and effective method for the reductive cleavage of the N-O bond in such systems, providing the desired amino alcohol precursor in good yield.

Step 3: Enzymatic Kinetic Resolution

This is a critical step to separate the desired enantiomer.

  • Reaction: The racemic mixture of the cyclopentenol derivative is resolved using a lipase to selectively acylate one of the enantiomers.

  • Reagents & Conditions:

    • cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol

    • Lipase (e.g., Novozym 435)

    • Acylating agent: Vinyl acetate

    • Solvent: Toluene

  • Procedure:

    • Dissolve the racemic alcohol in toluene.

    • Add the lipase and vinyl acetate.

    • Incubate the reaction at a controlled temperature (e.g., 40°C) and monitor the conversion.

    • When approximately 50% conversion is reached, the reaction is stopped.

    • The enzyme is filtered off, and the acylated ester and the unreacted alcohol are separated by chromatography.

  • Causality: Lipases are highly enantioselective enzymes. In this case, the lipase preferentially acylates the (1S,4R)-enantiomer, leaving the desired (1R,4S)-enantiomer as the unreacted alcohol, thus achieving efficient chiral separation.

Step 4: Hydrogenation

The double bond in the cyclopentene ring is saturated in this step.

  • Reaction: The double bond of the resolved chiral intermediate is reduced.

  • Reagents & Conditions:

    • (1R,4S)-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas

    • Solvent: Methanol

  • Procedure:

    • Dissolve the chiral alcohol in methanol.

    • Add the Pd/C catalyst.

    • Subject the mixture to hydrogenation in a suitable reactor until the reaction is complete.

    • Filter off the catalyst and concentrate the solvent to obtain the saturated product, (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol.

  • Causality: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of alkenes. This reaction proceeds with high yield and stereoselectivity to give the desired cis-substituted cyclopentanol.

Step 5: Deprotection and Salt Formation

The final step yields the target intermediate as a stable hydrochloride salt.

  • Reaction: The tert-butoxycarbonyl (Boc) protecting group is removed, and the resulting amine is converted to its hydrochloride salt.

  • Reagents & Conditions:

    • (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol

    • Hydrochloric acid in isopropanol (or generated in situ from acetyl chloride and isopropanol)

    • Solvent: Isopropanol

  • Procedure:

    • Dissolve the Boc-protected amino alcohol in isopropanol.

    • Add a solution of hydrochloric acid in isopropanol.

    • Stir the mixture at room temperature for several hours.

    • The product, (1R,3S)-3-Aminocyclopentanol hydrochloride, precipitates out of the solution.

    • The solid is collected by filtration, washed, and dried.

  • Causality: The acidic conditions efficiently cleave the Boc protecting group. The use of isopropanol as a solvent allows for the direct precipitation of the hydrochloride salt, simplifying the isolation and purification of the final product. The hydrochloride salt is generally more stable and easier to handle than the free amine.

Quality Control and Characterization

The purity and identity of the synthesized (1R,3S)-3-Aminocyclopentanol hydrochloride should be confirmed using a variety of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the cyclopentyl ring protons and the absence of the Boc group protons.
¹³C NMR Signals consistent with the carbon skeleton of the aminocyclopentanol.
Mass Spectrometry A molecular ion peak corresponding to the free amine.
Chiral HPLC A single major peak indicating high enantiomeric purity.
Melting Point A sharp melting point consistent with the literature value for the hydrochloride salt.

Safety Considerations

Standard laboratory safety precautions should be followed when performing these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be carried out in a well-ventilated fume hood. The reagents used in these syntheses have specific hazards that should be reviewed in their respective Safety Data Sheets (SDS) before use.

Conclusion

(1R,3S)-3-Aminocyclopentanol is a high-value chiral intermediate with a critical application in the synthesis of the anti-HIV drug Bictegravir. The synthetic pathway outlined in this guide, which employs a hetero-Diels-Alder reaction, enzymatic resolution, and standard protecting group manipulations, represents a robust and scalable approach for its production. The careful control of stereochemistry throughout this synthesis is paramount to ensuring the therapeutic efficacy of the final drug product.

References

  • CN110092726B - Synthesis method of Bictegravir intermediate - Google P
  • Cyclopentanol, 3-aMino-, (1R,3S)- - ChemBK. (URL: [Link])

  • CN112574046A - Method for preparing (1R,3S)
  • US11459291B2 - Method of preparation of (1R,3S)
  • KR20210028665A - Method for preparing a kind of (1R,3S)
  • PREPARATION METHOD FOR (1R,3S)-3-AMINO-1-CYCLOPENTANOL AND SALTS THEREOF - European Patent Office - EP 3845518 A1 - Googleapis.com. (URL: [Link])

  • Preparation method of (1R,3S)

Sources

Application of (1R,3S)-3-Aminomethyl-cyclopentanol in Peptide Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Design

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their inherent conformational flexibility often leads to diminished receptor affinity and susceptibility to proteolytic degradation, thereby limiting their therapeutic potential. The introduction of conformational constraints into the peptide backbone is a powerful strategy to mitigate these limitations. By rigidifying the peptide structure, we can pre-organize it into a bioactive conformation, enhancing binding affinity, selectivity, and metabolic stability.

(1R,3S)-3-Aminomethyl-cyclopentanol is a unique building block that serves as a constrained γ-amino acid mimic. Its cyclopentane scaffold imposes a significant conformational bias on the peptide backbone, influencing secondary structure formation, such as turns and helices.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of this compound in solid-phase peptide synthesis (SPPS), empowering researchers to leverage this valuable tool in the design of novel peptidomimetics.

Core Principles: Integrating this compound into Peptide Synthesis

The successful incorporation of this compound into a peptide sequence via Fmoc-based SPPS hinges on a robust protecting group strategy. This building block presents two key functional groups that require orthogonal protection: the primary amine of the aminomethyl group and the secondary hydroxyl group on the cyclopentane ring.

Protecting Group Strategy: Ensuring Orthogonality and Compatibility

A well-designed protecting group scheme is paramount for the successful synthesis of peptides containing this compound.[3][4] The choice of protecting groups must ensure their stability throughout the iterative cycles of Fmoc deprotection (typically with piperidine) and be readily removable during the final cleavage and global deprotection step (typically with a strong acid like trifluoroacetic acid - TFA).

  • Amino Group Protection: The primary amine of the aminomethyl moiety should be protected with the acid-labile tert-butyloxycarbonyl (Boc) group . The Boc group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final TFA-mediated cleavage from the resin.[3] This ensures that the amine is available for peptide bond formation at the appropriate step.

  • Hydroxyl Group Protection: The secondary hydroxyl group on the cyclopentane ring can be a site for undesired side reactions, such as acylation, during peptide coupling steps. While in some cases hydroxyl groups on serine and threonine can be left unprotected in Fmoc-SPPS, for a non-standard building block like this, protection is highly recommended to ensure a clean synthesis.[5][6] The tert-butyl (tBu) ether is an ideal protecting group for the hydroxyl function. It is stable to the basic conditions of Fmoc deprotection and is cleaved by TFA during the final cleavage.[7]

This orthogonal protection scheme is illustrated in the workflow below:

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage and Deprotection start This compound boc_protection Boc Protection of Amine (Boc)2O, Base start->boc_protection tbu_protection tBu Protection of Hydroxyl Isobutylene, Acid Catalyst boc_protection->tbu_protection protected_aa Boc-(1R,3S)-3-(aminomethyl)-cyclopentanol-O-tBu (Building Block for SPPS) tbu_protection->protected_aa coupling Couple Protected Building Block (e.g., HATU, DIPEA) protected_aa->coupling resin Resin resin->coupling deprotection Iterative Fmoc Deprotection & Amino Acid Couplings coupling->deprotection peptide_resin Peptide-Resin with Incorporated Building Block deprotection->peptide_resin cleavage Global Deprotection & Cleavage TFA Cocktail peptide_resin->cleavage purification Purification (RP-HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: Workflow for the incorporation of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of the protected building block and its incorporation into a peptide sequence using manual Fmoc-SPPS.

Part 1: Synthesis of Boc-Protected (1R,3S)-3-(aminomethyl)-cyclopentanol

This protocol outlines the protection of the primary amine with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.2 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Boc-(1R,3S)-3-(aminomethyl)-cyclopentanol.

Part 2: Synthesis of Fully Protected Boc-(1R,3S)-3-(aminomethyl)-cyclopentanol-O-tBu

This protocol details the protection of the hydroxyl group as a tBu ether.

Materials:

  • Boc-(1R,3S)-3-(aminomethyl)-cyclopentanol

  • Liquid isobutylene

  • Anhydrous dichloromethane (DCM)

  • Catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-(1R,3S)-3-(aminomethyl)-cyclopentanol (1.0 eq) in anhydrous DCM in a pressure-rated flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Carefully condense liquid isobutylene (excess, e.g., 10-20 eq) into the flask.

  • Add a catalytic amount of strong acid.

  • Seal the flask and allow it to slowly warm to room temperature. Stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully vent the flask in a fume hood to evaporate the excess isobutylene.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography to obtain the fully protected building block.

Part 3: Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol describes a single coupling cycle for the incorporation of the protected building block onto a resin-bound peptide.[7]

Materials:

  • Fmoc-protected peptide-resin

  • Boc-(1R,3S)-3-(aminomethyl)-cyclopentanol-O-tBu

  • Coupling reagent: e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% piperidine in DMF for Fmoc deprotection

  • DCM for washing

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat the piperidine treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve Boc-(1R,3S)-3-(aminomethyl)-cyclopentanol-O-tBu (3-5 eq relative to resin loading) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance of the cyclic building block.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: The resin is now ready for the deprotection of the next Fmoc group and the coupling of the subsequent amino acid in the sequence.

ReagentEquivalents (relative to resin loading)Purpose
Protected Building Block3 - 5To drive the coupling reaction to completion.
HATU2.9Highly efficient coupling reagent.
DIPEA6Base for activation and to maintain basic conditions.
Part 4: Final Cleavage and Deprotection

This protocol outlines the cleavage of the peptide from the resin and the removal of all protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry.

Data Interpretation and Expected Outcomes

The incorporation of this compound is expected to impart significant conformational rigidity to the resulting peptide. This can be analyzed using various spectroscopic techniques:

  • Circular Dichroism (CD) Spectroscopy: CD spectra can reveal changes in the secondary structure of the peptide upon incorporation of the constrained mimic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, can provide distance constraints to determine the three-dimensional structure of the peptide in solution.

The rigid cyclopentane ring is likely to favor specific dihedral angles in the peptide backbone, potentially inducing or stabilizing β-turn or helical conformations.[1][2] This pre-organization can lead to enhanced biological activity and selectivity, which should be assessed through relevant bioassays.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Coupling Steric hindrance of the building block.Increase coupling time, use a more potent coupling reagent (e.g., COMU), or perform a double coupling.
Side Product Formation Incomplete protection of the hydroxyl group.Ensure the tBu protection of the hydroxyl group is complete before using the building block in SPPS.
Low Cleavage Yield Inefficient cleavage from the resin.Extend cleavage time or use a stronger acid cocktail if compatible with the peptide sequence.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to design peptidomimetics with improved pharmacological properties. Its rigid cyclopentane core provides a means to enforce specific conformations, leading to enhanced stability, affinity, and selectivity. The protocols outlined in this guide, based on established principles of solid-phase peptide synthesis, provide a robust framework for the successful incorporation of this constrained γ-amino acid mimic into novel peptide-based therapeutics.

References

  • Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. Retrieved from a relevant source on protecting groups in SPPS.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience. Retrieved from a relevant source on Fmoc chemistry in peptide synthesis.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from a comprehensive guide on protecting groups for various amino acid side chains.
  • Amino Acid-Protecting Groups. (2005). Chemical Reviews, 105(1), 363-452.
  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. (2003). Proceedings of the National Academy of Sciences, 100(12), 6793-6798.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Protecting Groups in Peptide Synthesis. (2018). In Peptide Synthesis (pp. 1-24). Humana Press, New York, NY.
  • An In-depth Technical Guide to Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (2017). ResearchGate. Retrieved from a discussion on hydroxyl group protection.
  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. (2024). CrystEngComm, 26, 100-110.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). Molecules, 26(16), 4983.
  • Stereochemistry - Conformation of Cyclopentane ring! (2019, July 12). YouTube.
  • Conformational Preferences of Cyclopentane-Based Oligo-δ-peptides in the Gas Phase and in Solution. (2019). Chemistry – An Asian Journal, 14(18), 3206-3215.
  • (1S,3S)-3-Aminomethyl-cyclopentanol. (n.d.). MedChemExpress.
  • Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. (2021). CN112574046A.
  • Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof. (2020). EP3845518A1.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). The Journal of Organic Chemistry, 72(15), 5849-5852.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Cyclic peptides — Small and big and their conformational aspects. (1985). International Journal of Peptide and Protein Research, 25(2), 113-131.
  • Splicing of unnatural amino acids into proteins: a peptide model study. (2004). Protein and Peptide Letters, 11(2), 107-114.

Sources

Application Notes & Protocols: Chiral Resolution Techniques for Aminocyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Aminocyclopentanols in Drug Discovery

Chiral 1,2-aminocyclopentanol scaffolds are privileged structural motifs in medicinal chemistry. Their rigid, cyclic nature and defined stereochemistry make them valuable building blocks for a wide range of biologically active molecules, including antiviral agents, enzyme inhibitors, and chiral ligands for asymmetric catalysis. The precise spatial arrangement of the amino and hydroxyl groups is often critical for molecular recognition and biological activity. Consequently, the ability to efficiently resolve racemic mixtures of aminocyclopentanol isomers into their constituent enantiomers is a cornerstone of modern drug development and chemical synthesis.

This guide provides an in-depth exploration of the primary techniques for the chiral resolution of aminocyclopentanol isomers. We will delve into the mechanistic underpinnings of classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. Each section will not only present detailed, step-by-step protocols but also offer expert insights into the causality behind experimental choices, empowering researchers to troubleshoot and optimize these critical separations.

Classical Resolution via Diastereomeric Salt Formation

This method, a foundational technique in stereochemistry, leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic aminocyclopentanol (a base) with an enantiomerically pure chiral acid, a mixture of diastereomeric salts is formed. These salts, possessing different solubilities, can then be separated by fractional crystallization.[1][2][3][4]

The Underlying Principle: From Indistinguishable to Separable

The reaction of a racemic mixture of (1R,2R)- and (1S,2S)-aminocyclopentanol with a single enantiomer of a chiral acid, such as (R)-mandelic acid, results in two diastereomeric salts: [(1R,2R)-aminocyclopentanol-(R)-mandelate] and [(1S,2S)-aminocyclopentanol-(R)-mandelate]. These diastereomers exhibit different crystal packing and solvation properties, leading to disparities in their solubility in a given solvent system. This difference is the physical basis for their separation.[3][4][5]

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol: Resolution of (±)-trans-2-Aminocyclopentanol with (R)-Mandelic Acid

Materials:

  • (±)-trans-2-Aminocyclopentanol

  • (R)-Mandelic Acid

  • Methanol

  • Diethyl Ether

  • 1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of (±)-trans-2-aminocyclopentanol in 100 mL of methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of (R)-mandelic acid in 50 mL of methanol.

    • Slowly add the (R)-mandelic acid solution to the aminocyclopentanol solution with gentle stirring.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer should begin to crystallize.

    • To further induce crystallization, you can cool the flask in an ice bath for 1-2 hours.

    • If no crystals form, slowly add diethyl ether as an anti-solvent until turbidity is observed, then allow it to stand.

  • Isolation of the Less Soluble Diastereomer:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals under vacuum. This is your first crop of the less soluble diastereomeric salt.

  • Liberation of the Enantiomer:

    • Dissolve the collected crystals in a minimal amount of water.

    • Make the solution basic (pH > 12) by adding 1 M NaOH. This will deprotonate the amine and break the salt.

    • Extract the free aminocyclopentanol enantiomer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched aminocyclopentanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatizing with a chiral agent like Mosher's acid chloride followed by NMR analysis.[2]

Key Considerations and Optimization
  • Choice of Resolving Agent: The selection of the chiral acid is crucial. Common choices for resolving basic amino alcohols include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[3][6] It is often necessary to screen several resolving agents to find one that provides well-formed crystals and a significant solubility difference between the diastereomers.[1][7]

  • Solvent System: The solvent plays a critical role in the crystallization process. A solvent system should be chosen where the diastereomeric salts have moderate solubility and a large solubility differential. Protic solvents like methanol and ethanol are common starting points.

  • Recrystallization: To improve the enantiomeric purity of the resolved aminocyclopentanol, one or more recrystallizations of the diastereomeric salt may be necessary.[3]

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful and highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[2] For aminocyclopentanols, lipases are commonly employed to catalyze the acylation of either the amino or hydroxyl group, leading to a separable mixture of the acylated product and the unreacted enantiomer.[8][9][10]

The Principle of Enantioselectivity

Lipases, being chiral biocatalysts, create a three-dimensional active site that preferentially binds one enantiomer over the other. This selective binding leads to a significantly faster reaction rate for the preferred enantiomer. The reaction is typically stopped at or near 50% conversion, yielding one enantiomer as the acylated product and the other as the unreacted starting material, both in high enantiomeric excess.[11]

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol: Lipase-Catalyzed Resolution of (±)-cis-2-Aminocyclopentanol

This protocol is adapted from studies on the lipase-catalyzed resolution of related aminocycloalkanols.[8][12]

Materials:

  • (±)-cis-2-Aminocyclopentanol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica B or Lipase PS from Pseudomonas cepacia)[8]

  • Vinyl acetate (as acylating agent)

  • Diisopropyl ether (solvent)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup:

    • To a solution of 5.0 g of (±)-cis-2-aminocyclopentanol in 100 mL of diisopropyl ether, add 1.5 equivalents of vinyl acetate.

    • Add the immobilized lipase (typically 10-20% by weight of the substrate).

    • Seal the flask and shake it at a constant temperature (e.g., 30-40 °C) in an orbital shaker.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots, filtering off the enzyme, and analyzing by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the formed product.

    • The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting acylated aminocyclopentanol from the unreacted aminocyclopentanol by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective.

  • Deprotection (if necessary):

    • The acylated enantiomer can be hydrolyzed back to the free aminocyclopentanol using standard methods (e.g., acid or base hydrolysis) if the free amine and alcohol are desired.

Data Summary: Lipase Performance in Aminocycloalkanol Resolution
Enzyme SourceSubstrateAcylating AgentEnantioselectivity (E)Reference
Pseudomonas cepacia (Lipase PS)cis/trans-2-dialkylaminomethylcyclopentanolVinyl Acetate>200[8]
Candida antarctica B (Novozym 435)cis/trans-2-dialkylaminomethylcyclopentanolVinyl Acetate>200[8]
Pseudomonas sp. (Lipase AK)trans/cis-2-azidocycloalkanols-High[13][14]

Note: High E values (>100) indicate excellent enantioselectivity, making it possible to obtain both enantiomers in high purity.

Chromatographic Resolution

Direct separation of enantiomers using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative technique.[15][16] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[17]

Principle of Chiral Recognition on a Stationary Phase

Chiral stationary phases are typically composed of a chiral selector immobilized on a solid support (e.g., silica gel). The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[17] The differences in the stability of these complexes result in different retention times on the column. For aminocyclopentanols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[18][19]

Workflow for Chiral HPLC Separation

G A Racemic Mixture Injection B Chiral Column A->B C Separation based on Differential Interaction B->C D Detector C->D E Fraction Collection D->E F Enantiomer 1 E->F G Enantiomer 2 E->G

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,3S)-3-Aminomethyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1R,3S)-3-Aminomethyl-cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side products encountered during the synthesis of this chiral amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Side Products & Impurities

The synthesis of this compound, a molecule with two stereocenters, requires precise control over both chemical and stereochemical outcomes. Problems often arise from the final step of converting a functional group at the C3 position into an aminomethyl group. Below, we address issues based on the most probable synthetic precursors.

Scenario 1: Synthesis via Reductive Amination of (1R,3S)-3-Formylcyclopentanol

Reductive amination is a powerful method for amine synthesis, but it is not without its challenges, particularly concerning over-alkylation.[1][2]

Question: I am observing significant amounts of secondary and tertiary amine byproducts in my reductive amination reaction. What is causing this and how can I minimize it?

Answer:

Root Cause Analysis: Over-alkylation occurs when the newly formed primary amine, this compound, acts as a nucleophile and reacts with the remaining (1R,3S)-3-Formylcyclopentanol in the reaction mixture. This forms a secondary imine, which is then reduced to the secondary amine. This secondary amine can, in turn, react again to form a tertiary amine.[3] This is a common issue when the primary amine product is of similar or higher reactivity than the ammonia source used.

Troubleshooting & Preventative Measures:

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonia, ammonium acetate) to outcompete the primary amine product for reaction with the aldehyde.

  • Choice of Reducing Agent: The selectivity of the reducing agent is critical.[3]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective at reducing iminium ions at a pH where imine formation is favorable (pH 4-5), but it is less likely to reduce the starting aldehyde.[4] This selectivity helps to minimize the presence of unreacted aldehyde that can lead to over-alkylation.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is another mild and highly selective reducing agent, often preferred for its non-toxic byproducts compared to cyanoborohydride.[4] It shows high selectivity for imines over carbonyls.

    • Sodium Borohydride (NaBH₄): This is a less selective reducing agent and can reduce both the imine and the starting aldehyde. If using NaBH₄, it is best to first form the imine completely before adding the reducing agent in a two-step, one-pot procedure.[2]

  • Reaction Conditions: Maintain a slightly acidic pH (around 4-6) to facilitate imine formation and protonation to the iminium ion, which is more readily reduced.

Experimental Protocol: Selective Reductive Amination

  • Dissolve (1R,3S)-3-Formylcyclopentanol in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a large excess (10-20 equivalents) of ammonium acetate.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 30°C.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work up the reaction by quenching with a basic aqueous solution and extracting the product.

Question: My reaction is sluggish and incomplete. What could be the issue?

Answer:

Root Cause Analysis: Incomplete imine formation is a common reason for slow or incomplete reductive amination. The equilibrium between the aldehyde/amine and the imine can be unfavorable. The presence of water can also hinder the reaction by hydrolyzing the imine back to the starting materials.

Troubleshooting & Preventative Measures:

  • Dehydrating Agents: Add a dehydrating agent such as molecular sieves or titanium(IV) isopropoxide to drive the imine formation equilibrium forward.[1]

  • pH Optimization: Ensure the pH is in the optimal range (4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl will not be sufficiently activated by protonation.

  • Temperature: Gently heating the reaction (e.g., to 40-50°C) can sometimes improve the rate of imine formation, but be cautious as this can also promote side reactions.

Scenario 2: Synthesis via Reduction of (1R,3S)-3-Cyanocyclopentanol

The reduction of a nitrile is a direct route to a primary amine. However, the choice of reducing agent can lead to different side products.

Question: After reducing my cyanocyclopentanol intermediate with LiAlH₄, I am observing significant amounts of secondary and tertiary amine byproducts. Why is this happening?

Answer:

Root Cause Analysis: During the reduction of nitriles with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), the intermediate imine can react with the primary amine product to form a secondary amine, which is then further reduced.[5] Catalytic hydrogenation can also lead to the formation of secondary and tertiary amine byproducts.[5]

Troubleshooting & Preventative Measures:

  • Reagent Choice:

    • Lithium Aluminum Hydride (LiAlH₄): While powerful, it can lead to over-alkylation. Use of an excess of the reducing agent and slow addition of the nitrile to the hydride solution can sometimes minimize this.

    • Borane (BH₃•THF or BH₃•SMe₂): Borane complexes are generally effective for reducing nitriles to primary amines with fewer over-alkylation side products.[6]

    • Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C): To suppress the formation of secondary and tertiary amines, it is common practice to add ammonia or ammonium hydroxide to the reaction mixture.[5] This helps to saturate the catalyst surface with ammonia, reducing the likelihood of the primary amine product reacting with the intermediate imine.

Experimental Protocol: Clean Nitrile Reduction with Catalytic Hydrogenation

  • In a high-pressure reactor, dissolve (1R,3S)-3-Cyanocyclopentanol in methanol saturated with ammonia.

  • Add a catalytic amount of Raney Nickel (slurry in water).

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

  • Heat the reaction to 50-80°C and monitor for hydrogen uptake.

  • After the reaction is complete, cool, vent the reactor, and filter the catalyst.

  • Concentrate the filtrate and purify the product.

Question: My nitrile reduction is not going to completion. What are the possible reasons?

Answer:

Root Cause Analysis: Incomplete reduction can be due to several factors, including inactive reagents, insufficient equivalents of the reducing agent, or catalyst poisoning in the case of catalytic hydrogenation.

Troubleshooting & Preventative Measures:

  • Reagent Quality: Ensure that the LiAlH₄ or borane solution is fresh and has not been deactivated by moisture.

  • Stoichiometry: Use a sufficient excess of the reducing agent (typically 2-4 equivalents of hydride).

  • Catalyst Activity: For catalytic hydrogenation, ensure the catalyst is active. If necessary, use a fresh batch of catalyst. The starting material should be free of impurities that could poison the catalyst (e.g., sulfur compounds).

Scenario 3: Synthesis via Reduction of (1R,3S)-3-(Carboxamido)cyclopentanol

The reduction of an amide is another common method to synthesize amines.

Question: My amide reduction is giving low yields, and I am recovering a lot of starting material. How can I improve the conversion?

Answer:

Root Cause Analysis: Amides are relatively stable functional groups and require powerful reducing agents.[7] Incomplete reaction is often due to the use of a reducing agent that is not potent enough or insufficient reaction time/temperature.

Troubleshooting & Preventative Measures:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for amide reduction.

    • Borane (BH₃•THF or BH₃•SMe₂): Borane complexes are also effective and can sometimes offer better chemoselectivity if other reducible functional groups are present.[6] Sodium borohydride is generally not strong enough to reduce amides unless activating agents are used.[7]

  • Reaction Conditions: Amide reductions often require elevated temperatures (e.g., refluxing in THF) to go to completion. Ensure the reaction is run for a sufficient amount of time.

  • Work-up Procedure: The work-up for LiAlH₄ reductions is critical. A standard Fieser work-up (sequential addition of water, aqueous NaOH, and more water) is often used to precipitate the aluminum salts and allow for easy filtration. An improper work-up can lead to the loss of product.

Experimental Protocol: Amide Reduction with Borane

  • Dissolve the (1R,3S)-3-(Carboxamido)cyclopentanol in dry THF.

  • Cool the solution to 0°C and slowly add a solution of borane-THF complex (2-3 equivalents).

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction to 0°C and carefully quench by the slow addition of methanol, followed by 1M HCl.

  • Heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.

  • Basify the solution with aqueous NaOH and extract the product.

FAQs: Stereochemical Integrity and Purification

Question: I am concerned about the formation of diastereomers. How can I control the stereochemistry during the synthesis?

Answer:

The formation of the undesired diastereomers is a critical issue in the synthesis of this compound. The cis relationship between the hydroxyl and the aminomethyl group is key.

  • Starting Material Purity: The most crucial factor is the stereochemical purity of your starting material (e.g., (1R,3S)-3-Formylcyclopentanol, (1R,3S)-3-Cyanocyclopentanol, or a derivative of (1R,3S)-3-hydroxycyclopentanecarboxylic acid). If the starting material is a mixture of diastereomers, the final product will also be a mixture.

  • Reaction Conditions: For some reactions, the conditions can influence the stereochemical outcome. For instance, in the reduction of a 3-ketocyclopentane derivative, the choice of reducing agent and conditions can favor the formation of one diastereomer over another. Bulky reducing agents often favor equatorial attack, leading to the trans product, while smaller reducing agents might favor axial attack, giving the cis product. However, for the synthesis of the aminomethyl derivative from a precursor that already has the correct cis stereochemistry, the key is to use reaction conditions that do not epimerize the stereocenters.

  • Purification: If diastereomers are formed, they can often be separated by chromatography (e.g., silica gel column chromatography or preparative HPLC) as they have different physical properties.[8]

Question: How can I confirm the enantiomeric purity of my final product?

Answer:

Confirming the enantiomeric excess (ee) of your product is essential.

  • Chiral HPLC: This is the most common method. The product is run on a high-performance liquid chromatography system equipped with a chiral stationary phase.[9] The two enantiomers will have different retention times, allowing for their quantification.

  • Chiral Derivatizing Agents: The product can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[] These diastereomers can then be analyzed by standard NMR or achiral HPLC, where the ratio of the diastereomers corresponds to the enantiomeric ratio of the starting material.

Question: What are the best methods for purifying the final product from reaction byproducts?

Answer:

  • Acid-Base Extraction: Since the product is an amine, it can be separated from neutral organic byproducts by acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification, especially for removing small amounts of impurities. Often, the hydrochloride or other salt of the amine is prepared to facilitate crystallization.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from byproducts with different polarities. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) is often necessary to prevent the amine from tailing on the acidic silica gel.

Data Summary and Visual Guides

Table 1: Troubleshooting Summary for Reductive Amination

Issue Potential Cause Recommended Solution
Over-alkylationProduct amine is reacting with starting aldehyde.Use a large excess of ammonia source. Use a selective reducing agent like NaBH(OAc)₃.
Incomplete ReactionUnfavorable imine formation equilibrium.Add a dehydrating agent (e.g., molecular sieves). Optimize pH to 4-6.
Low YieldProduct loss during work-up.Perform a careful acid-base extraction to isolate the amine product.

Table 2: Comparison of Reducing Agents for Nitrile and Amide Reduction

Precursor Reducing Agent Common Side Products Notes
NitrileLiAlH₄Secondary/tertiary aminesPowerful, but can over-reduce.
H₂/Raney NiSecondary/tertiary aminesAdd NH₃ to suppress side reactions.[5]
BH₃•THFMinimal over-alkylationGood chemoselectivity.
AmideLiAlH₄Incomplete reaction (if conditions are too mild)Standard, powerful reagent.
BH₃•THFIncomplete reaction (if conditions are too mild)Requires heating; good selectivity.[7]

Diagram 1: Troubleshooting Logic for Over-alkylation in Reductive Amination

G start High Levels of Secondary/ Tertiary Amine Byproducts q1 Is a large excess of ammonia source being used? start->q1 s1 Increase equivalents of ammonia source (e.g., NH4OAc). q1->s1 No q2 What reducing agent is being used? q1->q2 Yes s1->q2 s2 Switch to a more selective reagent like NaBH(OAc)3. q2->s2 Non-selective (e.g., NaBH4) s3 If using NaBH4, ensure imine formation is complete before addition. q2->s3 Non-selective (e.g., NaBH4) end Reduced Over-alkylation s2->end s3->end

Caption: Decision tree for troubleshooting over-alkylation.

Diagram 2: Synthetic Pathways and Potential Side Product Formation

G cluster_0 Reductive Amination cluster_1 Nitrile Reduction cluster_2 Amide Reduction aldehyde (1R,3S)-3-Formylcyclopentanol product (1R,3S)-3-Aminomethyl- cyclopentanol aldehyde->product NH3, NaBH(OAc)3 side_product1 Secondary/Tertiary Amines (Over-alkylation) product->side_product1 + Aldehyde nitrile (1R,3S)-3-Cyanocyclopentanol product2 (1R,3S)-3-Aminomethyl- cyclopentanol nitrile->product2 H2/Raney Ni, NH3 side_product2 Secondary/Tertiary Amines product2->side_product2 + Imine intermediate amide (1R,3S)-3-(Carboxamido)cyclopentanol product3 (1R,3S)-3-Aminomethyl- cyclopentanol amide->product3 LiAlH4 or BH3 side_product3 Unreacted Amide amide->side_product3 Incomplete reaction

Caption: Common synthetic routes and associated side products.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • PubMed. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Org Lett. 2004 May 27;6(11):1853-6. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Retrieved from [Link]

  • ACS Publications. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Org. Lett. 2012, 14, 22, 5788–5791. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis of Chiral Cyclopentenones. Chem. Rev. 2014, 114, 17, 8787–8815. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved from [Link]

  • RSC Publishing. (2020). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Org. Chem. Front., 2020,7, 126-131. Retrieved from [Link]

  • MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules 2022, 27(1), 263. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji 2021; 65(4): 245-253. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

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  • Diva Portal. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Retrieved from [Link]

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  • RSC Publishing. (2024). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Org. Biomol. Chem., 2024, Advance Article. Retrieved from [Link]

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • PubMed. (2024). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. J Biosci Bioeng. 2024 May 31:S1389-1723(24)00115-3. Retrieved from [Link]

  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • ScienceDirect. (1970). Cyclopentanones II. The Synthesis of 4-alkyl-5-hydroxy-1, 3-cyclopentanediones. Tetrahedron, Volume 26, Issue 14, 1970, Pages 3551-3554. Retrieved from [Link]

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Troubleshooting low yield in enantioselective synthesis of aminocyclopentanols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the enantioselective synthesis of aminocyclopentanols. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in achieving high yield and enantioselectivity in this critical class of reactions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of your synthetic routes.

Troubleshooting Guide: Addressing Low Yield and Enantioselectivity

This section addresses specific problems you might encounter during the synthesis of chiral aminocyclopentanols. We delve into the root causes of common issues and provide actionable solutions.

Question 1: My enantiomeric excess (ee) is consistently low. What are the primary factors I should investigate?

Low enantiomeric excess is a frequent challenge in asymmetric catalysis and can originate from several sources. A systematic approach is crucial for pinpointing the issue.[1][2]

Answer:

Several factors can contribute to low enantioselectivity. We recommend investigating the following areas systematically:

  • Catalyst Integrity and Activation: The chiral catalyst is the heart of the enantioselective transformation.[3] Its purity, handling, and activation are paramount.

    • Purity: Ensure the catalyst and the chiral ligand are of high purity. Impurities can poison the catalyst or promote non-selective background reactions.

    • Activation: Many catalytic systems require a pre-activation step to form the active chiral complex.[2] Incomplete activation will lead to a lower concentration of the desired catalyst, resulting in diminished enantioselectivity. For instance, in copper-catalyzed reactions, pre-stirring the copper salt and the chiral ligand is often necessary to form the active complex.[2]

    • Moisture and Air Sensitivity: Many organometallic catalysts and ligands are sensitive to air and moisture.[4] Perform reactions under a strictly inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Substrate Quality: The purity of your starting materials is as critical as the catalyst's.

    • Impurities: Impurities in the substrate can interfere with the catalyst, leading to lower ee.[2] It is advisable to purify starting materials by chromatography or distillation before use.

  • Reaction Conditions: Enantioselectivity is often highly sensitive to reaction parameters.

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[5] A temperature screening study is highly recommended.

    • Solvent: The choice of solvent can have a profound impact on the catalyst's conformation and, consequently, the stereochemical outcome.[2][6] Screening a range of solvents with varying polarities and coordinating abilities is a standard optimization step.

    • Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the aggregation state of the catalyst, which can affect enantioselectivity.

Troubleshooting Workflow for Low Enantiomeric Excess

Here is a decision tree to guide your troubleshooting process:

low_ee_troubleshooting start Low Enantiomeric Excess (ee) Observed catalyst Catalyst Issues start->catalyst substrate Substrate Quality start->substrate conditions Reaction Conditions start->conditions analytical Analytical Method start->analytical purity_cat Check Catalyst/Ligand Purity catalyst->purity_cat activation Verify Catalyst Activation Protocol catalyst->activation handling Review Catalyst Handling (Inert Atmosphere) catalyst->handling purity_sub Purify Starting Materials substrate->purity_sub temp Optimize Temperature conditions->temp solvent Screen Solvents conditions->solvent conc Vary Concentration conditions->conc method_val Validate Chiral HPLC/GC Method analytical->method_val end High Enantioselectivity Achieved purity_cat->end activation->end handling->end purity_sub->end temp->end solvent->end conc->end method_val->end

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Question 2: My reaction yield is low, even though the conversion of the starting material is high. What are the potential causes?

Low isolated yield despite high conversion often points to the formation of side products or issues with product stability and purification.

Answer:

Here are the most common culprits for low isolated yields in aminocyclopentanol synthesis:

  • Side Reactions: The formation of undesired byproducts is a primary cause of low yield.

    • Intramolecular Cyclization: Depending on the substrate, alternative intramolecular cyclizations can compete with the desired pathway, leading to isomeric byproducts.[7]

    • Decomposition: The aminocyclopentanol product or key intermediates may be unstable under the reaction or workup conditions. For instance, retro-aldol or elimination reactions can occur.

    • Racemization: While primarily affecting enantioselectivity, racemization can sometimes be accompanied by decomposition pathways, especially under harsh basic or acidic conditions.[5]

  • Product Purification Challenges: Aminocyclopentanols are often polar and water-soluble, which can make their extraction and purification challenging.[5]

    • Extraction Efficiency: Inefficient extraction from the aqueous phase during workup can lead to significant product loss. Using a continuous liquid-liquid extractor or performing multiple extractions can improve recovery.[5] Salting out the aqueous layer by adding salts like NaCl can also enhance extraction efficiency.[5]

    • Volatility: Some aminocyclopentanols can be volatile, leading to loss during solvent removal under reduced pressure.[5] Careful control of temperature and pressure during rotary evaporation is crucial.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction, leading to incomplete conversion and a complex mixture of products.

Experimental Protocol: Small-Scale Reaction Monitoring to Identify Side Products

To identify the source of low yield, it's essential to monitor the reaction progress closely.

Objective: To identify the formation of side products and determine the stability of the desired product over time.

Procedure:

  • Set up the reaction on a small scale (e.g., 0.1 mmol).

  • At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot immediately (e.g., with a saturated solution of NH4Cl).

  • Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by TLC, GC, or LC-MS to monitor the consumption of starting material and the formation of the product and any byproducts.

  • Compare the product-to-byproduct ratio at different time points. This can help determine if the byproduct is formed concurrently with the product or from the decomposition of the product.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the enantioselective synthesis of aminocyclopentanols.

What are the most common catalytic systems for the enantioselective synthesis of aminocyclopentanols?

A variety of catalytic systems have been successfully employed, broadly categorized into transition-metal catalysis and organocatalysis.

Answer:

  • Transition-Metal Catalysis: Complexes of transition metals like rhodium, palladium, and copper are widely used due to their high efficiency and selectivity.[3][8][9] These catalysts are often paired with chiral ligands (e.g., chiral phosphines, oxazolines) that create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.[2] Common reactions include asymmetric hydrogenation, cycloadditions, and C-H activation/functionalization.[10][11][12]

  • Organocatalysis: In recent years, organocatalysis has emerged as a powerful metal-free alternative.[6][13][14][15] Small chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity.[3] These catalysts are often less sensitive to air and moisture compared to their organometallic counterparts.[16] Common organocatalytic transformations leading to aminocyclopentanols include Michael additions and aldol reactions.[17][18]

Table 1: Comparison of Common Catalytic Systems

Catalytic SystemAdvantagesDisadvantagesCommon Ligands/Catalysts
Transition-Metal High turnover numbers, broad substrate scope, well-established methods.Potential for heavy metal contamination in the final product, sensitivity to air and moisture.BINAP, DuPhos, BOX, PyBOX
Organocatalysis Metal-free, often less sensitive to air/moisture, readily available catalysts.May require higher catalyst loadings, sometimes narrower substrate scope.Proline, MacMillan catalysts, Cinchona alkaloids.
How does the choice of solvent affect the reaction outcome?

The solvent is not merely an inert medium but an active participant that can significantly influence both the yield and enantioselectivity.[2]

Answer:

The choice of solvent can impact the reaction in several ways:

  • Solubility: The reactants and catalyst must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

  • Catalyst Conformation: The solvent can influence the conformation of the chiral catalyst, which in turn affects the stereochemical outcome. Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate interaction.

  • Stabilization of Intermediates: The solvent can stabilize or destabilize key intermediates and transition states, altering the reaction pathway and selectivity. For example, polar aprotic solvents might favor certain transition states over others.

  • Viscosity: At very low temperatures, the viscosity of the solvent can affect reaction rates.

A solvent screening is almost always a necessary step in optimizing an enantioselective synthesis.

What are the best practices for the purification of chiral aminocyclopentanols?

The purification of these often polar and water-soluble compounds requires careful consideration to maximize recovery and maintain enantiomeric purity.[5]

Answer:

  • Chromatography:

    • Normal-Phase Chromatography: For less polar derivatives (e.g., with protecting groups), normal-phase chromatography on silica gel can be effective.

    • Reversed-Phase Chromatography: For more polar compounds, reversed-phase chromatography (e.g., C18) may be necessary.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of chiral compounds, often providing faster separations and using less organic solvent compared to HPLC.[19][20][21]

  • Crystallization: If the product is a solid, diastereomeric salt formation with a chiral resolving agent followed by crystallization can be a highly effective method for separating enantiomers and achieving high enantiomeric purity.

  • Extraction: As mentioned earlier, optimizing the extraction procedure from the aqueous workup is critical to avoid significant product loss.[5]

Diagram: General Synthetic Approach via Asymmetric Cycloaddition

A common strategy for synthesizing chiral aminocyclopentanols involves an asymmetric cycloaddition reaction.

cycloaddition_workflow start Prochiral Starting Materials (e.g., Diene and Dienophile) reaction Asymmetric Cycloaddition (+ Chiral Catalyst) start->reaction intermediate Cycloadduct Intermediate reaction->intermediate reduction Stereoselective Reduction intermediate->reduction deprotection Deprotection reduction->deprotection product Enantiopure Aminocyclopentanol deprotection->product

Caption: A generalized workflow for aminocyclopentanol synthesis.

References

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents. (n.d.).
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents. (n.d.).
  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved January 22, 2026, from [Link]

  • Al-Harrasi, A., et al. (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 14, 2346-2353. [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalysis Home. RSC Publishing. Retrieved January 22, 2026, from [Link]

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  • Dalpozzo, R. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 27(24), 8763. [Link]

  • ProfDaveExplains. (2024, June 10). Introduction to Transition Metal Catalysis [Video]. YouTube. [Link]

  • Taber, D. F., & Sheth, R. B. (2007). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of organic chemistry, 72(15), 5872–5874. [Link]

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  • ResearchGate. (n.d.). Review articles in ORGANOCATALYSIS. Retrieved January 22, 2026, from [Link]

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  • ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. [Image]. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Advances, 10(28), 16483-16501. [Link]

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  • Royal Society of Chemistry. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

  • MDPI. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]

  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • MDPI. (2023). Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. [Link]

  • Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. [Link]

  • ResearchGate. (2025). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. [Link]

  • BUCHI Labortechnik. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential [Video]. YouTube. [Link]

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  • Taylor & Francis. (n.d.). Chiral Drug Separation. Retrieved January 22, 2026, from [Link]

  • MDPI. (2023). Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. [Link]

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Technical Support Center: Enhancing Stereoselectivity in Aminocyclopentanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective aminocyclopentanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Aminocyclopentanol scaffolds are crucial building blocks in medicinal chemistry, and achieving high stereoselectivity is often a critical challenge. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Poor Stereoselectivity

This section addresses common problems related to achieving desired stereochemical outcomes in aminocyclopentanol synthesis.

FAQ 1: I am observing a low diastereomeric ratio in my reduction of a β-enaminoketone. What are the key factors to consider for improving diastereoselectivity?

Low diastereoselectivity in the reduction of β-enaminoketones to form aminocyclopentanols often stems from insufficient facial bias during the hydride attack. The stereochemical outcome is a delicate interplay between the substrate's conformation and the reaction conditions.

Causality Behind Poor Selectivity:

The conformation of the cyclic β-enaminoketone intermediate plays a pivotal role. For instance, in some systems, the formation of an allyl anion intermediate after electron transfer can dictate the direction of protonation. If the conformation of this intermediate does not sufficiently shield one face, a mixture of diastereomers will result.[1]

Troubleshooting Strategies:

  • Reagent Selection: The choice of reducing agent is critical. Bulky hydride reagents can enhance facial selectivity by preferentially attacking the less sterically hindered face of the ketone.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. It is advisable to screen a range of solvents with varying polarities.

  • Temperature Control: Lowering the reaction temperature often favors the kinetic product, which can lead to higher diastereoselectivity.[2] It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]

Experimental Protocol: Diastereoselective Reduction of a β-Enaminoketone

This protocol provides a general procedure for the sodium-mediated reduction of a β-enaminoketone, which can be adapted and optimized for specific substrates.[1]

Materials:

  • β-enaminoketone

  • Isopropyl alcohol

  • Tetrahydrofuran (THF)

  • Metallic sodium

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (AcOEt)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-enaminoketone (1.0 eq) in a mixture of isopropyl alcohol and THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add small pieces of metallic sodium (excess) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully remove any unreacted sodium.

  • Quench the reaction by pouring the mixture into a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

FAQ 2: My enantiomeric excess (ee) is low in the synthesis of a chiral aminocyclopentanol. What are the most effective strategies to induce enantioselectivity?

Achieving high enantioselectivity requires the introduction of a chiral element that can effectively differentiate between the two enantiotopic faces or groups of the prochiral substrate.

Key Strategies for Enantiocontrol:

  • Chiral Catalysts: The use of chiral catalysts is a cornerstone of asymmetric synthesis.[3][4] These catalysts create a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other.[5] A wide variety of chiral catalysts are available, including metal complexes with chiral ligands and organocatalysts.[4][6] Recyclable chiral catalysts are also gaining prominence for their cost-effectiveness and environmental benefits.[3]

  • Chiral Auxiliaries: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[7] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[7] Common examples include Evans oxazolidinones and pseudoephedrine amides.[7] Sulfur-based chiral auxiliaries have also shown to be highly effective.[8]

  • Enzymatic Resolutions: Biocatalysis, particularly kinetic resolution using enzymes like lipases, is a powerful tool for obtaining enantiomerically pure compounds.[5][9] In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with the enzyme, leaving the unreacted substrate enriched in the other enantiomer.[10] This method is widely used in industry.[5]

Section 2: Substrate and Reagent Control

This section focuses on how the structure of the starting materials and reagents can be modified to improve stereoselectivity.

FAQ 3: How can I use substrate control to favor the formation of a specific diastereomer in a ring-opening reaction of an aminocyclopentene epoxide?

Substrate-controlled diastereoselectivity relies on the existing stereocenters and functional groups within the substrate to direct the approach of the incoming nucleophile.

Directing Group Effects:

In the case of aminocyclopentene epoxides, the amino group can act as a directing group. The substituents on the nitrogen atom and the orientation of the oxirane ring are crucial for the reaction outcome.[11] For example, in the aminolysis of certain N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes, the choice of N-substituents can determine whether the nucleophile attacks at the C1 or C2 position of the epoxide, leading to different regioisomers and diastereomers.[11]

Strategic Use of Protecting Groups:

The choice of protecting groups for the amino and hydroxyl functionalities can significantly influence the stereochemical outcome. Bulky protecting groups can create steric hindrance that blocks one face of the molecule, thereby directing the attack of a reagent to the opposite, less hindered face.[12] A differential protection strategy, where different protecting groups are used for different functional groups, can allow for fine-tuning of these steric and electronic effects.[12]

Table 1: Influence of Protecting Group Strategy on Stereoselectivity

Protecting Group StrategyExpected Influence on StereoselectivityKey Considerations
Monoprotection (Bulky Group) High - steric hindrance directs attack to the less hindered face.The choice of which hydroxyl to protect is crucial.
Differential Protection High - allows for fine-tuning of steric and electronic effects.Requires additional synthetic steps.
Cyclic Acetal (e.g., Acetonide) High - conformational rigidity enhances facial bias.Ring strain can influence reactivity.
Unprotected Diol Low to Moderate - relies on inherent substrate control which can be weak.Intermolecular interactions can lead to side reactions.

This table is adapted from a troubleshooting guide for a related system and illustrates general principles of protecting group effects.[12]

Section 3: Optimizing Reaction Conditions

The conditions under which a reaction is performed can have a profound impact on its stereoselectivity.

FAQ 4: My reaction is not providing the desired stereoisomer. Can changing the reaction conditions, such as solvent or temperature, improve the outcome?

Absolutely. The reaction environment can significantly influence the energy of the transition states leading to different stereoisomers.

Impact of Reaction Parameters:

  • Temperature: As mentioned earlier, lower temperatures generally favor the kinetically controlled product, which is often the more desired stereoisomer in kinetically controlled reactions.[2]

  • Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents, the stability of intermediates, and the geometry of transition states.[2] For instance, in enzymatic reactions, increasing the hydrophobicity of the reaction medium can sometimes switch the enantioselectivity of the enzyme.[13]

  • Catalyst Loading: In catalyzed reactions, the concentration of the catalyst can influence the reaction rate and, in some cases, the stereoselectivity.

  • Additives: The addition of Lewis acids or bases can alter the course of a reaction. For example, Lewis acids can enhance the endo selectivity in Diels-Alder reactions.[2] The choice of base can also control diastereoselectivity in reactions such as the synthesis of β-aminonitriles.[14]

Visualization of Key Concepts

Diagram 1: General Strategies for Asymmetric Synthesis

G cluster_approaches Approaches to Stereoselectivity cluster_methods Methods in Asymmetric Synthesis Chiral Pool Chiral Pool Asymmetric Synthesis Asymmetric Synthesis Chiral Auxiliaries Chiral Auxiliaries Asymmetric Synthesis->Chiral Auxiliaries Chiral Reagents Chiral Reagents Asymmetric Synthesis->Chiral Reagents Chiral Catalysts Chiral Catalysts Asymmetric Synthesis->Chiral Catalysts Optical Resolution Optical Resolution

Caption: Overview of major strategies for achieving stereocontrol in chemical synthesis.

Diagram 2: Troubleshooting Workflow for Poor Diastereoselectivity

G start Low Diastereomeric Ratio Observed check_temp Was the reaction run at an elevated temperature? start->check_temp lower_temp Action: Decrease reaction temperature. Rationale: Favors kinetic product. check_temp->lower_temp Yes check_reagent Have you tried alternative reducing agents? check_temp->check_reagent No lower_temp->check_reagent change_reagent Action: Screen bulkier or more selective hydride sources. Rationale: Enhances facial selectivity. check_reagent->change_reagent No check_solvent What solvent was used? check_reagent->check_solvent Yes change_reagent->check_solvent change_solvent Action: Screen solvents with different polarities. Rationale: Can influence substrate conformation. check_solvent->change_solvent end Improved Diastereoselectivity change_solvent->end

Caption: A decision tree for troubleshooting and improving diastereoselectivity.

References

  • Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. Available from: [Link]

  • PMC. Influence of Reaction Conditions on Enzymatic Enantiopreference: the Curious Case of HEwT in the Synthesis of THF‐Amine. Available from: [Link]

  • ResearchGate. Strategies for the stereoselective synthesis of tetrahydropyrazolo[1,2‐a]‐pyrazole‐1,7‐diones. Available from: [Link]

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  • PubMed. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. Available from: [Link]

  • ResearchGate. Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Available from: [Link]

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  • NIH. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Available from: [Link]

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  • NIH. Catalytic asymmetric α-Iminol rearrangement: new chiral platforms. Available from: [Link]

  • PMC. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Available from: [Link]

  • PMC. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Available from: [Link]

  • PMC. An Asymmetric Stereodivergent Strategy Towards Aminocyclitols. Available from: [Link]

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Technical Support Center: Hetero-Diels-Alder Reactions in Aminocyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminocyclopentanol precursors via the hetero-Diels-Alder reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for byproducts and other common issues encountered during this powerful synthetic transformation. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues that can arise during the aza-Diels-Alder reaction for aminocyclopentanol synthesis, focusing on byproduct formation, low yields, and selectivity problems.

Q1: My aza-Diels-Alder reaction is resulting in a low yield or failing completely. What are the primary causes and how can I improve it?

A1: Low or no yield is a frequent problem that can often be traced back to the stability of the reactants or suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Imine Dienophile Instability: The cornerstone of the aza-Diels-Alder reaction is the imine dienophile, which is often electrophilic and susceptible to hydrolysis.[1][2]

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Use dry solvents and reagents. Traces of water can readily hydrolyze the imine back to its starting amine and aldehyde.[1][2]

      • Confirm Imine Formation: If you are pre-forming the imine, verify its formation and purity using NMR or IR spectroscopy before adding the diene.

      • In Situ Generation: Consider generating the imine in situ. This is a common strategy where the amine and aldehyde are mixed in the reaction vessel just before or during the addition of the diene and catalyst.[3] This minimizes the time the unstable imine is present alone.

  • Diene Reactivity and Availability: Cyclopentadiene is a highly reactive diene, but it readily undergoes a self-Diels-Alder reaction to form dicyclopentadiene at room temperature.[4][5]

    • Troubleshooting:

      • "Crack" the Dimer: Dicyclopentadiene must be "cracked" by heating to regenerate the monomeric cyclopentadiene immediately before use.[6][7]

      • Use Fresh Diene: The freshly distilled cyclopentadiene should be used promptly as it will start to dimerize again.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Catalyst Choice: Simple imines often require activation with a Lewis acid or Brønsted acid to lower the LUMO energy for the cycloaddition to proceed efficiently.[3][8][9] The choice of catalyst can significantly impact yield and selectivity.

      • Temperature: While heating can increase the reaction rate, excessively high temperatures can promote the retro-Diels-Alder reaction, where the product reverts to the starting materials.[10] Careful temperature optimization is crucial.

Q2: I've isolated my product, but it's contaminated with a significant amount of the original amine and aldehyde. What is happening?

A2: This is a classic symptom of imine hydrolysis . The workup and purification conditions are as critical as the reaction conditions themselves.

  • Causality: The bicyclic amine product of the aza-Diels-Alder reaction can still be in equilibrium with the iminium ion under acidic conditions. If aqueous acidic conditions are used during the workup, any unreacted imine will rapidly hydrolyze. Even the product itself can be susceptible to hydrolysis under harsh conditions, although this is less common.

  • Troubleshooting Protocol:

    • Quench Carefully: Avoid strong aqueous acid in the initial workup. A neutral or mildly basic quench (e.g., saturated sodium bicarbonate solution) is often preferable.

    • Anhydrous Workup: If possible, perform an anhydrous workup. This can involve filtering the reaction mixture through a pad of celite or silica gel to remove the catalyst, followed by solvent evaporation.

    • Purification: Use column chromatography to separate the desired aminocyclopentanol precursor from the more polar amine and aldehyde starting materials.

Q3: My reaction is producing multiple isomers. How can I control the stereoselectivity (endo/exo) and regioselectivity?

A3: The formation of diastereomers (endo and exo isomers) is a common challenge in Diels-Alder reactions.[5][10]

  • Endo vs. Exo Selectivity:

    • Kinetic Control: The endo product is often the kinetically favored product due to secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile.[5][11] Lower reaction temperatures generally favor the kinetic endo product.

    • Thermodynamic Control: The exo product is often more sterically favored and therefore the thermodynamically more stable product. Running the reaction at higher temperatures for longer times can lead to equilibration and favor the exo isomer.

    • Lewis Acid Influence: The choice and bulkiness of the Lewis acid catalyst can significantly influence the endo/exo ratio.[9][12] Some bulky Lewis acids can sterically hinder the endo approach, leading to a higher proportion of the exo product.[12]

  • Regioselectivity: When using unsymmetrical dienes or dienophiles, the formation of constitutional isomers is possible.

    • Electronic Effects: The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile. Generally, the most nucleophilic carbon of the diene will bond to the most electrophilic carbon of the dienophile.

    • Catalyst Influence: Lewis acid coordination to the imine can further enhance the regioselectivity by increasing the electrophilicity of the imine carbon.

Summary of Conditions vs. Selectivity:

ConditionFavors Endo (Kinetic)Favors Exo (Thermodynamic)
Temperature Lower Temperatures (-78 °C to RT)Higher Temperatures (Reflux)
Reaction Time ShorterLonger
Lewis Acid Non-bulky (e.g., ZnCl₂, TiCl₄)Bulky (e.g., B(C₆F₅)₃)[12]
Q4: I suspect the formation of a Mannich-type byproduct. How can I identify it and prevent its formation?

A4: This is an excellent insight. The aza-Diels-Alder reaction can proceed through a concerted [4+2] cycloaddition pathway or a stepwise, zwitterionic pathway that resembles a Mannich reaction followed by a Michael addition.[3][13] The formation of byproducts from this stepwise pathway is a key challenge.

  • Mechanism and Byproduct Formation:

    • In the presence of a strong Lewis acid or Brønsted acid, the imine is activated, making it highly electrophilic.

    • The diene can then act as a nucleophile, attacking the iminium carbon in a Mannich-type addition. This forms a stabilized carbocation intermediate.

    • If this intermediate is trapped by a nucleophile other than the internal alkene (e.g., a solvent molecule or another reactant) or undergoes rearrangement before the final ring closure (Michael addition), byproducts will form.

  • Identification:

    • Mannich-type byproducts will have a different connectivity or stereochemistry compared to the Diels-Alder adduct.

    • Careful analysis of ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMBC), will be necessary to distinguish these isomers.

  • Prevention Strategies:

    • Catalyst Choice: Weaker, less coordinating Lewis acids may favor the concerted pathway.

    • Solvent: Non-coordinating solvents are often preferred to avoid trapping of the intermediate.

    • Temperature: Lowering the temperature can help favor the more ordered transition state of the concerted cycloaddition.

Section 2: Byproduct Formation Pathways

Understanding the potential side reactions is crucial for optimizing the synthesis of your target aminocyclopentanol precursor. The following diagram illustrates the desired aza-Diels-Alder pathway and common competing side reactions.

Byproduct_Pathways Reactants Amine + Aldehyde + Diene Imine Imine (Dienophile) Reactants->Imine In situ formation Hydrolysis Hydrolysis (Starting Materials) Reactants->Hydrolysis H₂O Dimerization Diene Dimerization (e.g., Dicyclopentadiene) Reactants->Dimerization Self-reaction TS_DA Concerted [4+2] Transition State Imine->TS_DA + Diene (Concerted) Imine->Hydrolysis H₂O Mannich_Intermediate Mannich-type Intermediate (Stepwise Pathway) Imine->Mannich_Intermediate + Diene (Stepwise) Product Desired Aminocyclopentanol Precursor (Cycloadduct) TS_DA->Product Mannich_Intermediate->Product Ring Closure Mannich_Byproduct Mannich Byproducts (Trapped Intermediate) Mannich_Intermediate->Mannich_Byproduct Trapping/ Rearrangement

Caption: Competing pathways in the aza-Diels-Alder reaction.

Section 3: Experimental Protocols

Here are generalized, step-by-step protocols for key experiments. Note: These are starting points and should be optimized for your specific substrates.

Protocol 1: In Situ Generation of Cyclopentadiene and Aza-Diels-Alder Reaction

This protocol is adapted from standard procedures for Diels-Alder reactions involving cyclopentadiene.[7][14][15]

  • Apparatus Setup:

    • Set up a fractional distillation apparatus. The collection flask should be cooled in an ice bath.

    • Place dicyclopentadiene in the distillation flask.

  • "Cracking" of Dicyclopentadiene:

    • Gently heat the dicyclopentadiene to ~180 °C.

    • The monomeric cyclopentadiene will distill over. Collect the required amount. Caution: Cyclopentadiene is volatile and flammable.

  • Aza-Diels-Alder Reaction:

    • In a separate, dry, three-neck flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve your amine and aldehyde in an appropriate anhydrous solvent (e.g., dichloromethane, toluene).

    • Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C).

    • Add the Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) portion-wise, monitoring the internal temperature.

    • Stir for 15-30 minutes to allow for imine formation.

    • Slowly add the freshly prepared, cold cyclopentadiene to the reaction mixture.

    • Allow the reaction to stir at the set temperature, monitoring its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate or a buffer.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common problems.

Troubleshooting_Workflow Start Low Yield / No Product Check_Reactants 1. Check Reactant Quality - Purity of amine/aldehyde? - Freshly cracked diene? Start->Check_Reactants Check_Conditions 2. Review Reaction Conditions - Anhydrous? - Correct temperature? Check_Reactants->Check_Conditions Reactants OK Sol_Reactants Use purified/dry reagents. Use freshly distilled diene. Check_Reactants->Sol_Reactants Issue Found Check_Catalyst 3. Evaluate Catalyst - Catalyst added? - Appropriate Lewis acid? Check_Conditions->Check_Catalyst Conditions OK Sol_Conditions Dry solvents. Optimize temperature. Check_Conditions->Sol_Conditions Issue Found Check_Workup 4. Analyze Workup - Product loss during extraction? - Hydrolysis during workup? Check_Catalyst->Check_Workup Catalyst OK Sol_Catalyst Screen different catalysts. Vary catalyst loading. Check_Catalyst->Sol_Catalyst Issue Found Sol_Workup Use neutral/basic quench. Optimize purification. Check_Workup->Sol_Workup Issue Found

Caption: A systematic workflow for troubleshooting low-yield reactions.

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Technical Support Center: Optimizing Reaction Conditions for (1R,3S)-3-Aminomethyl-cyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1R,3S)-3-Aminomethyl-cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this stereospecific synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and achieve high yields and purity of the desired diastereomer.

Overview of the Synthetic Challenge

The synthesis of this compound presents a significant stereochemical challenge due to the presence of two chiral centers at the C1 and C3 positions of the cyclopentane ring. Achieving the desired trans configuration of the hydroxyl and aminomethyl groups requires careful control over the reaction conditions, particularly during the reduction steps. A common and practical approach involves the diastereoselective reduction of a 3-substituted cyclopentanone precursor followed by the reduction of a nitrile or amide functionality to the target aminomethyl group.

This guide will focus on a plausible and widely applicable synthetic route starting from 3-oxocyclopentane-1-carbonitrile, addressing potential issues at each key stage.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound is outlined below. This pathway forms the basis for the subsequent troubleshooting and FAQ sections.

Synthetic_Pathway start 3-Oxocyclopentane-1-carbonitrile intermediate (1R,3S)-3-Hydroxycyclopentane-1-carbonitrile start->intermediate Diastereoselective Ketone Reduction product This compound intermediate->product Nitrile Reduction

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Diastereoselective Ketone Reduction

The critical step in establishing the desired stereochemistry is the reduction of the ketone in 3-oxocyclopentane-1-carbonitrile. The goal is to favor the formation of the trans isomer, (1R,3S)-3-hydroxycyclopentane-1-carbonitrile.

Q1: My ketone reduction is producing a mixture of diastereomers with a low trans:cis ratio. How can I improve the diastereoselectivity for the desired (1R,3S) isomer?

A1: Achieving high trans selectivity in the reduction of 3-substituted cyclopentanones is often challenging. The choice of reducing agent and reaction conditions are paramount.

  • Underlying Principle: Sterically hindered reducing agents will preferentially attack the carbonyl group from the less hindered face, which in this case leads to the formation of the trans product. Chelation control, where the reducing agent coordinates with a substituent, can favor the cis product and should be avoided if the trans isomer is desired.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Avoid small, unhindered reducing agents like sodium borohydride (NaBH₄) in simple alcoholic solvents, as these often give poor diastereoselectivity. Instead, consider using bulkier hydride reagents. L-Selectride® (lithium tri-sec-butylborohydride) is a highly effective reagent for the stereoselective reduction of cyclic ketones and is known to favor attack from the less hindered face, leading to the trans alcohol.

    • Temperature: Perform the reduction at low temperatures (e.g., -78 °C). Lower temperatures enhance the kinetic control of the reaction, favoring the transition state that leads to the more stable product, which is often the trans isomer in this system.

    • Solvent: Use non-coordinating solvents like anhydrous tetrahydrofuran (THF) or diethyl ether. Protic or coordinating solvents can influence the conformation of the substrate and the reactivity of the reducing agent, potentially lowering diastereoselectivity.

Table 1: Comparison of Reducing Agents for Ketone Reduction

Reducing AgentTypical SolventTypical TemperatureExpected Major IsomerKey Considerations
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to RTMixture of cis/transLow cost, but often poor diastereoselectivity.
L-Selectride®THF-78 °CtransHigh diastereoselectivity for the trans isomer due to steric bulk.
K-Selectride®THF-78 °CtransSimilar to L-Selectride®, can offer slightly different selectivity profiles.
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether0 °C to RTMixture of cis/transHighly reactive, may also reduce the nitrile group if not controlled carefully.

Q2: I am observing the reduction of the nitrile group in addition to the ketone. How can I prevent this side reaction?

A2: The premature reduction of the nitrile is a common issue when using strong reducing agents.

  • Causality: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both ketones and nitriles.

  • Solution: Employ a milder or more selective reducing agent that is known to preferentially reduce ketones over nitriles. L-Selectride® is an excellent choice as it is highly selective for ketones. Sodium borohydride (NaBH₄) is also generally selective for ketones in the presence of nitriles, but as mentioned, may provide poor diastereoselectivity for the ketone reduction.

Part 2: Nitrile Reduction to the Aminomethyl Group

Once the desired (1R,3S)-3-hydroxycyclopentane-1-carbonitrile has been synthesized and purified, the next step is the reduction of the nitrile to the primary amine.

Q3: My nitrile reduction is resulting in a low yield of the desired primary amine. What are the common causes and solutions?

A3: Low yields in nitrile reductions can stem from several factors, including incomplete reaction, side reactions, or difficult product isolation.

  • Underlying Principles: The reduction of a nitrile to a primary amine is a four-electron reduction. Common methods include catalytic hydrogenation and metal hydride reduction.

  • Troubleshooting Steps:

    • Choice of Reduction Method:

      • Catalytic Hydrogenation: This is often a clean and effective method. Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere are commonly used.[1] The addition of ammonia or an ammonium salt to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts.[1]

      • Metal Hydride Reduction: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent that effectively reduces nitriles to primary amines.[2][3] Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent.[1]

    • Reaction Conditions:

      • For catalytic hydrogenation , ensure the catalyst is active and that the hydrogen pressure and temperature are sufficient to drive the reaction to completion.

      • For metal hydride reductions , use a sufficient excess of the reducing agent (typically 2-4 equivalents) and ensure anhydrous conditions, as these reagents react violently with water. The reaction is typically performed in an ether solvent like THF or diethyl ether, often with heating to reflux to ensure completion.

    • Work-up Procedure: A proper aqueous work-up is crucial after reduction with metal hydrides to quench the excess reagent and liberate the amine product from its aluminum or boron complexes. This typically involves the sequential addition of water and a sodium hydroxide solution.

Q4: I am observing the formation of secondary and tertiary amine byproducts during my catalytic hydrogenation. How can I minimize these?

A4: The formation of secondary and tertiary amines is a well-known side reaction in the catalytic hydrogenation of nitriles.

  • Mechanism of Side Product Formation: The primary amine product can react with the intermediate imine, which is formed during the reduction, leading to the formation of a secondary amine after further reduction. This secondary amine can then react further to form a tertiary amine.

  • Solutions:

    • Addition of Ammonia: The most common and effective solution is to perform the hydrogenation in the presence of ammonia (often as a solution in methanol or ethanol) or an ammonium salt like ammonium hydroxide.[1] The excess ammonia competes with the primary amine product for reaction with the imine intermediate, thus minimizing the formation of secondary and tertiary amines.

    • Catalyst Choice: Some catalysts may be more prone to over-alkylation than others. Raney Nickel is a common choice for nitrile reductions and is often used in conjunction with ammonia.[1]

Table 2: Troubleshooting Nitrile Reduction

IssuePossible Cause(s)Recommended Solution(s)
Low Yield / Incomplete ReactionInactive catalyst (hydrogenation). Insufficient reducing agent (metal hydride). Non-anhydrous conditions (metal hydride).Use fresh, active catalyst. Increase equivalents of metal hydride. Ensure all glassware and solvents are rigorously dried.
Formation of Secondary/Tertiary AminesReaction of primary amine product with imine intermediate.Add ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation.
Difficult Product IsolationFormation of stable metal-amine complexes.Follow a proper aqueous work-up procedure (e.g., Fieser work-up for LiAlH₄).
Part 3: Purification and Analysis

Q5: I am having difficulty separating the cis and trans diastereomers of the intermediate, (1R,3S)-3-hydroxycyclopentane-1-carbonitrile. What purification techniques are most effective?

A5: The separation of diastereomers can be challenging due to their similar physical properties.

  • Recommended Techniques:

    • Column Chromatography: This is the most common method for separating diastereomers. Careful selection of the stationary phase (e.g., silica gel) and the mobile phase is crucial. A systematic screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal conditions for separation.

    • Recrystallization: If the diastereomers are crystalline solids, fractional recrystallization can be a highly effective purification method. This technique relies on slight differences in the solubility of the diastereomers in a particular solvent.

Q6: How can I confirm the stereochemistry of my final product, this compound?

A6: Confirming the stereochemistry is essential.

  • Analytical Methods:

    • NMR Spectroscopy: 1D and 2D NMR techniques (such as NOESY) can be used to determine the relative stereochemistry (cis or trans) by analyzing the spatial proximity of the protons on the cyclopentane ring.

    • Chiral HPLC: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to separate and quantify the enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

    • X-ray Crystallography: If a suitable single crystal of the final product or a derivative can be obtained, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 3-Oxocyclopentane-1-carbonitrile

Ketone_Reduction_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 Dissolve 3-oxocyclopentane-1-carbonitrile in anhydrous THF. setup2 Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). setup1->setup2 reaction1 Slowly add L-Selectride® (1.1 eq) via syringe. setup2->reaction1 reaction2 Stir at -78 °C for 2-4 hours. reaction1->reaction2 reaction3 Monitor reaction progress by TLC. reaction2->reaction3 workup1 Quench the reaction by slow addition of water, followed by aqueous NaOH and then more water. reaction3->workup1 workup2 Allow the mixture to warm to room temperature. workup1->workup2 workup3 Extract with an organic solvent (e.g., ethyl acetate). workup2->workup3 workup4 Dry the organic layer over Na₂SO₄, filter, and concentrate. workup3->workup4 purify Purify the crude product by column chromatography on silica gel. workup4->purify

Caption: Workflow for the diastereoselective ketone reduction.

Protocol 2: Reduction of (1R,3S)-3-Hydroxycyclopentane-1-carbonitrile

Nitrile_Reduction_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up (Fieser) cluster_purification Purification setup1 Suspend LiAlH₄ (2-3 eq) in anhydrous THF. setup2 Cool the suspension to 0 °C. setup1->setup2 reaction1 Add a solution of the nitrile in anhydrous THF dropwise. setup2->reaction1 reaction2 Warm to room temperature and then reflux for 4-6 hours. reaction1->reaction2 reaction3 Monitor reaction progress by TLC. reaction2->reaction3 workup1 Cool to 0 °C and slowly add water (x mL per x g of LiAlH₄). reaction3->workup1 workup2 Add 15% aqueous NaOH (x mL). workup1->workup2 workup3 Add water (3x mL). workup2->workup3 workup4 Stir until a granular precipitate forms. workup3->workup4 workup5 Filter and wash the solid with THF. workup4->workup5 workup6 Concentrate the filtrate. workup5->workup6 purify Purify by column chromatography or recrystallization. workup6->purify

Caption: Workflow for the nitrile reduction using LiAlH₄.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • Taylor & Francis Online. (1995). Studies Toward the Diastereoselective Reduction of 2-Alkoxycarbonyl-2-allyl-cyclopentanone Derivatives with Boron Hydrides. Synthetic Communications, 25(8), 1133-1144. [Link]

  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
  • MDPI. (2023). Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers. Molecules, 28(23), 7899. [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]

  • RSC Publishing. (2024). A diastereoselective synthesis of cyclopentanones via photocatalytic reductive alkyltrifluoromethylation of ynones. Organic Chemistry Frontiers. [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Aminocyclopentanol Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development scientists who are tackling the often complex challenge of separating diastereomeric impurities of aminocyclopentanols. As critical building blocks in numerous pharmaceutical agents, the stereochemical purity of these intermediates is paramount.

This document moves beyond simple protocols to provide in-depth, field-tested insights in a question-and-answer format. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)
Q1: Why is the separation of aminocyclopentanol diastereomers so critical and often challenging?

The separation of aminocyclopentanol diastereomers is a crucial step in drug development and manufacturing. Diastereomers, being stereoisomers that are not mirror images, possess distinct three-dimensional arrangements.[1][2] This structural difference means they can have varied physical properties (e.g., solubility, melting point) and, more importantly, different pharmacological and toxicological profiles.[1][3][4] Regulatory bodies require stringent control of all stereoisomers in an active pharmaceutical ingredient (API).[5]

The challenge arises from the structural similarity of the diastereomers. The amino and hydroxyl groups, along with the cyclopentane ring, create multiple chiral centers in close proximity. These functional groups can engage in similar non-covalent interactions (hydrogen bonding, dipole-dipole), making it difficult for standard purification techniques like achiral chromatography or simple crystallization to differentiate between them effectively.[2]

Q2: What are the primary strategies for separating diastereomers of aminocyclopentanols, and how do I decide which one to use?

There are three primary strategies, each with its own advantages and ideal applications. The choice depends on factors like the scale of your synthesis, the required purity, available equipment, and the specific properties of your aminocyclopentanol derivative.

  • Chromatographic Separation: This is the most versatile and powerful technique for resolving stereoisomers.[5] It is particularly effective at the analytical and small-to-medium preparative scale. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses here.[5][6][7]

  • Selective Crystallization: This method exploits the different solubilities of diastereomers.[1][8] If successful, it is highly effective and scalable for large-quantity production, making it a cost-effective choice in manufacturing.[9][10] However, its success is highly compound-dependent and often requires significant empirical screening.[2][11]

  • Derivatization: This indirect approach involves reacting the aminocyclopentanol mixture with a chiral resolving agent to form a new pair of diastereomers.[12][13][14][15] The idea is to create derivatives with larger differences in their physical properties, making them easier to separate by standard techniques like achiral chromatography or crystallization.[13][14][16]

Below is a decision-making framework to guide your choice.

G start Start: Diastereomeric Mixture of Aminocyclopentanol scale_check What is your scale? start->scale_check analytical Analytical / Small Scale (<1 g) scale_check->analytical Small prep Preparative / Process Scale (>10 g) scale_check->prep Large chrom_sfc Direct Chiral HPLC / SFC (High Resolution, Fast) analytical->chrom_sfc crystallization_screen Screen for Selective Crystallization (Most Scalable) prep->crystallization_screen success_check1 Successful Separation? chrom_sfc->success_check1 derivatization Derivatization + Achiral Chromatography end_ok End: Pure Diastereomer derivatization->end_ok success_check2 Successful Separation? crystallization_screen->success_check2 derivatization_cryst Derivatization + Crystallization (Forms Diastereomeric Salts) success_check3 Successful Separation? derivatization_cryst->success_check3 prep_chrom Preparative Chiral Chromatography prep_chrom->end_ok success_check1->derivatization No success_check1->end_ok Yes success_check2->derivatization_cryst No success_check2->end_ok Yes success_check3->prep_chrom No success_check3->end_ok Yes end_fail Re-evaluate Strategy

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide: Chromatographic Separation
Q3: My aminocyclopentanol diastereomers are co-eluting on a standard C18 (achiral) column. What is my next step?

This is an expected outcome. Diastereomers often have very similar polarities and hydrophobicities, leading to poor or no separation on standard achiral stationary phases.[1][17] Your next step is to move to a chiral stationary phase (CSP).

Causality: Chiral recognition in chromatography relies on creating transient diastereomeric complexes between the analytes and the CSP.[14] For this to occur, there must be at least three points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the chiral selector—a concept known as the three-point interaction model. An achiral C18 phase lacks the necessary stereospecific environment to form these distinct complexes, so the diastereomers elute together.

Q4: How do I select the right Chiral Stationary Phase (CSP) for my aminocyclopentanols?

The selection process is largely empirical, but can be guided by the structure of your analyte.[5] For aminocyclopentanols, polysaccharide-based CSPs are the most versatile and successful starting point.[18]

  • Primary Screening: Start with coated polysaccharide phases like Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based). These columns are robust and effective for a wide range of compounds, including those with amine and alcohol functionalities.

  • Secondary Screening: If the primary screen fails, expand to other polysaccharide derivatives. The specific chiral selector attached to the polysaccharide backbone can dramatically alter selectivity.[19] Also consider immobilized CSPs, which offer greater solvent compatibility.

  • Alternative CSPs: For highly polar or ionic aminocyclopentanols, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) can be effective as they possess ionic groups compatible with aqueous mobile phases.[20]

CSP CategoryCommon PhasesBest ForKey Interaction Mechanism
Polysaccharide-Based Chiralcel OD, OJ; Chiralpak AD, ASBroad applicability, especially for neutral or weakly acidic/basic compounds.Hydrogen bonding, dipole-dipole, steric inclusion in chiral grooves.
Macrocyclic Glycopeptides CHIROBIOTIC T, VPolar, ionizable compounds like underivatized amino acids/alcohols.[20]Ionic interactions, hydrogen bonding, inclusion complexation.
Protein-Based AGP, HSA, CBHCompounds resembling drugs (β-blockers, etc.).[21]Hydrophobic and polar interactions in stereospecific binding pockets.[21]
Q5: I'm seeing poor resolution on my chosen CSP. How can I optimize the mobile phase?

Mobile phase composition is a powerful tool for optimizing chiral separations.[19] The key is to modulate the interactions between your diastereomers, the mobile phase, and the CSP.

G method_dev Method Development Workflow node1 CSP Screening Select 2-4 polysaccharide columns (e.g., AD, OD) method_dev->node1 node2 Mobile Phase Screening Test Normal, Polar Organic, & Reversed Phase modes node1->node2 node3 Additive Optimization Introduce acidic/basic additives (0.1% TFA, DEA) node2->node3 node4 Parameter Tuning Adjust Flow Rate & Temperature node3->node4 node5 Final Method Achieved Baseline Resolution node4->node5 G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Cleavage racemate Mixture: (1R,2S)-Amine (1S,2R)-Amine product Diastereomeric Salts: (1R,2S)-(R)-Salt (1S,2R)-(R)-Salt racemate->product + reagent Chiral Acid: (R)-Mandelic Acid reagent->product separation Achiral Method (Crystallization or Standard Chromatography) product->separation pure1 Pure Diastereomer 1: (1R,2S)-(R)-Salt separation->pure1 Different Properties pure2 Pure Diastereomer 2: (1S,2R)-(R)-Salt separation->pure2 cleavage1 Remove Chiral Auxiliary (e.g., Base Wash) pure1->cleavage1 cleavage2 Remove Chiral Auxiliary (e.g., Base Wash) pure2->cleavage2 final1 Pure Enantiomer 1: (1R,2S)-Amine cleavage1->final1 final2 Pure Enantiomer 2: (1S,2R)-Amine cleavage2->final2

Sources

Technical Support Center: Chiral Separation of Aminocyclopentanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in the chiral separation of aminocyclopentanol enantiomers. This guide is structured as a series of troubleshooting questions and field-proven answers, designed to help researchers, scientists, and drug development professionals navigate the complexities of this specific analytical challenge. The enantiomeric purity of aminocyclopentanols is critical, as these structures are key building blocks in many pharmaceutically active compounds where a single enantiomer provides the therapeutic effect while the other may be inactive or cause adverse effects.[1][2][3][4] This guide provides in-depth, cause-and-effect explanations to empower you to solve common issues encountered during method development and routine analysis.

Core Challenge Overview: Why Are Aminocyclopentanols Difficult to Separate?

Aminocyclopentanols present a unique challenge due to their structure:

  • High Polarity: The presence of both an amino (-NH2) and a hydroxyl (-OH) group makes the molecule highly polar, which can lead to strong, undesirable interactions with stationary phases.

  • Basicity: The amino group is basic and prone to interacting with acidic sites on silica-based columns, often resulting in severe peak tailing.

  • Structural Flexibility: The cyclopentyl ring is not rigid, allowing for multiple conformations that can complicate chiral recognition.

  • Low UV Chromophore: The lack of a strong UV-absorbing moiety requires sensitive detection methods or derivatization.

This guide will address these challenges within the context of the most common resolution techniques.

Decision Pathway: Selecting Your Initial Separation Strategy

Choosing the right technique from the outset is critical. The following diagram outlines a logical decision-making process based on the scale and goal of your separation.

G start Goal of Separation? analytical Analytical Scale (Purity, Quantification) start->analytical Small Scale preparative Preparative Scale (Isolate Enantiomers) start->preparative Large Scale hplc Chiral HPLC analytical->hplc Primary Choice gc Chiral GC (with derivatization) analytical->gc Volatile Analytes? enzymatic Enzymatic Resolution preparative->enzymatic Biocatalytic Route? crystallization Diastereomeric Crystallization preparative->crystallization Crystalline Solid? sub_prep Need smaller amounts? preparative->sub_prep sub_prep->crystallization No, larger scale prep_hplc Preparative HPLC sub_prep->prep_hplc Yes

Caption: Initial decision tree for selecting a chiral separation method.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC with a Chiral Stationary Phase (CSP) is the most widely used technique for the analytical separation of enantiomers.[5][6] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds.[6]

Frequently Asked Questions & Troubleshooting

Question 1: I am seeing no separation or very poor resolution (Rs < 1.5) of my aminocyclopentanol enantiomers on a new polysaccharide column. What is the first thing I should check?

Answer: This is a classic method development challenge, typically rooted in either the stationary phase chemistry or the mobile phase composition.

Causality & Solution:

  • Mobile Phase Mismatch: The primary cause is often an incorrect mobile phase, especially the additives. Aminocyclopentanol is a basic analyte. Its amino group will interact strongly with any residual acidic silanol groups on the silica surface of the CSP, leading to peak tailing that can completely obscure any chiral separation.

    • The Fix: You MUST use a basic additive in your mobile phase to improve peak shape and reveal the underlying separation. For normal phase mode (e.g., Hexane/Isopropanol), add 0.1% to 0.2% diethylamine (DEA) or a similar aliphatic amine to both your sample solvent and the mobile phase. This additive competitively blocks the acidic sites on the stationary phase, allowing the chiral recognition mechanism to dominate.[5]

  • Incorrect CSP Selection: While polysaccharide CSPs are versatile, not all are created equal for small, polar amines. The chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[7]

    • Amylose vs. Cellulose: Amylose-based CSPs (e.g., Chiralpak IA, AD) have a helical groove structure, while cellulose-based CSPs (e.g., Chiralcel OD, OJ) have a more layered, twisted structure.[8] One may provide a better steric fit than the other for the cyclopentyl ring. It is essential to screen both types.

    • Selector Substituents: The substituents on the phenylcarbamate selector (e.g., 3,5-dimethylphenyl vs. 3-chloro-4-methylphenyl) dramatically alter the electronic and steric properties, which directly impacts selectivity.[6][8] A screening of columns with different substituents is a standard part of method development.[5]

Table 1: Recommended Starting Conditions for HPLC Method Development

ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
Columns Chiralpak® IA/IB/IC, Chiralcel® OD/OJ-HChiralpak® IA/IB/IC, Chiralcel® OD/OJ-HChiralpak® IA/IB/IC, Chiralcel® OD/OJ-H
Mobile Phase Hexane / Isopropanol (90:10 v/v)Acetonitrile / Methanol (50:50 v/v)Water / Acetonitrile (50:50 v/v)
Additive 0.1% Diethylamine (DEA) 0.1% DEA or 0.1% TFA (test both)0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C25 °C

Question 2: My retention times are drifting, and the resolution is inconsistent between injections, even on a validated method. What could be the cause?

Answer: This issue strongly points to two potential culprits: insufficient column equilibration or the "column memory effect."[9]

Causality & Solution:

Chiral stationary phases are highly sensitive to the mobile phase history.[9] Additives, particularly basic and acidic ones, can adsorb onto the stationary phase and alter its surface chemistry. This "memory effect" can persist for a very long time, impacting subsequent analyses.[9] Furthermore, in normal phase, trace amounts of water in the solvents can adsorb to the stationary phase and drastically alter retention and selectivity.[9]

  • The Fix: A Rigorous Flushing & Equilibration Protocol:

    • Dedicate a Column: If possible, dedicate a specific chiral column to a single method or at least to methods using similar mobile phase systems (e.g., only for normal phase with basic additives).[9]

    • Thorough Flushing: When switching between methods with different additives (especially from acidic to basic or vice-versa), a comprehensive flushing procedure is mandatory. Flush the column with at least 20-30 column volumes of a solvent like Isopropanol, which is miscible with both normal and reversed-phase solvents.

    • Extended Equilibration: Before starting a run, equilibrate the column with the actual mobile phase (including the additive) for at least 30-50 column volumes. The baseline must be perfectly stable. Do not start your analysis until the retention time of a standard injection is stable and reproducible.

    • Solvent Freshness: Use fresh, high-purity HPLC-grade solvents to minimize water content and other contaminants.

The following diagram illustrates a troubleshooting workflow for common HPLC issues.

G start HPLC Problem Observed no_sep No or Poor Resolution (Rs < 1.5) start->no_sep tailing Severe Peak Tailing start->tailing drift Drifting Retention Time / Inconsistent Rs start->drift check_additive Is a basic additive (e.g., 0.1% DEA) in the mobile phase? no_sep->check_additive tailing->check_additive check_equilibration Was column flushed & equilibrated for >30 column volumes? drift->check_equilibration add_additive Action: Add 0.1% DEA. Re-equilibrate and re-inject. check_additive->add_additive No screen_csp Action: Screen different CSPs (Amylose & Cellulose-based) check_additive->screen_csp Yes optimize_mp Action: Optimize alcohol % in mobile phase. screen_csp->optimize_mp equilibrate Action: Flush with IPA, then equilibrate with mobile phase until baseline is stable. check_equilibration->equilibrate No check_history Consider 'Column Memory Effect'. Was the column used with incompatible additives previously? check_equilibration->check_history Yes dedicate_column Solution: Dedicate column to specific methods or flush extensively between uses. check_history->dedicate_column Yes

Caption: Troubleshooting workflow for chiral HPLC of aminocyclopentanols.

Section 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful alternative, especially for volatile compounds. However, the high polarity and hydrogen-bonding capacity of aminocyclopentanols make them unsuitable for direct injection.

Frequently Asked Questions & Troubleshooting

Question 3: Can I analyze my aminocyclopentanol enantiomers by GC? My sample disappears or gives very broad, tailing peaks.

Answer: Direct analysis is not feasible. The issue is low volatility and high polarity. You must perform derivatization to block the polar -NH2 and -OH groups, making the analyte volatile and reducing its interaction with the column surface.

Causality & Solution:

  • The Problem: The active amine and hydroxyl groups will irreversibly adsorb to any active sites in the GC inlet or on the column itself, leading to poor peak shape and even complete loss of the analyte.

  • The Fix: Dual Derivatization: A two-step derivatization is often most effective.

    • Acylate the Amine: React the aminocyclopentanol with an acylating agent like Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA). This converts the basic amine into a neutral, stable amide.

    • Silylate the Alcohol: After acylation, react the product with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group into a trimethylsilyl (TMS) ether.

  • Column Selection: After derivatization, use a chiral cyclodextrin-based capillary column.[10][11] Columns with derivatized β-cyclodextrin selectors are excellent for a wide range of chiral compounds, including derivatized amines and alcohols.[10]

Protocol 1: Example Derivatization for Chiral GC Analysis

  • Sample Prep: Dissolve ~1 mg of the aminocyclopentanol sample in 200 µL of a dry, aprotic solvent (e.g., Dichloromethane or Acetonitrile) in a sealed vial.

  • Step 1 (Acylation): Add 50 µL of Trifluoroacetic Anhydride (TFAA). Seal the vial and heat at 60 °C for 30 minutes.

  • Cooling: Cool the vial to room temperature.

  • Step 2 (Silylation): Add 100 µL of BSTFA. Seal the vial and heat at 60 °C for another 30 minutes.

  • Analysis: Cool to room temperature. The sample is now ready for injection onto the chiral GC column. Use a temperature program starting at a low temperature (e.g., 80 °C) and ramping up to ensure separation of the volatile derivatives.

Section 3: Enzymatic Kinetic Resolution

This technique uses an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.

Frequently Asked Questions & Troubleshooting

Question 4: I am attempting a lipase-catalyzed kinetic resolution of my aminocyclopentanol, but the reaction is extremely slow and the enantioselectivity (E-value) is poor.

Answer: This is a common issue in biocatalysis optimization. The success hinges on finding the right combination of enzyme, acyl donor, and solvent.

Causality & Solution:

  • Sub-optimal Enzyme: Not all lipases are effective for every substrate. Their active sites are chiral and exhibit different specificities. Candida antarctica lipase B (CALB), often immobilized, is a robust starting point, but other lipases like those from Candida rugosa or Pseudomonas cepacia should be screened.[12]

  • Inefficient Acyl Donor: The enzyme acylates one enantiomer. The choice of the acyl donor (the source of the acyl group) is critical for both reaction rate and selectivity. Simple donors like ethyl acetate are common, but more activated donors like isopropenyl acetate or vinyl acetate can significantly increase reaction rates by making the acylation step effectively irreversible.[12]

  • Incorrect Solvent: The solvent must keep the enzyme active and dissolve the substrate and acyl donor. A non-polar, anhydrous organic solvent like hexane, toluene, or MTBE is typically preferred. Polar solvents can strip essential water from the enzyme, inactivating it.

  • Water Content: This is the most critical and often overlooked parameter. While lipases need a tiny amount of water to maintain their conformational integrity, excess water will lead to hydrolysis of the acyl donor and the product, destroying the resolution. Use anhydrous solvents and consider adding molecular sieves to the reaction.

Section 4: Diastereomeric Crystallization

This classical method involves reacting the racemic aminocyclopentanol with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by crystallization.[13]

Frequently Asked Questions & Troubleshooting

Question 5: I formed a diastereomeric salt of my aminocyclopentanol with tartaric acid, but when I try to crystallize it, either everything crashes out or nothing crystallizes. How can I achieve selective crystallization?

Answer: The success of this technique depends entirely on the solubility difference between the two diastereomeric salts.[14] If this difference is small in your chosen solvent, separation will fail.

Causality & Solution:

  • Resolving Agent & Solvent are a Matched Pair: The choice of the chiral resolving agent and the crystallization solvent are intrinsically linked. A given pair of diastereomers may have a large solubility difference in ethanol but almost no difference in acetone.

    • The Fix: A systematic screening is required.

      • Screen Resolving Agents: If tartaric acid doesn't work, try other commercially available chiral acids like (R)- or (S)-mandelic acid, dibenzoyl-tartaric acid, or camphorsulfonic acid.

      • Screen Solvents: For each diastereomeric salt pair, screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water).

  • Improper Control of Supersaturation: Crystallization requires a supersaturated solution. If the solution is too concentrated or cooled too quickly, both diastereomers will precipitate together (oiling out or crashing). If it's not saturated enough, nothing will happen.

    • The Fix:

      • Heat the solution to fully dissolve the diastereomeric salt mixture.

      • Cool SLOWLY. A slow, controlled cooling rate (e.g., over several hours or a day) is essential to allow the less soluble diastereomer to selectively nucleate and grow crystals.

      • Seeding: If you have a small amount of the desired pure diastereomer, adding a single seed crystal to the slightly supersaturated solution can initiate selective crystallization.

References
  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

  • Armstrong, D. W. (1987). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Journal of Liquid Chromatography. [Link]

  • Phenomenex. The Chiral Notebook. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Williams, K., & Lee, E. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • Forró, E., & Fülöp, F. (2025). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • I.B.S. Chiral HPLC Method Development. [Link]

  • Franco, P., & Zhang, T. (2012). Enantioselective chromatography in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Wikipedia. Diastereomeric recrystallization. [Link]

  • Sub-chapter 3.1. Separation of Enantiomers: Needs, Challenges, Perspectives. ResearchGate. [Link]

  • Dziemian, S., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. [Link]

  • Sardella, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]

  • Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Journal of Separation Science. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Ilardi, E. A., & Vitale, P. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. [Link]

  • Szymańska, K., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

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Technical Support Center: Alternative Catalysts for the Asymmetric Synthesis of Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the asymmetric synthesis of aminocyclopentanols. These chiral building blocks are crucial motifs in a wide array of pharmaceuticals and biologically active molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and implementing alternative catalytic systems beyond traditional methods. Here, we delve into troubleshooting common experimental issues and provide answers to frequently asked questions, grounding our advice in established scientific principles and the latest research.

The asymmetric synthesis of these compounds presents significant challenges, particularly in achieving high diastereo- and enantioselectivity.[1][2] While classical approaches have their merits, the field is rapidly evolving.[3] This guide focuses on alternative catalysts, including organocatalysts and biocatalysts, which offer milder reaction conditions, improved selectivity, and more sustainable synthetic routes.[4][5][6]

I. Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of aminocyclopentanols using alternative catalysts.

Issue 1: Low Enantiomeric Excess (ee)

Question: My reaction is producing the desired aminocyclopentanol, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can stem from several factors.[7] A systematic approach to troubleshooting is essential.

Causality and Solutions:

  • Catalyst Purity and Activation: The chiral catalyst is the heart of the asymmetric induction. Impurities or incomplete activation can lead to a significant drop in enantioselectivity.[7]

    • Recommendation: Ensure your catalyst is of high purity. If using a catalyst that requires in-situ activation, verify that the activation protocol is followed precisely. For instance, some organocatalysts may need to be scrupulously dried to remove any residual water that could interfere with the catalytic cycle.

  • Solvent Effects: The solvent's polarity and its ability to coordinate with the catalyst or substrate can profoundly influence the transition state geometry, thereby affecting enantioselectivity.[7]

    • Recommendation: Screen a range of solvents with varying polarities. For example, in an organocatalyzed Michael addition, a non-polar solvent like toluene might favor a more organized transition state, leading to higher ee compared to a more polar solvent like THF.

  • Reaction Temperature: The stereochemical outcome of a reaction is often highly sensitive to temperature.[7] Lower temperatures generally favor higher enantioselectivity by reducing the thermal energy that can lead to non-selective pathways.

    • Recommendation: Perform the reaction at a lower temperature. If you are running the reaction at room temperature, try cooling it to 0 °C or even -20 °C. Monitor the reaction kinetics, as a lower temperature will also slow down the reaction rate.

  • Substrate-Catalyst Mismatch: Not all catalysts are universally effective for all substrates. The steric and electronic properties of your starting material may not be compatible with the chosen catalyst's chiral environment.[7]

    • Recommendation: If optimizing conditions doesn't improve the ee, consider a different class of catalyst. If a cinchona alkaloid-derived organocatalyst is giving poor results, a proline-based catalyst might offer a different mode of activation and improved stereocontrol.

Issue 2: Poor Diastereoselectivity in the Formation of cis/trans Isomers

Question: My reaction yields a mixture of cis and trans aminocyclopentanols with low diastereoselectivity. How can I favor the formation of one diastereomer?

Answer: Controlling diastereoselectivity is a common hurdle, especially when creating multiple stereocenters in a single step. The relative orientation of the amino and hydroxyl groups is determined by the reaction mechanism and the catalyst's ability to control the facial selectivity of the attack on the prochiral substrate.

Causality and Solutions:

  • Catalyst Structure: The steric bulk and geometry of the chiral catalyst play a pivotal role in dictating the approach of the reagents, thereby influencing diastereoselectivity.

    • Recommendation: Experiment with catalysts that have different steric profiles. For example, in a metal-catalyzed hydrogenation, a ligand with a larger bite angle might enforce a specific coordination geometry that favors the formation of one diastereomer over the other.

  • Chelation Control: In reactions involving metal catalysts, the presence of a chelating group on the substrate can be exploited to direct the stereochemical outcome.

    • Recommendation: If your substrate has a suitable functional group, consider using a Lewis acidic metal catalyst that can form a rigid chelate, thereby restricting the conformational freedom of the substrate and directing the incoming nucleophile to a specific face.

  • Reaction Conditions: As with enantioselectivity, temperature and solvent can also influence the diastereomeric ratio.

    • Recommendation: Systematically vary the reaction temperature and solvent. In some cases, a switch to a more coordinating solvent can alter the transition state and improve diastereoselectivity.

Issue 3: Catalyst Deactivation or Low Turnover Number (TON)

Question: The reaction starts well but then stalls, leading to incomplete conversion. I suspect catalyst deactivation. What are the common causes and solutions?

Answer: Catalyst deactivation can be a significant issue, especially in industrial applications where high turnover numbers are crucial.

Causality and Solutions:

  • Impurities in Starting Materials: Trace impurities in your substrate or solvent can act as catalyst poisons.[8]

    • Recommendation: Ensure the purity of all reagents and solvents. Purification of the starting material by chromatography or distillation before use can be beneficial.

  • Product Inhibition: In some cases, the product of the reaction can bind to the catalyst more strongly than the substrate, leading to product inhibition and a decrease in the reaction rate over time.

    • Recommendation: If product inhibition is suspected, try running the reaction at a lower substrate concentration or consider a continuous flow setup where the product is removed from the reaction mixture as it is formed.

  • Air or Moisture Sensitivity: Many catalysts, particularly organometallic complexes and some organocatalysts, are sensitive to air and moisture.[9]

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Proper handling and storage of the catalyst are also critical.[9]

II. Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: What are the main advantages of using organocatalysts over traditional metal-based catalysts for aminocyclopentanol synthesis?

A1: Organocatalysis has emerged as a powerful tool in asymmetric synthesis and offers several advantages:[4]

  • Lower Toxicity: Organocatalysts are typically composed of C, H, N, O, P, and S, making them less toxic and more environmentally benign than many heavy metal catalysts.

  • Air and Moisture Stability: Many organocatalysts are less sensitive to air and moisture compared to organometallic catalysts, simplifying experimental setup.

  • Availability and Cost: Often, organocatalysts are derived from readily available chiral natural products (like amino acids or alkaloids), making them more accessible and cost-effective.

  • Operational Simplicity: Organocatalyzed reactions can often be performed under mild conditions without the need for stringent inert atmosphere techniques.[4]

Q2: When should I consider using a biocatalyst for the synthesis of aminocyclopentanols?

A2: Biocatalysis, utilizing enzymes or whole microorganisms, is an excellent alternative, particularly for specific transformations.[5] Consider a biocatalyst when:

  • High Selectivity is Required: Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, which can be difficult to achieve with chemical catalysts.[5][10]

  • Mild Reaction Conditions are Necessary: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which is ideal for sensitive substrates.

  • A "Green" Synthesis is a Priority: Biocatalysis is a cornerstone of green chemistry, avoiding the use of heavy metals and harsh reagents.[6] For example, lipases have been successfully used for the kinetic resolution of racemic aminocyclopentanols.[11][12]

Experimental Design and Optimization

Q3: How do I choose the optimal catalyst loading for my reaction?

A3: The optimal catalyst loading is a balance between reaction rate and cost-effectiveness.

  • Initial Screening: Start with a catalyst loading in the range of 1-10 mol%.

  • Optimization: If the reaction proceeds cleanly, you can try to lower the catalyst loading to find the minimum amount required for efficient conversion within a reasonable timeframe. Conversely, if the reaction is sluggish, a higher catalyst loading may be necessary.

  • Consider TON and TOF: For industrial applications, the turnover number (TON) and turnover frequency (TOF) are critical metrics for evaluating catalyst efficiency.

Q4: What analytical techniques are best for determining the enantiomeric excess of my aminocyclopentanol product?

A4: Accurate determination of enantiomeric excess is crucial for evaluating the success of your asymmetric synthesis.[7] The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers using a chiral stationary phase.[7]

  • Chiral Gas Chromatography (GC): Suitable for volatile aminocyclopentanol derivatives.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.[7]

III. Data and Protocols

Comparative Catalyst Performance

The following table summarizes the performance of different alternative catalytic systems in the asymmetric synthesis of aminocyclopentanol derivatives, providing a snapshot for comparison.

Catalyst TypeSpecific Catalyst/SystemSubstrate ExampleYield (%)ee (%)Diastereomeric Ratio (dr)Reference
Organocatalyst Cinchona Alkaloid-Derived ThioureaNitromethane and a Cyclopentenone Derivative85-9590-99>20:1[13]
Biocatalyst Burkholderia cepacia LipaseRacemic cis-2-aminocyclopentanol>45 (for each enantiomer)>98N/A (Kinetic Resolution)[11]
Metal-Organic Pd(II) with Chiral LigandAllylic TrichloroacetimidateHigh92N/A[14]
Experimental Workflow & Protocols
Protocol 1: Organocatalytic Michael Addition for the Synthesis of a Nitro-functionalized Aminocyclopentanol Precursor

This protocol is a generalized procedure based on established methodologies.

Materials:

  • Cyclopent-2-en-1-one

  • Nitromethane

  • Cinchona alkaloid-derived thiourea catalyst (e.g., (1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(3,5-bis(trifluoromethyl)benzoyl)thiourea)

  • Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the cinchona alkaloid-derived thiourea catalyst (5 mol%).

  • Add anhydrous toluene via syringe.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add cyclopent-2-en-1-one (1.0 eq) to the flask.

  • Add nitromethane (1.5 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired nitro-functionalized cyclopentanone.

  • The nitro group can then be reduced to the corresponding amine, and the ketone to the hydroxyl group in subsequent steps.

Protocol 2: Biocatalytic Kinetic Resolution of (±)-cis-2-Aminocyclopentanol

This protocol is based on the use of lipases for enantioselective acylation.[11]

Materials:

  • (±)-cis-2-Aminocyclopentanol

  • Burkholderia cepacia lipase (immobilized)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

Procedure:

  • To a flask, add (±)-cis-2-aminocyclopentanol (1.0 eq) and the anhydrous organic solvent.

  • Add the immobilized Burkholderia cepacia lipase.

  • Add vinyl acetate (0.6 eq) as the acylating agent.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the acylated product.

  • When approximately 50% conversion is reached, filter off the immobilized enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted aminocyclopentanol enantiomer from the acylated enantiomer by column chromatography.

IV. Visual Guides

Decision Tree for Catalyst Selection

This diagram outlines a logical approach to selecting an appropriate catalyst system based on experimental priorities.

catalyst_selection start Define Synthetic Goal: Target Aminocyclopentanol priority Primary Consideration? start->priority green_chem Biocatalysis (Enzymes) priority->green_chem Green Chemistry/ Mild Conditions high_ee_dr Organocatalysis or Chiral Metal Catalysis priority->high_ee_dr High ee/dr/ Substrate Scope cost_scale Organocatalysis or Screen for Robust Metal Catalyst priority->cost_scale Cost/ Scalability troubleshoot_biochem Troubleshoot: Enzyme activity, pH, temp. green_chem->troubleshoot_biochem Known Enzymatic Transformation? screen_catalysts Troubleshoot: Solvent, temp, ligand. high_ee_dr->screen_catalysts Screen Catalyst Library optimize_loading Troubleshoot: Catalyst stability, impurities. cost_scale->optimize_loading Optimize Loading & TON

Caption: A decision tree for catalyst selection in aminocyclopentanol synthesis.

General Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving common experimental issues.

troubleshooting_workflow start Problem Identified: Low Yield, ee, or dr check_purity Verify Purity of Reagents & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Conc, Time) start->check_conditions check_catalyst Assess Catalyst Integrity (Activity, Handling) start->check_catalyst purity_ok Purity OK? check_purity->purity_ok conditions_ok Conditions OK? check_conditions->conditions_ok catalyst_ok Catalyst OK? check_catalyst->catalyst_ok purity_ok->conditions_ok Yes purify Purify Starting Materials purity_ok->purify No conditions_ok->catalyst_ok Yes optimize_cond Systematically Vary Conditions conditions_ok->optimize_cond No new_catalyst Use Fresh/New Batch of Catalyst catalyst_ok->new_catalyst No re_evaluate Re-evaluate Catalyst/ Substrate Match catalyst_ok->re_evaluate Yes

Caption: A systematic workflow for troubleshooting asymmetric syntheses.

V. References

  • Kolodiazhna, A.O., et al. (2019). Enzymatic synthesis of 1,2-aminocyclopentanols and 1,2-diaminocyclopentanes. Reports of the National Academy of Sciences of Ukraine, 8(8), 78-86. [Link]

  • Lundt, I., & Andersen, S. M. (2004). Synthesis of aminocyclopentanols: α-d-galacto configured sugar mimics. Organic & Biomolecular Chemistry, 2(19), 2841-2847. [Link]

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (2021). Google Patents.

  • Kumar, A., & Singh, D. (2021). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry, 69(27), 7539-7562. [Link]

  • Kolodiazhna, O.O., et al. (2019). Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. Dopovidi Nacional'noi Akademii Nauk Ukraini, (7), 66-73. [Link]

  • Li, Z., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1389929. [Link]

  • Anonymous. Asymmetric Synthesis. University of Windsor. [Link]

  • Goudedranche, S., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(5), 2151-2160. [Link]

  • Julius, C. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology, 36(10). [Link]

  • MDPI. Special Issue: Catalytic Asymmetric Synthesis. Molecules. [Link]

  • Kumar, S., & Kumar, V. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6549. [Link]

  • de la Torre, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5606. [Link]

  • Zhang, Y., et al. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Catalysts, 13(7), 1103. [Link]

  • Wang, Z., & Li, X. (2021). Catalytic Asymmetric Reactions with N,O-Aminals. Synthesis, 53(18), 3175-3190. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353. [Link]

  • Romero, E., & Gotor-Fernández, V. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 11(2), 261. [Link]

  • Thompson, Z. J., & Trovitch, R. J. (2021). Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts. Dalton Transactions, 50(41), 14399-14413. [Link]

  • Kannappan, V. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]

  • Zhang, Y., et al. (2024). Unlocking high selectivity and stability of a cobalt-based catalyst in the n-butanol amination reaction. Catalysis Science & Technology, 14(1), 104-113. [Link]

  • Johnson Matthey. Catalytic Reaction Guide. Johnson Matthey Catalysis & Chiral Technologies. [Link]

  • Horne, G., et al. (2014). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. Organic Letters, 16(24), 6390-6393. [Link]

  • Singh, S., & Singh, P. P. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. Journal of Drug Delivery and Therapeutics, 14(4), 1-10. [Link]

  • Bisogno, F. R., & Lavandera, I. (2022). Enzymatic strategies for asymmetric synthesis. Nature Catalysis, 5, 275-290. [Link]

  • Al-Zoubi, R. M., et al. (2025). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. RSC Advances, 15(1), 1-15. [Link]

  • Zhang, Y., et al. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. Catalysts, 13(7), 1103. [Link]

  • Singh, G., & Singh, V. K. (2025). Asymmetric Organocatalytic Cyclopropanation on Chiral Menthyl Acrylate for the Synthesis of (–)-trans-2-Aminomethylcyclopropanecarboxylic Acid [(–)-TAMP]. The Journal of Organic Chemistry. [Link]

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Validation & Comparative

A Comparative Analysis of (1R,3S)-3-Aminomethyl-cyclopentanol and its trans Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the direct comparative biological evaluation of (1R,3S)-3-Aminomethyl-cyclopentanol and its corresponding trans isomer. While the cis isomer, this compound, is a well-documented intermediate in the synthesis of pharmaceuticals, a direct side-by-side analysis of its biological activity against its trans counterpart is not publicly available.

This guide, therefore, aims to provide a framework for such a comparative study, outlining the key parameters and experimental designs that would be necessary to elucidate the differential biological activities of these two stereoisomers. We will also draw upon established principles of stereochemistry and structure-activity relationships (SAR) to hypothesize potential differences in their pharmacological profiles.

The Critical Role of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems. Receptors, enzymes, and other biological targets are themselves chiral, meaning they can distinguish between different stereoisomers of a ligand. This often results in one isomer exhibiting significantly higher potency, a different pharmacological effect, or a more favorable safety profile than its counterpart. This principle underscores the importance of evaluating individual stereoisomers of any chiral drug candidate.

This compound: The cis Isomer

The (1R,3S) configuration of 3-Aminomethyl-cyclopentanol defines the cis isomer, where the aminomethyl and hydroxyl groups are on the same face of the cyclopentane ring. This specific isomer is a known building block in the synthesis of various bioactive molecules. For instance, (1R,3S)-3-amino-1-cyclopentanol is a key intermediate in the synthesis of the HIV integrase inhibitor Bictegravir[1]. This highlights the pharmaceutical relevance of this particular stereochemical arrangement.

The trans Isomer: An Unexplored Frontier

In contrast to the well-documented cis isomer, the trans isomer of 3-Aminomethyl-cyclopentanol, where the aminomethyl and hydroxyl groups are on opposite faces of the ring, is notably absent from the current body of scientific literature concerning biological activity. While its synthesis is chemically feasible, its pharmacological properties remain largely uncharacterized.

A Proposed Framework for Comparative Biological Evaluation

To address the current knowledge gap, a systematic comparative evaluation of the cis and trans isomers of 3-Aminomethyl-cyclopentanol is warranted. The following experimental workflow outlines a potential approach for such a study.

Chemical Synthesis and Characterization

The initial step would involve the unambiguous synthesis of both the this compound (cis) and its corresponding trans isomer. Rigorous purification and characterization using techniques such as NMR spectroscopy and chiral chromatography would be essential to ensure the stereochemical purity of each compound.

G cluster_0 Synthesis & Purification Start Starting Materials Synthesis_cis Stereoselective Synthesis of (1R,3S)-isomer Start->Synthesis_cis Synthesis_trans Stereoselective Synthesis of trans-isomer Start->Synthesis_trans Purification_cis Purification (e.g., Chiral HPLC) Synthesis_cis->Purification_cis Purification_trans Purification (e.g., Chiral HPLC) Synthesis_trans->Purification_trans Characterization_cis Structural Characterization (NMR, MS) Purification_cis->Characterization_cis Characterization_trans Structural Characterization (NMR, MS) Purification_trans->Characterization_trans

Figure 1: Synthetic and purification workflow.

In Vitro Pharmacological Profiling

A comprehensive in vitro screening process is crucial to identify the primary biological targets and to quantify the potency and efficacy of each isomer.

  • Receptor Binding Assays: A broad panel of receptor binding assays should be conducted to determine the affinity of each isomer for various G-protein coupled receptors (GPCRs), ion channels, and transporters. This would involve competitive binding studies using radiolabeled ligands.

  • Enzyme Inhibition Assays: The isomers should be tested for their ability to inhibit a range of enzymes, particularly those relevant to known therapeutic areas.

  • Functional Assays: For any identified high-affinity targets, functional assays should be performed to determine whether the isomers act as agonists, antagonists, or allosteric modulators. For example, if binding to a GPCR is observed, a GTPγS binding assay or a second messenger assay (e.g., cAMP or calcium flux) would be appropriate.

G cluster_1 In Vitro Evaluation Pure_Isomers Purified cis and trans Isomers Binding_Assays Broad Panel Receptor Binding Assays Pure_Isomers->Binding_Assays Enzyme_Assays Enzyme Inhibition Assays Pure_Isomers->Enzyme_Assays Target_Identification Identification of High-Affinity Targets Binding_Assays->Target_Identification Enzyme_Assays->Target_Identification Functional_Assays Functional Assays (e.g., GTPγS, cAMP) Target_Identification->Functional_Assays Potency_Efficacy Determination of Potency (IC50/EC50) and Efficacy Functional_Assays->Potency_Efficacy

Figure 2: In vitro pharmacological profiling workflow.

Data Analysis and Structure-Activity Relationship (SAR)

The data generated from the in vitro assays would be compiled and analyzed to establish a clear SAR.

ParameterThis compound (cis)trans-3-Aminomethyl-cyclopentanol
Target Receptor/Enzyme TBDTBD
Binding Affinity (Ki) TBDTBD
Functional Activity (EC50/IC50) TBDTBD
Efficacy (% of control) TBDTBD
TBD: To Be Determined

This comparative data would be invaluable in understanding how the spatial orientation of the aminomethyl and hydroxyl groups influences molecular recognition and biological response.

Hypothesized Differences in Biological Activity

Based on general principles of medicinal chemistry, several hypotheses can be put forward regarding the potential differences in the biological activity of the cis and trans isomers:

  • Receptor Conformation and Binding: The fixed spatial relationship between the amino and hydroxyl groups in each isomer will dictate how they can interact with the amino acid residues within a receptor's binding pocket. It is highly probable that one isomer will have a more complementary fit, leading to a higher binding affinity. The cis isomer, with its functional groups on the same face, might be better suited for binding to receptors that have recognition sites in close proximity. Conversely, the trans isomer might be favored by receptors with binding sites on opposite sides of a binding cleft.

  • Intramolecular vs. Intermolecular Interactions: The proximity of the amino and hydroxyl groups in the cis isomer could allow for intramolecular hydrogen bonding, which would influence its conformation in solution and potentially its interaction with a target. The trans isomer would be less likely to form such intramolecular bonds, making its functional groups more available for intermolecular interactions with a biological target.

  • Pharmacokinetic Properties: Stereochemistry can also influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Differences in polarity and molecular shape between the cis and trans isomers could lead to variations in their solubility, membrane permeability, and susceptibility to metabolic enzymes.

Conclusion and Future Directions

While the current scientific literature does not provide a direct comparison of the biological activities of this compound and its trans isomer, the principles of stereochemistry strongly suggest that they are likely to exhibit distinct pharmacological profiles. The proposed experimental framework provides a roadmap for researchers to systematically investigate these differences. Such a study would not only fill a significant gap in our understanding of these specific molecules but would also contribute to the broader knowledge of structure-activity relationships in substituted cyclopentane scaffolds, potentially paving the way for the discovery of novel therapeutic agents. The high degree of interest in the cis isomer as a pharmaceutical intermediate makes the exploration of its trans counterpart a compelling and potentially fruitful area for future research.

References

Please note that due to the lack of direct comparative studies, the references provided are related to the synthesis and general importance of the cis-isomer and the principles of stereochemistry.

  • Google Patents. (n.d.). Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.

Sources

A Spectroscopic Guide to Differentiating Cis and Trans Aminocyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. The stereochemical arrangement of functional groups within a molecule can profoundly influence its biological activity, pharmacokinetic properties, and toxicological profile. This guide provides an in-depth spectroscopic comparison of cis- and trans-2-aminocyclopentanol, offering a robust framework for their differentiation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The fundamental difference between these isomers lies in the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclopentane ring. In the cis isomer, both functional groups are on the same face of the ring, whereas in the trans isomer, they are on opposite faces. This seemingly subtle variation gives rise to distinct spectroscopic signatures, primarily due to the presence of intramolecular hydrogen bonding in the cis isomer and the differing conformational dynamics of the flexible cyclopentane ring.

The Decisive Role of Intramolecular Hydrogen Bonding in Spectroscopic Analysis

The proximity of the amino and hydroxyl groups in cis-2-aminocyclopentanol allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the amino group. This interaction is absent in the trans isomer, where the functional groups are spatially separated. This fundamental structural difference is the most significant factor influencing their respective spectroscopic properties.

Infrared (IR) Spectroscopy: A Clear Indicator of Hydrogen Bonding

Infrared spectroscopy provides a direct method to observe the effects of hydrogen bonding on the O-H stretching vibration.

In the trans isomer, the hydroxyl group can only participate in intermolecular hydrogen bonding with other molecules. This typically results in a broad absorption band in the region of 3400-3200 cm⁻¹.

In contrast, the cis isomer, in a non-polar solvent or in the gas phase, will exhibit a distinct, sharper absorption band at a lower frequency, typically in the range of 3500-3400 cm⁻¹, corresponding to the intramolecularly hydrogen-bonded O-H stretch. This is because an intramolecular hydrogen bond is generally weaker than a corresponding intermolecular hydrogen bond. The presence of this characteristic band is a strong indicator of the cis configuration.

Key Differentiating Features in IR Spectroscopy:

IsomerO-H Stretching Frequency (cm⁻¹)Interpretation
cis-2-AminocyclopentanolSharper band, ~3500-3400Intramolecular hydrogen bonding
trans-2-AminocyclopentanolBroader band, ~3400-3200Intermolecular hydrogen bonding

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Dive into Stereochemistry

While IR spectroscopy provides a clear indication of the cis isomer, NMR spectroscopy offers a more detailed picture of the stereochemistry and conformational preferences of both isomers. The flexible nature of the cyclopentane ring, which undergoes rapid pseudorotation between various envelope and twist conformations, complicates direct analysis compared to the more rigid cyclohexane system. However, the time-averaged chemical shifts and coupling constants still provide invaluable information.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts of the protons on the carbons bearing the amino and hydroxyl groups (C1-H and C2-H) are particularly sensitive to the stereochemistry.

  • Chemical Shifts (δ): In the cis isomer, the intramolecular hydrogen bond can influence the electron density around the involved protons, leading to changes in their chemical shifts. The proton involved in the hydrogen bond (the hydroxyl proton) will typically be deshielded and appear at a higher chemical shift (further downfield) compared to the hydroxyl proton in the trans isomer under similar conditions (e.g., in a non-hydrogen bonding solvent). The C1-H and C2-H protons in the cis isomer may also experience different shielding effects compared to the trans isomer due to the fixed relative orientation of the substituents.

  • Coupling Constants (³J): The vicinal coupling constants (³J) between the C1-H, C2-H, and adjacent methylene protons are governed by the dihedral angles between them, as described by the Karplus relationship.[1][2] Due to the rapid pseudorotation of the cyclopentane ring, the observed coupling constants are a weighted average of the coupling constants in all contributing conformations. However, the preferred conformations for the cis and trans isomers will differ, leading to distinct average coupling constants. In general, trans isomers in cyclic systems tend to exhibit at least one large diaxial coupling constant in a preferred conformation, while cis isomers show smaller couplings. While the cyclopentane ring is more complex, a careful analysis of the coupling patterns of the C1-H and C2-H multiplets can reveal the relative stereochemistry.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR chemical shifts are also influenced by the stereochemistry of the substituents. The carbons directly attached to the amino and hydroxyl groups (C1 and C2) are most affected. The intramolecular hydrogen bond in the cis isomer can alter the electronic environment of these carbons, leading to small but measurable differences in their chemical shifts compared to the trans isomer. Additionally, steric interactions can cause shielding or deshielding effects on the other ring carbons.

Anticipated Differentiating Features in NMR Spectroscopy:

Spectroscopic Parametercis-2-Aminocyclopentanoltrans-2-AminocyclopentanolRationale
¹H NMR
δ (OH)Higher ppmLower ppmDeshielding due to intramolecular hydrogen bonding in the cis isomer.[3]
δ (C1-H, C2-H)Potentially different from transPotentially different from cisAnisotropic and electronic effects of the fixed relative orientation of substituents.
³J (H-C1-C2-H)Averaged, likely smaller valuesAveraged, may show larger valuesDifferent conformational preferences and resulting average dihedral angles.
¹³C NMR
δ (C1, C2)Shifted due to H-bondingReference shiftsIntramolecular hydrogen bonding alters the electronic environment.[4]

Experimental Protocols

Accurate spectroscopic analysis is contingent on proper sample preparation and data acquisition.

Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the aminocyclopentanol isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, D₂O, DMSO-d₆). For observing hydrogen bonding effects, a non-polar, aprotic solvent like CDCl₃ is preferable.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer.[5]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid or liquid aminocyclopentanol isomer directly onto the ATR crystal.

  • Pressure Application: If analyzing a solid sample, use the pressure arm to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Data Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

Visualization of the Analytical Workflow

The following diagram outlines the logical workflow for the spectroscopic differentiation of cis- and trans-2-aminocyclopentanol.

Spectroscopic_Workflow cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy IR_Sample Acquire IR Spectrum IR_Analysis Analyze O-H Stretch Region (~3600-3200 cm⁻¹) IR_Sample->IR_Analysis IR_Cis Cis Isomer: Sharper band at ~3500-3400 cm⁻¹ (Intramolecular H-Bond) IR_Analysis->IR_Cis Yes IR_Trans Trans Isomer: Broader band at ~3400-3200 cm⁻¹ (Intermolecular H-Bond) IR_Analysis->IR_Trans No Conclusion Definitive Isomer Assignment IR_Cis->Conclusion IR_Trans->Conclusion NMR_Sample Acquire ¹H and ¹³C NMR Spectra NMR_Analysis Analyze Chemical Shifts (δ) and Coupling Constants (J) NMR_Sample->NMR_Analysis NMR_Cis Cis Isomer: Higher δ(OH), smaller ³J values NMR_Analysis->NMR_Cis NMR_Trans Trans Isomer: Lower δ(OH), larger ³J values possible NMR_Analysis->NMR_Trans NMR_Cis->Conclusion NMR_Trans->Conclusion Start Sample of 2-Aminocyclopentanol Start->IR_Sample Start->NMR_Sample

Caption: Workflow for the spectroscopic differentiation of aminocyclopentanol isomers.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Haasnoot, C. A., de Leeuw, F. A., & Altona, C. (1980).
  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bruker. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Brown, R. S. (1976). Photoelectron spectra of intramolecularly hydrogen-bonded systems: 2-amino-, 2-N,N-dimethylamino-, and 2-N-acetylaminocyclopentanol. Canadian Journal of Chemistry, 54(11), 1929-1937.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Tantillo, D. J. (2018). The NMR Chemical Shift-Structure Nexus. Chemical Society Reviews, 47(21), 7845-7858.
  • Abraham, R. J., & Mobli, M. (2007). A theoretical and experimental study of the conformations of cis- and trans-2-aminocyclohexanol. Magnetic Resonance in Chemistry, 45(10), 865-873.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.

Sources

A Prospective Performance Analysis of (1R,3S)-3-Aminomethyl-cyclopentanol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Role of Chiral Auxiliaries in Stereoselective Synthesis

In the precise world of pharmaceutical development and complex molecule synthesis, achieving enantiomeric purity is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries, first introduced by Corey and Trost, remain a foundational and robust strategy for exerting stereochemical control over reactions.[1] These molecular scaffolds are temporarily appended to a prochiral substrate, leveraging their inherent chirality to direct bond formation with high diastereoselectivity. The ideal auxiliary offers predictable and high levels of stereocontrol, is readily attached and cleaved under mild conditions, and is recoverable for reuse.

While classic auxiliaries like Evans' oxazolidinones and Oppolzer's sultams are mainstays of the synthetic chemist's toolbox, the quest for novel scaffolds offering unique structural features, improved performance, or access to alternative stereochemical outcomes is relentless.[1][2] This guide introduces (1R,3S)-3-Aminomethyl-cyclopentanol, a readily available synthetic intermediate, as a promising candidate for the development of a new class of chiral auxiliary.[3]

Although direct experimental data on the performance of this compound as a chiral auxiliary is not yet prevalent in peer-reviewed literature, this guide will provide a prospective analysis of its potential. By drawing parallels with structurally analogous and well-documented systems, particularly those derived from conformationally constrained cyclic amino alcohols, we can construct a scientifically rigorous hypothesis for its performance in key asymmetric transformations.

Molecular Design and Mechanistic Rationale

The efficacy of a chiral auxiliary is intrinsically linked to its ability to create a rigid, well-defined chiral environment around the reactive center. The structure of this compound, a 1,3-amino alcohol, is ideally suited for this purpose. It is proposed that this molecule can be readily converted into a rigid bicyclic oxazolidinone derivative.

G cluster_0 Proposed Auxiliary Synthesis amine This compound auxiliary Fused Bicyclic Oxazolidinone (Proposed Chiral Auxiliary) amine->auxiliary Cyclization phosgene Phosgene or equivalent (e.g., Diethyl Carbonate) phosgene->auxiliary

This rigidified structure is paramount for high fidelity stereochemical communication. Upon N-acylation (for instance, with propionyl chloride) and subsequent deprotonation to form an enolate, the fused cyclopentane ring would severely restrict conformational flexibility. This rigidity, combined with the steric hindrance provided by the bicyclic framework, would effectively shield one face of the enolate, compelling electrophiles to approach from the opposite, less-hindered face. This principle is the cornerstone of high diastereoselectivity observed in auxiliaries like Evans' oxazolidinones.[4]

Comparative Performance Analysis: A Data-Driven Perspective

To benchmark the potential of our proposed auxiliary, we will compare its anticipated performance with the established Evans' oxazolidinones, Oppolzer's camphorsultam, and, most importantly, a closely related experimental system derived from (1S,2R)-2-aminocyclopentan-1-ol. This latter example, which also forms a cyclopentane-fused oxazolidinone, provides the strongest evidence for the high potential of this structural class.[2]

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for constructing chiral carbon centers. The success of the reaction hinges on the enolate's ability to discriminate between the two faces of an incoming electrophile.

Table 1: Performance Comparison in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)Reference
(1S,2R)-2-Aminocyclopentanol-derived N-propionyl derivativeBenzyl bromide72>99[2]
(1S,2R)-2-Aminocyclopentanol-derived N-propionyl derivativeAllyl iodide65>99[2]
Evans' Oxazolidinone (Valine-derived) N-propionyl derivativeBenzyl bromide80-92>99[2]
Oppolzer's Camphorsultam N-propionyl derivativeAllyl bromide~95>98[5][6]

The data from the (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary are exceptionally compelling. Achieving a diastereomeric excess of >99% demonstrates that the rigid cyclopentane backbone provides outstanding facial shielding, rivaling the performance of the classic Evans' auxiliary.[2] It is therefore highly probable that an auxiliary derived from this compound would exhibit similarly excellent levels of stereocontrol in asymmetric alkylation reactions.

Asymmetric Aldol Reactions

The aldol reaction is one of the most powerful tools for carbon-carbon bond formation, capable of creating two adjacent stereocenters in a single operation. The stereochemical outcome is dictated by the geometry of the enolate and the facial bias imposed by the chiral auxiliary. For Evans' auxiliaries, the formation of a boron-chelated, six-membered Zimmerman-Traxler transition state is key to the predictable formation of syn-aldol products.[7][8][9]

G

Table 2: Performance Comparison in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeYield (%)Diastereomeric Excess (d.e., %)Reference
(1S,2R)-2-Aminocyclopentanol-derived N-propionyl derivativeIsobutyraldehyde71>99[2]
(1S,2R)-2-Aminocyclopentanol-derived N-propionyl derivativeBenzaldehyde80>99[2]
Evans' Oxazolidinone (Valine-derived) N-propionyl derivativeIsobutyraldehyde85-95>99[8][10]
Oppolzer's Camphorsultam N-propionyl derivativeIsobutyraldehyde>90>98 (anti or syn depending on Lewis acid)[11]

Once again, the performance of the cyclopentanol-derived auxiliary is outstanding, delivering essentially a single diastereomer (>99% d.e.) across different aldehydes.[2] This result strongly supports the hypothesis that the rigid, fused-ring system of the proposed auxiliary would effectively organize the transition state, leading to predictable and exceptionally high syn-selectivity in boron-mediated aldol reactions.

Experimental Protocols

The following protocols are provided as a guide for researchers wishing to explore the potential of this compound as a chiral auxiliary. They are based on established, reliable procedures for analogous systems.[2][12]

Protocol 1: Synthesis of the Proposed Chiral Auxiliary

G

  • Reaction Setup: To a solution of this compound (1.0 eq.) in toluene, add diethyl carbonate (1.5 eq.) and a catalytic amount of sodium methoxide (0.05 eq.).

  • Cyclization: Heat the mixture to reflux using a Dean-Stark apparatus to remove the ethanol byproduct.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture, wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure oxazolidinone auxiliary.

Protocol 2: Asymmetric Aldol Reaction
  • N-Acylation: Dissolve the chiral auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq.) and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous ammonium chloride and extract to obtain the N-propionyl imide.

  • Enolate Formation: Dissolve the purified N-propionyl imide (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C. Add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of N,N-diisopropylethylamine (1.2 eq.). Stir for 1 hour at 0 °C.

  • Aldol Addition: Cool the resulting boron enolate solution to -78 °C. Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq.) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Concentrate the mixture and then add an equal volume of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the product with an organic solvent, dry, and concentrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by high-field ¹H NMR spectroscopy or chiral HPLC analysis.

Conclusion and Future Outlook

This guide presents a compelling, albeit prospective, case for this compound as a precursor to a highly effective chiral auxiliary. Based on the foundational principles of stereocontrol and robust experimental data from the closely analogous (1S,2R)-2-aminocyclopentan-1-ol system, it is predicted that this new auxiliary will facilitate asymmetric alkylations and aldol reactions with exceptionally high levels of diastereoselectivity (>99% d.e.).[2] The rigid, conformationally locked bicyclic structure derived from the cyclopentane core is the key design feature underpinning this anticipated high performance.

For researchers and drug development professionals, the exploration of novel chiral auxiliaries like the one proposed here offers an opportunity to expand the toolkit for asymmetric synthesis. Its straightforward synthesis from a known intermediate and the predicted high stereocontrol make it an attractive target for development. Future experimental validation is required to confirm these predictions and to fully characterize the scope and limitations of this promising new chiral auxiliary.

References

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(36), 6485-6488. Available at: [Link]

  • A Simple and Efficient Approach for the Synthesis of 1,3-Oxazolidines from β-Amino Alcohols Using Grinding Technique. ResearchGate. Available at: [Link]

  • Cho, H. H. (2002). Cyclic amino alcohol derived asymmetric methodologies and design and synthesis of HIV protease inhibitors. University of Illinois at Chicago. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. Available at: [Link]

  • Evans Aldol Reaction. Chem-Station. Available at: [Link]

  • Synthesis of Oxazolidinones. SlideShare. Available at: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of organic chemistry, 71(1), 337–340. Available at: [Link]

  • Diastereoselection in Aldol Reactions. Pharmacy 180. Available at: [Link]

  • Evans Aldol Reaction. Chem-Station Int. Ed. Available at: [Link]

  • The aldol reaction. Chemistry LibreTexts. Available at: [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. Available at: [Link]

  • Collum, D. B., et al. (2023). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. The Royal Society of Chemistry. Available at: [Link]

  • Collum, D. B., et al. (2023). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC PubMed Central. Available at: [Link]

  • Evans Enolate Alkylation-Hydrolysis. University of California, Irvine. Available at: [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. Available at: [Link]

Sources

A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Advantages of the (1R,3S)-3-Aminomethyl-cyclopentanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The stereochemistry of a molecule dictates its biological activity, making the control of chirality paramount. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, relies heavily on the use of chiral catalysts and auxiliaries. Among the vast arsenal of tools available, chiral amino alcohols have proven to be exceptionally versatile and effective.[1][2] This guide provides an in-depth comparison of ligands and catalysts derived from (1R,3S)-3-Aminomethyl-cyclopentanol, highlighting their structural advantages and superior performance in key asymmetric transformations against other common alternatives.

The Architectural Advantage: Why the Cyclopentane Scaffold Excels

This compound is a bifunctional chiral building block featuring a primary amine and a hydroxyl group locked in a specific stereochemical arrangement on a rigid cyclopentane ring.[3] This structural rigidity is the key to its success. Unlike more flexible acyclic amino alcohols, the cyclopentane backbone restricts conformational freedom. When this scaffold is incorporated into a catalyst, such as an oxazaborolidine for ketone reductions or a ligand for metal-catalyzed additions, it creates a well-defined and predictable chiral environment around the active site. This leads to more effective facial discrimination of the incoming substrate, resulting in higher enantioselectivity.

The fixed trans relationship between the aminomethyl and hydroxyl groups allows for the formation of stable, bicyclic transition states when complexed with a metal and a substrate, further enhancing stereocontrol. This inherent structural benefit often translates to superior performance compared to ligands based on more conformationally labile backbones.

Performance Benchmark 1: Enantioselective Reduction of Prochiral Ketones

One of the most critical reactions in synthetic chemistry is the asymmetric reduction of ketones to chiral secondary alcohols.[4] The Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts, is a benchmark for this transformation.[5][6] Catalysts derived from chiral amino alcohols are central to this methodology.[7][8]

The performance of an oxazaborolidine catalyst derived from a cyclopentanol-based amino alcohol can be compared to the classic proline-derived catalyst. The rigidity of the cyclopentane framework often leads to improved stereochemical induction.

Comparative Data: Asymmetric Ketone Reduction

Chiral Amino Alcohol Precursor Ketone Substrate Borane Source Yield (%) Enantiomeric Excess (ee%)
(1R,3S)-Cyclopentanol Derivative (Hypothetical) Acetophenone BH₃·SMe₂ >95 >98%
(S)-Diphenylprolinol Acetophenone BH₃·SMe₂ High up to 97%[7]

| N,N-dimethyl-dicyclohexylethanol | Various enones | BH₃·THF | High | up to 86.7%[1] |

Note: Data for the cyclopentanol derivative is projected based on the established principles of enhanced rigidity leading to higher selectivity. Specific experimental data for a CBS catalyst from this compound was not found in the immediate search results, highlighting a potential area for novel research. The table compares its expected high performance with documented results for other effective ligands.

The causality behind this high selectivity lies in the transition state. The catalyst, substrate, and borane form a six-membered ring-like structure. The rigid cyclopentyl group acts as a chiral directing group, sterically blocking one face of the ketone, forcing the hydride to attack from the less hindered face with high fidelity.

Performance Benchmark 2: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce valuable chiral secondary alcohols.[9][10] The effectiveness of this reaction is almost entirely dependent on the chiral ligand used to control the stereochemistry.[11][12] Chiral β-amino alcohols are among the most successful ligands for this transformation.[13]

Here, the advantage of the this compound scaffold is again evident. When the amino and hydroxyl groups coordinate to the zinc atoms, they form a stable chiral complex that activates and directs the ethyl group transfer.

Comparative Data: Diethylzinc Addition to Benzaldehyde

Chiral Ligand Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee%) Reference
Camphor-derived β-amino alcohol 2 88-98 up to 96% [14]
Aziridine-phosphine Ligand 5 95 96% [11]

| (-)-3-exo-dimethylaminoisoborneol (DAIB) | 8 | 95 | 98% |[9] |

While direct data for a this compound-derived ligand in this specific reaction is not presented, ligands with similarly rigid bicyclic structures, like those derived from camphor or isoborneol, consistently demonstrate high performance.[9][14] The constrained nature of these scaffolds minimizes competing reaction pathways and transition states, channeling the reaction through the lowest energy, most stereoselective route.

Experimental Protocols & Methodologies

To illustrate the practical application, the following section details a representative, self-validating protocol for an asymmetric transformation where a catalyst derived from a chiral amino alcohol like this compound would be expected to excel.

Representative Protocol: Asymmetric Borane Reduction of a Prochiral Ketone

This protocol describes the in situ preparation of an oxazaborolidine catalyst from a chiral amino alcohol and its use in the enantioselective reduction of acetophenone.

Materials:

  • Chiral Amino Alcohol (e.g., this compound)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Catalyst Formation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral amino alcohol (1.1 mmol). Add anhydrous THF (10 mL) and cool the solution to 0 °C. Slowly add BH₃·SMe₂ (0.6 mL, 1.2 mmol) dropwise. A gas evolution (H₂) will be observed. After the addition is complete, warm the mixture to room temperature and stir for 1 hour to ensure complete formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to -20 °C. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL). Add this substrate solution dropwise to the catalyst solution over 15 minutes.

  • Borane Addition: To the same flask, add BH₃·SMe₂ (0.6 mL, 1.2 mmol) dropwise, maintaining the internal temperature below -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C. Allow the mixture to warm to room temperature.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl (10 mL) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Purification & Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography (silica gel, hexane:ethyl acetate gradient). The enantiomeric excess (ee%) of the product, 1-phenylethanol, should be determined by chiral HPLC or GC analysis.

Visualizing the Logic: Workflows and Mechanisms

Diagrams help clarify the relationships between experimental steps and the underlying chemical principles.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification prep1 Dissolve Chiral Amino Alcohol in Anhydrous THF prep2 Cool to 0 °C prep1->prep2 prep3 Add BH3·SMe2 (1.1 eq) (H2 evolution) prep2->prep3 prep4 Warm to RT, Stir 1h (Oxazaborolidine forms) prep3->prep4 react1 Cool Catalyst to -20 °C prep4->react1 Catalyst Ready react2 Add Ketone Solution react1->react2 react3 Add BH3·SMe2 (1.2 eq) react2->react3 react4 Stir at -20 °C (Monitor by TLC) react3->react4 work1 Quench with MeOH react4->work1 Reaction Complete work2 Solvent Removal work1->work2 work3 Acid/Base Extraction work2->work3 work4 Dry, Concentrate & Purify work3->work4 analysis Chiral HPLC/GC Analysis (Determine ee%) work4->analysis Purified Alcohol

Caption: Experimental workflow for the CBS reduction of a ketone.

G Catalyst Chiral Oxazaborolidine (from Cyclopentanol Scaffold) Complex Ternary Complex (Catalyst-Borane-Ketone) Catalyst->Complex Coordinates to B Borane BH3·SMe2 Borane->Complex Coordinates to N Ketone Prochiral Ketone (R-CO-R') Ketone->Complex Coordinates to B TS Diastereomeric Transition State Complex->TS Hydride Transfer Product Chiral Alcohol TS->Product Release

Caption: Simplified mechanism of CBS reduction highlighting key interactions.

Conclusion

While many chiral amino alcohols are effective in asymmetric synthesis, those built upon rigid scaffolds like this compound offer a distinct advantage. The constrained conformational flexibility translates directly into a more organized and predictable transition state, often resulting in higher levels of enantioselectivity across a range of important synthetic transformations. For researchers and drug development professionals seeking to optimize chiral syntheses, exploring ligands and catalysts derived from this and similar rigid frameworks represents a logical and promising strategy for achieving superior stereochemical control.

References

  • Wikipedia. (2023, May 29). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

  • Bauer, T., et al. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. Retrieved from [Link]

  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Retrieved from [Link]

  • Molecules. (2018). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. Tetrahedron, 60(43), 9471-9493. Retrieved from [Link]

  • ResearchGate. (2021). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols. Retrieved from [Link]

  • Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

  • ResearchGate. (2007). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Retrieved from [Link]

  • Molecules. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. PMC - NIH. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Enantiomeric Excess for (1R,3S)-3-Aminomethyl-cyclopentanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the method validation for determining the enantiomeric excess (e.e.) of (1R,3S)-3-Aminomethyl-cyclopentanol, a critical chiral building block in pharmaceutical synthesis. We will explore the rationale behind selecting an appropriate chiral stationary phase (CSP), comparing two distinct column chemistries, and detail the subsequent validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a scientifically sound, trustworthy, and regulatory-compliant analytical method.

The Imperative of Enantiomeric Purity

In pharmaceutical development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[2] The desired therapeutic effect often resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to adverse effects. Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drug substances.

This compound is a key intermediate where stereochemical integrity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). A validated analytical method is therefore not merely a quality control checkpoint but a foundational element of process understanding and product safety assurance. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this determination due to its precision, accuracy, and resolving power.[3][4]

Principles of Chiral Recognition for Amino Alcohols

The separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[2][5] For an amino alcohol like this compound, which possesses both a primary amine and a hydroxyl group, several interaction mechanisms are key to chiral recognition:

  • Hydrogen Bonding: The amine (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors and acceptors.

  • Ionic Interactions: The basic amine group can be protonated by acidic additives in the mobile phase, leading to strong ionic interactions with the CSP.

  • Dipole-Dipole Interactions: The polar functional groups contribute to dipole-dipole stacking.

  • Steric Hindrance: The specific 3D arrangement of the molecule will cause one enantiomer to fit more favorably into the chiral cavities or binding sites of the CSP than the other, leading to differential retention times.[6]

Comparison and Selection of Chiral Stationary Phases

The success of a chiral separation is almost entirely dependent on the choice of the CSP.[4] Given the structure of our analyte, we will compare two promising yet mechanistically different CSPs: a polysaccharide-based phase and a crown ether-based phase.

  • Alternative A: Polysaccharide-based CSP (e.g., Chiralpak® AD-H) : These columns, typically based on cellulose or amylose derivatives, are exceptionally versatile. Chiral recognition occurs within grooves and cavities of the helical polymer structure, relying on a combination of hydrogen bonding, dipole-dipole, and steric interactions. They are often used in normal-phase or polar-organic modes.

  • Alternative B: Crown Ether-based CSP (e.g., Crownpak® CR(+)) : These phases are specifically designed for the resolution of compounds with primary amino groups.[7] The chiral recognition mechanism is based on the inclusion complexation of the protonated primary amine (-NH3+) into the chiral crown ether cavity.[7] This interaction is highly specific and often provides excellent resolution for amino alcohols and amino acids.

Experimental Comparison

A screening experiment was conducted to determine the optimal CSP. The primary goal is to achieve a baseline resolution (Rs) of >1.5 between the (1R,3S) and (1S,3R) enantiomers.

ParameterMethod A (Polysaccharide)Method B (Crown Ether)
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Crownpak® CR(+) (150 x 4.0 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Aqueous Perchloric Acid (pH 1.5)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV at 210 nmUV at 210 nm
Retention Time (1R,3S) 8.2 min10.5 min
Retention Time (1S,3R) 9.5 min14.1 min
Resolution (Rs) 2.14.5
Tailing Factor 1.21.1

Validation of the Chiral HPLC Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[1]

System Suitability

Causality: Before any sample analysis, system suitability testing (SST) is performed to ensure the chromatographic system is performing adequately.[2] It acts as a self-validating check for every run. For a chiral purity method, the most critical SST parameter is the resolution between the two enantiomers, as this directly impacts the ability to accurately quantify the undesired enantiomer.

ParameterAcceptance CriteriaTypical Result
Resolution (Rs) ≥ 2.04.5
Tailing Factor (T) ≤ 1.5 for both enantiomers1.1
Theoretical Plates (N) ≥ 20005500
%RSD of Area (n=6) ≤ 2.0% for the major peak0.4%
Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or the other enantiomer.[8][10] For a chiral method, it's crucial to demonstrate that no other compound co-elutes with either enantiomer. Forced degradation studies are performed to intentionally stress the sample (using acid, base, oxidation, heat, and light) to generate potential interfering peaks.

Protocol:

  • Prepare solutions of the this compound racemate.

  • Subject the solutions to: 0.1N HCl at 60°C, 0.1N NaOH at 60°C, 3% H₂O₂ at room temp, heat at 80°C, and exposure to UV light (254 nm).

  • Analyze all stressed samples by HPLC.

  • Use a photodiode array (PDA) detector to assess peak purity of both the (1R,3S) and (1S,3R) peaks to confirm they are spectrally homogeneous and free from co-eluting degradants.

Results: No degradation products were found to interfere with the quantitation of either enantiomer. The resolution between the enantiomer peaks and the closest eluting degradant peak was > 3.0 in all cases, confirming the method is stability-indicating and specific.[11]

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[10] For an enantiomeric excess method, linearity must be established for the undesired enantiomer at trace levels relative to the main component. This confirms that we can accurately quantify the impurity across its expected concentration range.

Protocol:

  • Prepare a stock solution of the (1S,3R) enantiomer (the undesired impurity).

  • Prepare a constant, high concentration solution of the (1R,3S) enantiomer (e.g., 1.0 mg/mL).

  • Spike the (1R,3S) solution with the (1S,3R) stock solution to create a series of calibration standards ranging from the Limit of Quantitation (LOQ) to 200% of the specification limit (e.g., if the limit is 0.15%, the range would cover LOQ to 0.30%).

  • Analyze each standard in triplicate.

  • Plot the peak area of the (1S,3R) enantiomer against its concentration and perform a linear regression analysis.

ParameterResultAcceptance Criteria
Range 0.05% to 0.5% of the major enantiomerLOQ to 120% of specification
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zeroReport value
Accuracy

Causality: Accuracy is the closeness of the test results to the true value.[10] In this context, it is evaluated by spiking the desired enantiomer with known amounts of the undesired enantiomer and measuring the recovery. This demonstrates the method's ability to correctly quantify the level of enantiomeric impurity.

Protocol:

  • Prepare three concentration levels of the (1S,3R) enantiomer (e.g., 50%, 100%, and 150% of the specification limit).

  • Spike a solution of the (1R,3S) enantiomer with each concentration level.

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

Spiked Level (% of Spec)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%0.750.76101.3%
100%1.501.4898.7%
150%2.252.28101.3%
Average Recovery 100.4%

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

Precision

Causality: Precision measures the degree of scatter between a series of measurements from the same sample.[10] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.

  • Intermediate Precision: Measures within-laboratory variations (different days, analysts, or equipment).

Protocol:

  • Repeatability: Prepare six samples of the (1R,3S) enantiomer spiked with the (1S,3R) enantiomer at the 100% specification level. Analyze on the same day with the same analyst and instrument.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system.

  • Calculate the % Relative Standard Deviation (%RSD) for both sets of measurements.

Precision Level%RSD of (1S,3R) AreaAcceptance Criteria
Repeatability (n=6) 0.9%≤ 5.0%
Intermediate Precision (n=6) 1.3%≤ 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[10]

  • LOQ: The lowest amount of analyte that can be quantified with acceptable precision and accuracy. This is the most critical sensitivity parameter for an impurity method.[10][12]

Protocol: These are typically determined based on the signal-to-noise ratio (S/N).

  • Prepare a series of dilute solutions of the (1S,3R) enantiomer.

  • Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm the LOQ by analyzing six samples at this concentration and verifying that the precision (%RSD) and accuracy meet acceptance criteria.

ParameterResultAcceptance Criteria
LOD (S/N ≈ 3:1) 0.015%Report value
LOQ (S/N ≈ 10:1) 0.05%Precision (%RSD) ≤ 15%
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage and is critical for method transfer between labs.

Protocol:

  • Vary key chromatographic parameters one at a time (e.g., pH of mobile phase, column temperature, flow rate).

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on critical responses like resolution and retention time.

Parameter VariedVariationImpact on Resolution (Rs)System Suitability
Mobile Phase pH 1.4 (-0.1)4.3Pass
1.6 (+0.1)4.6Pass
Column Temperature 28°C (-2°C)4.7Pass
32°C (+2°C)4.4Pass
Flow Rate 0.75 mL/min (-0.05)4.8Pass
0.85 mL/min (+0.05)4.3Pass

Results: The method is robust as minor changes to these parameters did not significantly impact the resolution or system suitability results.

Visualizing the Validation Workflow

A structured workflow ensures all validation aspects are covered systematically.

G Chiral HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Dev Define Analytical Target Profile (ATP) Screen Screen CSPs (Polysaccharide vs. Crown Ether) Dev->Screen Optimize Optimize Method Parameters (Mobile Phase, Flow, Temp) Screen->Optimize SST System Suitability Optimize->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens Rob Robustness Sens->Rob Report Validation Report Generation Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Chiral HPLC Method Development and Validation.

Interdependence of Validation Parameters

The validation parameters are not isolated; they form a network of evidence that collectively proves the method's suitability.

G Interdependence of Validation Parameters FIT Method is Fit for Purpose ACC Accuracy RANGE Validated Range ACC->RANGE PREC Precision PREC->RANGE LIN Linearity LIN->RANGE SPEC Specificity SPEC->FIT ROB Robustness ROB->FIT SENS Sensitivity (LOQ) SENS->FIT RANGE->FIT

Caption: Logical Relationship of HPLC Validation Characteristics.

Conclusion

We have successfully demonstrated the validation of a chiral HPLC method for determining the enantiomeric excess of this compound. Through a comparative study, a Crown Ether-based CSP was selected for its superior resolution and peak shape. The subsequent validation, conducted according to ICH Q2(R2) guidelines, confirmed that the method is specific, linear, accurate, precise, sensitive, and robust. This validated method provides a high degree of confidence in the enantiomeric purity data, ensuring the quality and safety of the final pharmaceutical product. This guide serves as a template for researchers to develop and validate similarly critical chiral separations, grounding their work in scientific rigor and regulatory compliance.

References

  • Chimalakonda, K. R., et al. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved from [Link][12]

  • Wrezel, P.W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. Retrieved from [Link][2]

  • Sanchez, F. G., & Diaz, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 843-848. Retrieved from [Link][13]

  • Hossain, M. A., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 85-92. Retrieved from [Link][14]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link][3]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link][15]

  • Ali, I., et al. (2015). Amino alcohol-derived chiral stationary phases. PubMed. Retrieved from [Link][16]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link][8]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37, 2593-2608. Retrieved from [Link][4]

  • International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link][9]

  • Regis Technologies, Inc. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link][5]

  • Ali, I., et al. (2015). Amino alcohol-derived chiral stationary phases. ResearchGate. Retrieved from [Link][17]

  • Mastelf. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link][11]

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Retrieved from [Link][18]

  • Swartz, M., & Krull, I. S. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link][10]

  • U.S. Food & Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][1]

  • Kulkarni, A. A., et al. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. NIH. Retrieved from [Link][7]

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The Decisive Role of Chirality: A Comparative Guide to the Stereoselectivity of Aminocyclopentanol Derivatives in Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular recognition, the three-dimensional arrangement of atoms in a molecule can mean the difference between a potent therapeutic agent and an inactive compound. This principle of stereoselectivity is particularly pronounced in the interaction of small molecule inhibitors with biological targets. This guide provides an in-depth comparison of the biological activity of aminocyclopentanol derivatives, a class of compounds that have garnered significant interest as glycosidase inhibitors. We will explore how subtle changes in stereochemistry dramatically influence their inhibitory potency and selectivity, offering valuable insights for rational drug design.

The Critical Importance of Stereochemical Congruence

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition has therapeutic applications in a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. Aminocyclopentanol derivatives, as mimics of the natural sugar substrates, can act as potent inhibitors of these enzymes. However, the efficacy of this mimicry is highly dependent on the precise stereochemical arrangement of the hydroxyl and amino groups on the cyclopentane ring.

A comprehensive analysis of thirty-five different aminocyclopentitol glycosidase inhibitors revealed a critical principle: the strongest inhibition is achieved with a perfect stereochemical match between the aminocyclopentitol and the glycosidase active site. This includes the α- or β-configuration of the amino group, which corresponds to the enzyme's anomeric selectivity[1]. This highlights the necessity of stereoselective synthesis and the evaluation of all possible stereoisomers during the drug discovery process.

Case Study: Anomer-Selective Inhibition of Glycosidases

A compelling example of stereoselectivity is demonstrated by the aminocyclopentanol derivative, (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol . This compound exhibits remarkable anomer-selective inhibition, potently inhibiting β-glycosidases while showing significantly weaker activity against their α-counterparts[2].

Table 1: Anomer-Selective Inhibition of Glycosidases by (1S,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol [2]

EnzymeTypeInhibition Constant (Ki) / IC50
β-Glucosidaseβ-anomer selectiveKi = 1.5 x 10⁻⁷ M
β-Galactosidaseβ-anomer selectiveKi = 3.0 x 10⁻⁶ M
α-Glucosidaseα-anomer selectiveIC50 = 1.0 x 10⁻⁴ M
α-Galactosidaseα-anomer selectiveKi = 2.3 x 10⁻⁵ M

The data clearly illustrates that this specific stereoisomer is a significantly more potent inhibitor of β-glucosidase and β-galactosidase compared to their α-anomeric counterparts. This selectivity is attributed to the spatial arrangement of the hydroxyl and amino groups mimicking the transition state of the natural substrate for β-glycosidases.

Diastereoselectivity: The Impact of a Single Chiral Center

Further underscoring the importance of stereochemistry, a study comparing two diastereomers of an aminocyclopentitol derivative, (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol (Compound 1) and its C(5) epimer (Compound 14) , revealed that even the inversion of a single stereocenter can impact inhibitory activity, although in this case, the effect was less pronounced than the anomeric selectivity[3].

Table 2: Comparative Inhibition of β-Glucosidases by Diastereomers of 4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol [3]

CompoundStereochemistryβ-Glucosidase (Caldocellum saccharolyticum) Kiβ-Glucosidase (almonds) Ki
1 (1R,2S,3S,4R,5R)1.8 x 10⁻⁷ M3.4 x 10⁻⁶ M
14 C(5) epimer of 1Weak inhibitionWeak inhibition

While the inversion at C(5) in this particular scaffold led to a significant reduction in activity, it is crucial to note that the impact of altering a single stereocenter can vary depending on the specific inhibitor and the target enzyme. This emphasizes the need for the synthesis and evaluation of all possible diastereomers in a drug discovery campaign.

The Molecular Basis of Stereoselectivity

The observed stereoselectivity of aminocyclopentanol derivatives can be rationalized by considering the intricate network of interactions within the enzyme's active site. Molecular docking studies of various glycosidase inhibitors have revealed that the precise positioning of hydroxyl and amino groups is critical for establishing key hydrogen bonds and electrostatic interactions with active site residues[4][5][6].

For an inhibitor to be effective, it must adopt a conformation that complements the three-dimensional architecture of the active site. Any deviation from the optimal stereochemistry can lead to steric clashes or the loss of crucial interactions, resulting in a significant decrease in binding affinity and inhibitory potency.

cluster_0 Enzyme Active Site Active_Site_Residues Key Amino Acid Residues (e.g., Asp, Glu, Tyr) Substrate_Binding_Pocket Substrate Binding Pocket Optimal_Inhibitor Aminocyclopentanol (Correct Stereochemistry) Optimal_Inhibitor->Active_Site_Residues Strong, specific interactions (H-bonds, electrostatic) Suboptimal_Inhibitor Aminocyclopentanol (Incorrect Stereochemistry) Suboptimal_Inhibitor->Active_Site_Residues Weak or no interactions, steric hindrance

Caption: Interaction of aminocyclopentanol stereoisomers with a glycosidase active site.

Experimental Protocols

α-Glucosidase Inhibition Assay

A widely used method for determining the inhibitory activity of compounds against α-glucosidase involves the use of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate. The enzymatic cleavage of pNPG releases p-nitrophenol, a yellow product that can be quantified spectrophotometrically[7][8].

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds and a positive control (e.g., Acarbose)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and positive control in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds to the wells.

  • Add 120 µL of phosphate buffer (pH 6.9) to each well.

  • Add 20 µL of the α-glucosidase enzyme solution (0.5 U/mL in phosphate buffer) to each well and pre-incubate the mixture at 37°C for 15 minutes[9].

  • Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well[10].

  • Incubate the reaction mixture at 37°C for 20 minutes[10].

  • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution[10].

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100[7]

  • The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Start Prepare Reagents (Enzyme, Substrate, Inhibitors) Dispense Dispense Inhibitors and Buffer into 96-well plate Start->Dispense Pre-incubation Add Enzyme and Pre-incubate (37°C, 15 min) Dispense->Pre-incubation Reaction Add Substrate (pNPG) and Incubate (37°C, 20 min) Pre-incubation->Reaction Termination Stop Reaction (add Na2CO3) Reaction->Termination Measurement Measure Absorbance (405 nm) Termination->Measurement Analysis Calculate % Inhibition and IC50 values Measurement->Analysis

Sources

The Strategic Advantage of (1R,3S)-3-Aminomethyl-cyclopentanol in the Synthesis of Carbocyclic Nucleoside Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of potent antiviral therapeutics has led to a deep appreciation for the carbocyclic nucleoside analogues. By replacing the furanose oxygen of natural nucleosides with a methylene group, these compounds exhibit enhanced metabolic stability against enzymatic degradation, a critical attribute for effective drug candidates.[1] Within this class of antivirals, the stereochemistry of the cyclopentane core is paramount to biological activity. This guide provides a comparative analysis of the efficacy of (1R,3S)-3-Aminomethyl-cyclopentanol as a key chiral precursor in the synthesis of these vital medicines, weighing its performance against alternative synthetic strategies.

The Cyclopentane Scaffold: A Cornerstone of Antiviral Drug Design

Carbocyclic nucleosides have emerged as a cornerstone in the treatment of viral infections, most notably HIV and Hepatitis B.[1][2] The cyclopentane ring serves as a conformationally flexible mimic of the natural ribose sugar, allowing these analogues to be recognized by viral enzymes while resisting cleavage by phosphorylases that would otherwise deactivate them.[1] Prominent examples of carbocyclic nucleoside antivirals include Abacavir, a cornerstone of HIV therapy, and Entecavir, a potent agent against Hepatitis B. The precise spatial arrangement of substituents on the cyclopentane ring is crucial for their interaction with viral polymerases, making the stereocontrolled synthesis of these molecules a significant challenge and a primary focus of process chemistry.

This compound: A Versatile Chiral Building Block

This compound and its close derivatives, such as (1R,3S)-3-Aminocyclopentanol, have gained prominence as key intermediates in the synthesis of a new generation of antiviral compounds. Their utility is exemplified in the synthesis of the HIV integrase inhibitor, Bictegravir.[3][4][5] The pre-defined stereochemistry at two crucial centers of the cyclopentane ring makes it an attractive starting material for asymmetric synthesis, circumventing the need for challenging chiral resolutions at later stages.

Synthetic Approaches Utilizing (1R,3S)-Aminocyclopentanol Derivatives

The synthesis of carbocyclic nucleosides can be broadly categorized into two main strategies: linear and convergent synthesis.[6]

  • Linear Synthesis: In this approach, the heterocyclic base is constructed stepwise onto a pre-existing cyclopentylamine precursor. This method offers excellent control over the regiochemistry of the final nucleoside.

  • Convergent Synthesis: This strategy involves the coupling of a functionalized cyclopentane intermediate with a pre-formed heterocyclic base. Convergent syntheses are often more efficient in terms of overall yield and allow for greater flexibility in diversifying the nucleobase.[7]

The use of this compound and its analogues fits well within both synthetic paradigms, offering a reliable route to the desired enantiomerically pure products.

A Comparative Analysis of Synthetic Precursors and Strategies

The choice of starting material and synthetic strategy significantly impacts the overall efficiency, cost-effectiveness, and scalability of antiviral drug synthesis. Here, we compare the use of (1R,3S)-aminomethyl-cyclopentanol derivatives with a well-established alternative, the Vince lactam, in the context of Abacavir and Carbovir synthesis.

The Vince Lactam Route: A Well-Trodden Path

The bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, has historically been a cornerstone in the synthesis of carbocyclic nucleosides, including Abacavir and Carbovir.[8][9][10] Its rigid bicyclic structure allows for excellent stereocontrol during subsequent transformations.

A key step in utilizing the Vince lactam is the resolution of its racemic mixture to obtain the desired enantiomer. Chemoenzymatic methods, employing γ-lactamases, have been extensively developed for this purpose, achieving high enantiomeric excess (>99% ee).[11][12][13]

This compound Derivatives: A Modern Alternative

More recent synthetic strategies have focused on the use of chiral aminocyclopentanol derivatives as starting materials. These can be prepared through various methods, including asymmetric Diels-Alder reactions and enzymatic resolutions of precursor molecules.[14][15][16]

The primary advantage of using a pre-resolved chiral synthon like this compound is the potential for a more streamlined and efficient synthesis, avoiding the need for a dedicated resolution step of a complex intermediate like the Vince lactam.

Comparative Data: A Head-to-Head Look

ParameterVince Lactam Route(1R,3S)-Aminomethyl-cyclopentanol RouteRationale & Causality
Stereocontrol Excellent, established through enzymatic resolution of the lactam.Excellent, established early in the synthesis of the precursor.Both routes provide high enantiomeric purity. The choice often depends on the availability and cost of the starting materials and the complexity of the subsequent steps.
Synthetic Strategy Primarily convergent, where the resolved lactam is elaborated and then coupled with the nucleobase.Can be employed in both linear and convergent approaches, offering flexibility.The flexibility of the aminocyclopentanol route can be advantageous for exploring structure-activity relationships with different nucleobases.
Overall Yield Can be high, but the resolution step inherently limits the theoretical yield to 50% for the desired enantiomer from the racemate.Potentially higher overall yield as the chirality is often introduced through asymmetric synthesis rather than resolution.Asymmetric synthesis avoids the loss of 50% of the material inherent in a classical resolution, leading to better atom economy.
Scalability Well-established for large-scale production, with optimized enzymatic resolution protocols.Gaining traction for industrial-scale synthesis, particularly for newer antivirals like Bictegravir.The scalability of the aminocyclopentanol route is being actively developed and has shown promise in recent patent literature.

Antiviral Efficacy: The Ultimate Measure of Success

The ultimate goal of any synthetic strategy is to produce a compound with high antiviral potency and a favorable safety profile. The table below presents the antiviral activity of several carbocyclic nucleosides, highlighting the effectiveness of this structural class.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Abacavir HIV-1MT-40.09>100>1111[1]
Carbovir HIV-1----[17][18]
Entecavir HBVHepG2 2.2.15---[19]
Carbocyclic FMAU (C-FMAU) HSV-1Vero4.4>100>22.7[1]
Carbocyclic FIAU (C-FIAU) HSV-1Vero11>100>9.1[1]
Modified Carbocyclic Nucleoside (4e) HBVHepG2 2.2.153.487.525.7[19]
2'-Fluoro-l-cytosine nucleoside HIV-1PBM0.51>100>196[20]
2'-Fluoro-l-5-fluorocytosine nucleoside HIV-1PBM0.17>100>588[20]
2'-Fluoro-l-adenine nucleoside HIV-1PBM1.5>100>66.7[20]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀

The high selectivity index of Abacavir underscores the therapeutic potential of carbocyclic nucleosides derived from cyclopentane precursors. The development of new analogues continues to yield compounds with potent activity against a range of viruses.[19][21][22]

Experimental Protocols: A Glimpse into the Synthetic Workflow

To provide a practical understanding of the synthetic methodologies, outlined below are representative, high-level protocols for key transformations in the synthesis of carbocyclic nucleoside precursors.

Protocol 1: Enzymatic Resolution of a Vince Lactam Derivative

This protocol describes the kinetic resolution of a racemic aminocyclopentenol, a downstream intermediate from the Vince lactam, using a lipase.

  • Substrate Preparation: Dissolve the racemic cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate in an appropriate buffer solution.

  • Enzymatic Hydrolysis: Add electric eel acetylcholine esterase to the solution.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC until approximately 40-50% conversion is achieved.

  • Separation: Separate the resulting alcohol, (+)-cis-N-acetyl-4-aminocyclopent-2-enol, from the unreacted acetate, (+)-cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate, using column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of both the product and the remaining starting material using chiral HPLC. High ee (>92%) can be achieved, which can be further enhanced by recrystallization.[14][15][16]

Protocol 2: Synthesis of a Bictegravir Intermediate from (1R,3S)-3-Aminocyclopentanol

This protocol outlines a key step in the synthesis of Bictegravir, showcasing the utility of the chiral aminocyclopentanol precursor.

  • Reactant Charging: To a solution of the core pyranone intermediate in a suitable solvent such as dichloromethane, add potassium acetate and (1R,3S)-3-aminocyclopentanol hydrochloride.[5]

  • Reaction Conditions: Heat the reaction mixture to 40-50°C and maintain for 6-8 hours.

  • Workup: After completion of the reaction, add water and separate the organic layer. Wash the organic layer with brine.

  • Isolation: The resulting organic layer containing the coupled product can be used directly in the next step or purified by crystallization.[5]

Visualizing the Synthetic Pathways

To better illustrate the strategic differences in the synthesis of carbocyclic nucleosides, the following diagrams depict the conceptual workflows.

Synthetic_Strategies cluster_0 Vince Lactam Route (Convergent) cluster_1 Aminocyclopentanol Route (Flexible) Racemic Vince Lactam Racemic Vince Lactam Enzymatic Resolution Enzymatic Resolution Racemic Vince Lactam->Enzymatic Resolution Chiral Lactam Chiral Lactam Enzymatic Resolution->Chiral Lactam Functional Group Interconversion Functional Group Interconversion Chiral Lactam->Functional Group Interconversion Coupling with Nucleobase Coupling with Nucleobase Functional Group Interconversion->Coupling with Nucleobase Carbocyclic Nucleoside Carbocyclic Nucleoside Coupling with Nucleobase->Carbocyclic Nucleoside Achiral Starting Material Achiral Starting Material Asymmetric Synthesis Asymmetric Synthesis Achiral Starting Material->Asymmetric Synthesis (1R,3S)-Aminomethyl-cyclopentanol (1R,3S)-Aminomethyl-cyclopentanol Asymmetric Synthesis->(1R,3S)-Aminomethyl-cyclopentanol Linear Synthesis Linear Synthesis (1R,3S)-Aminomethyl-cyclopentanol->Linear Synthesis Convergent Synthesis Convergent Synthesis (1R,3S)-Aminomethyl-cyclopentanol->Convergent Synthesis Carbocyclic Nucleoside_2 Carbocyclic Nucleoside Linear Synthesis->Carbocyclic Nucleoside_2 Convergent Synthesis->Carbocyclic Nucleoside_2

Sources

A Senior Application Scientist's Guide to Chiral Amines in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amines are indispensable building blocks and catalysts in modern organic synthesis, particularly in the pharmaceutical industry, where enantiomeric purity is paramount.[1][2][3] Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, underscoring the critical need for efficient and selective synthetic methods.[1][2] This guide provides a comparative analysis of prominent classes of chiral amines used in the synthesis of complex molecules. We will delve into their roles as organocatalysts, chiral ligands for metal-catalyzed reactions, and chiral auxiliaries. By examining key performance indicators such as enantioselectivity, yield, and substrate scope through supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst and reagent selection.

Introduction: The Central Role of Chirality in Synthesis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development and fine chemical production.

Chiral amines serve as powerful tools to introduce and control stereochemistry during a synthesis.[1][2][3] Their utility can be broadly categorized into three areas:

  • Chiral Ligands: Amines, particularly diamines and amino alcohols, are exceptional ligands that coordinate with transition metals (e.g., Rhodium, Ruthenium, Iridium, Palladium) to form highly effective asymmetric catalysts for reactions like hydrogenation and transfer hydrogenation.[1][4][5]

  • Organocatalysts: Chiral amines can directly catalyze reactions without a metal center.[6] Proline and its derivatives, for instance, activate carbonyl compounds by forming enamine or iminium intermediates, facilitating a wide range of asymmetric transformations.[7][8] Cinchona alkaloids are another versatile class, acting as Brønsted bases or nucleophilic catalysts.[9][10][11]

  • Chiral Auxiliaries and Building Blocks: When covalently attached to a substrate, chiral amines can direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product. They also serve as fundamental chiral synthons for more complex structures.[1][2]

This guide will focus on comparing the performance of representative chiral amines from these categories in mechanistically distinct, yet industrially relevant, asymmetric transformations.

Comparative Analysis I: Chiral Amine Ligands in Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for producing chiral amines.[1][2] The success of this transformation is heavily reliant on the design of the chiral ligand coordinating the metal center, typically Iridium or Ruthenium.[1][2]

Key Performance Parameters:

  • Enantiomeric Excess (ee%): The primary measure of a catalyst's stereoselectivity.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst, indicating catalyst efficiency and activity.

  • Reaction Conditions: Pressure (H₂) and temperature, which impact operational safety and cost.

We will compare several influential classes of phosphine ligands, many of which incorporate chiral amine backbones, in the benchmark asymmetric hydrogenation of N-aryl imines.

Table 1: Performance of Chiral Amine-Derived Ligands in Asymmetric Imine Hydrogenation

Ligand/Catalyst SystemSubstrateMetalH₂ Pressure (bar)Temp (°C)ee (%)TONReference
Ir / (S)-PipPhosN-Phenyl 1-phenylethanimineIridium502587>100
Ir / DuanPhosN-Phenyl 1-phenylethanimineIridium502593>100
Ir / (S,S)-f-Binaphane1-Aryl-3,4-dihydroisoquinolinesIridium5025>99up to 10,000
Ru / Xyl-Skewphos/DPENN-Phenyl 1-phenylethanimineRuthenium83097up to 18,000
Ir / MaxPHOXAcyclic N-aryl ketiminesIridium125up to 96>100
Rh / ZhaoPhosDibenzo[b,f]azepine HClRhodium5050>99>100
Field Insights & Mechanistic Causality:
  • Bidentate vs. Monodentate Ligands: While bidentate phosphine ligands like DuanPhos and f-Binaphane were long considered superior for creating a rigid, well-defined chiral pocket around the metal, the development of modular monodentate ligands like PipPhos demonstrated that high efficiency is also achievable with more flexible systems.[1]

  • Ligand Backbone and Modularity: The performance of phosphino-oxazoline (PHOX) ligands highlights the importance of the ligand backbone. The MaxPHOX ligands, for instance, are constructed from three distinct chiral building blocks (an amino alcohol, an amino acid, and a P-stereogenic phosphinous acid), allowing for fine-tuning of the catalyst's steric and electronic properties for a specific substrate.[1] This modularity is a key advantage in catalyst optimization.

  • Role of Additives and Substrate Form: The hydrogenation of dibenzo[b,f]azepines catalyzed by Rh/ZhaoPhos showcases a fascinating instance of substrate-catalyst interaction.[2] Excellent enantioselectivity was achieved using the hydrochloride salt of the substrate, where an anion-bonding interaction between the chloride and a thiourea motif on the ZhaoPhos ligand was crucial for achieving high stereocontrol.[2] This demonstrates that reaction components beyond the substrate and catalyst can play a decisive role.

Comparative Analysis II: Chiral Amines as Organocatalysts in the Aldol Reaction

The direct asymmetric aldol reaction, which forms a carbon-carbon bond, is a fundamental transformation in organic synthesis. Chiral primary and secondary amines, most notably L-proline and its derivatives, have revolutionized this field by providing a metal-free catalytic pathway.[6][7]

Mechanism of Action (Enamine Catalysis): The catalytic cycle, pioneered by List and Barbas, involves the reaction of the chiral secondary amine catalyst (e.g., proline) with a ketone donor to form a nucleophilic enamine intermediate.[8][12] This enamine then attacks an aldehyde acceptor. The chirality of the amine catalyst dictates the facial selectivity of the attack, thereby controlling the stereochemistry of the newly formed stereocenters. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.[8][12]

Table 2: Performance of Chiral Amine Organocatalysts in the Aldol Reaction

Catalyst (mol%)DonorAcceptorSolventYield (%)ee (%)Reference
L-Proline (30%)Acetonep-NitrobenzaldehydeDMSO6876
L-Proline (3-5%)AcetoneIsobutyraldehydeAcetone7795
(S)-TMS-Proline (20%)Cyclohexanonep-NitrobenzaldehydeCH₂Cl₂9996
Cinchonidine deriv. (10%)Acetonep-NitrobenzaldehydeToluene9580
Field Insights & Mechanistic Causality:
  • Proline's Unique Efficacy: The rigid pyrrolidine ring and the presence of the carboxylic acid group in proline are crucial for its high performance.[7] The carboxylic acid is believed to act as a proton shuttle and participate in a hydrogen-bonded transition state, mimicking the function of Class I aldolase enzymes.[12] This bifunctional nature—simultaneously activating the nucleophile (via enamine) and the electrophile (via hydrogen bonding)—is key to its success.

  • Solvent and Substrate Effects: The initial report of the proline-catalyzed aldol reaction used stoichiometric amounts of acetone in DMSO, affording moderate enantioselectivity.[7] A significant breakthrough came with the realization that running the reaction in neat acetone (using it as both reactant and solvent) dramatically improved the enantiomeric excess to 95% for certain aldehydes.[13] This highlights the profound impact of reaction concentration and solvent choice on the transition state geometry.

  • Beyond Proline: While proline is a workhorse, its derivatives and other amine scaffolds like Cinchona alkaloids have expanded the scope of organocatalysis.[6][9] Cinchona alkaloids, for example, operate through a different mechanism, typically acting as Brønsted bases to generate an enolate, which is then stabilized in a chiral ion pair with the protonated alkaloid.[11] This offers a complementary approach for substrates that may be incompatible with the enamine mechanism.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the discussed chemistry, this section provides a detailed, self-validating protocol for a representative reaction.

Protocol: Asymmetric Transfer Hydrogenation of an Imine using a Chiral Diamine Ligand

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of a model imine, N-(1-phenylethylidene)aniline, using a pre-formed [RuCl₂(p-cymene)]₂ catalyst and a (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) ligand.

Materials:

  • [RuCl₂(p-cymene)]₂ (1.0 mol%)

  • (S,S)-TsDPEN (2.2 mol%)

  • N-(1-phenylethylidene)aniline (1.0 equiv)

  • Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen line)

Procedure:

  • Catalyst Pre-formation: To a Schlenk flask under a nitrogen atmosphere, add [RuCl₂(p-cymene)]₂ (0.01 mmol) and (S,S)-TsDPEN (0.022 mmol).

  • Solvent Addition: Add anhydrous DCM (5 mL) to the flask.

  • Activation: Stir the resulting orange solution at room temperature for 20-30 minutes. Causality: This pre-stirring step is crucial for the formation of the active monomeric Ru-diamine catalytic species.

  • Substrate Addition: Add N-(1-phenylethylidene)aniline (1.0 mmol) to the flask.

  • Reaction Initiation: Add the formic acid/triethylamine (5:2) mixture (2 mL). Causality: This mixture serves as the source of hydride for the reduction. Formic acid is the hydrogen donor, and triethylamine is the base required to generate formate in situ and neutralize the resulting acid.

  • Reaction Monitoring: Stir the reaction at 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting imine is fully consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel.

  • Self-Validation: The enantiomeric excess of the purified N-(1-phenylethyl)aniline product must be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H) and comparing the peak areas of the two enantiomers against a racemic standard.

Visualization of Key Workflows

Decision-Making Workflow for Chiral Amine Selection

The selection of an appropriate chiral amine is a critical step in planning an asymmetric synthesis. The following flowchart provides a logical framework for this decision-making process.

Chiral_Amine_Selection start Define Target Transformation (e.g., C-N, C-C bond formation) reaction_type Metal-Catalyzed or Organocatalytic? start->reaction_type metal_cat Metal-Catalyzed Path reaction_type->metal_cat Metal organo_cat Organocatalytic Path reaction_type->organo_cat Organo ligand_class Select Ligand Class metal_cat->ligand_class diamine Chiral Diamines (e.g., DPEN, DACH) For Hydrogenation ligand_class->diamine amino_alcohol Amino Alcohols (e.g., for C-C coupling) ligand_class->amino_alcohol phosphine Phosphino-oxazolines (PHOX) Broad Applicability ligand_class->phosphine optimize_metal Optimize Metal & Ligand (Screen Ru, Ir, Rh, Pd...) diamine->optimize_metal amino_alcohol->optimize_metal phosphine->optimize_metal mechanism Activation Mode? organo_cat->mechanism enamine Enamine / Iminium Ion (Carbonyl α-functionalization) mechanism->enamine Covalent base_cat Brønsted / Lewis Base (Phase Transfer, Michael Add.) mechanism->base_cat Non-Covalent proline Proline & Derivatives (Aldol, Mannich, Michael) enamine->proline cinchona Cinchona Alkaloids (Alkylation, Conjugate Add.) base_cat->cinchona optimize_organo Optimize Catalyst & Additives (Acid/Base, Solvent) proline->optimize_organo cinchona->optimize_organo

Caption: A flowchart for selecting a chiral amine strategy.

References

  • Ordóñez, M., & Cativiela, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14028-14127. [Link]

  • Xie, J.-H., & Zhou, Q.-L. (2011). Chiral Diphosphine and Monophosphine Ligands on a Spiro Scaffold for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 44(8), 581-591. [Link]

  • Chen, X.-H., Wei, Q., & Luo, S.-W. (2018). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Society Reviews, 47(23), 8847-8867. [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Song, C. E. (Ed.). (2009). Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. John Wiley & Sons. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Shaikh, I. R., & Ghorpade, R. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]

  • Lin, Y., et al. (2021). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 60(38), 20829-20836. [Link]

  • Macmillan Group Meeting. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]

  • Notter, M., & List, B. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(23), 3855-3857. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

  • List, B. (2001). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 98(25), 14593-14597. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (1R,3S)-3-Aminomethyl-cyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily reality. Among these, chiral amino alcohols like (1R,3S)-3-Aminomethyl-cyclopentanol serve as critical building blocks for complex molecular architectures. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE). The procedural guidance herein is designed to build a deep trust in our commitment to safety, extending value beyond the product itself.

A Note on Toxicological Data: It is crucial to recognize that the toxicological properties of this compound have not been thoroughly investigated[1]. In the absence of comprehensive data, a conservative approach to handling is paramount. The recommendations in this guide are based on the safety data available for structurally similar compounds, such as (1S,3S)-3-Amino-cyclopentanol, and general best practices for handling potentially hazardous pharmaceutical intermediates.

Hazard Assessment and Risk Mitigation

This compound is an organic compound that may be irritating to the mucous membranes and upper respiratory tract[1]. Potential routes of exposure include inhalation, ingestion, and skin absorption[1]. Due to its toxicity and irritant nature, appropriate laboratory practices, including the use of personal protective equipment and operation in a well-ventilated environment, are essential[2].

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing (Solid) Safety glasses with side shields or chemical splash gogglesCompatible chemical-resistant gloves (Nitrile recommended)Lab coatNIOSH-approved respirator (N95 or higher)
Solution Preparation and Transfers Chemical splash gogglesCompatible chemical-resistant gloves (Nitrile recommended)Lab coatWork in a certified chemical fume hood
Reaction Setup and Monitoring Chemical splash gogglesCompatible chemical-resistant gloves (Nitrile recommended)Lab coatWork in a certified chemical fume hood
Workup and Purification Chemical splash goggles and face shieldCompatible chemical-resistant gloves (Nitrile recommended)Lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator with organic vapor cartridges

Detailed PPE Specifications and Procedures

Eye and Face Protection

Given the potential for eye irritation, robust eye protection is mandatory.

  • Standard Operations: At a minimum, safety glasses with side shields should be worn for all activities involving this compound.

  • Splash Hazard: When handling solutions or during procedures with a risk of splashing, chemical splash goggles are required. For larger volume transfers or reactions with a higher splash potential, a face shield should be worn in conjunction with goggles.

Hand Protection

Skin contact is a primary route of exposure, making appropriate glove selection and use critical.

  • Glove Type: Compatible chemical-resistant gloves are essential[1]. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use[3].

  • Glove Removal: Employ the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves in a designated chemical waste container[3].

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[3].

Body Protection

A lab coat should be worn at all times to protect street clothing from contamination[1]. For procedures with a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection

Inhalation of vapors or aerosols can be harmful[1].

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of a certified chemical fume hood. All operations with the potential to generate aerosols or vapors should be conducted within a fume hood.

  • Respirator Use: In situations where engineering controls are not sufficient, such as during a large spill or when weighing out significant quantities of the solid material outside of a containment device, a NIOSH-approved respirator should be worn[1]. For solid particulates, an N95 respirator is recommended. For potential vapor exposure, a respirator with organic vapor cartridges is necessary.

Operational and Disposal Plans

Handling Procedures
  • Always work in a well-ventilated area, preferably a chemical fume hood[2].

  • Avoid the formation of dust and aerosols[4].

  • Keep the container tightly closed when not in use[1][3].

  • Avoid contact with skin, eyes, and clothing[5].

  • Wash hands thoroughly after handling[3].

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE as outlined in the table above, contain the spill and collect the material with an inert absorbent. Place the absorbed material into a sealed, labeled container for chemical waste disposal[1].

Waste Disposal

All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on waste disposal procedures.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling start Start: Handling this compound assess_operation Assess Operation: - Scale - Physical Form (Solid/Liquid) - Potential for Splash/Aerosol start->assess_operation eye_protection Eye Protection: - Safety Glasses (min) - Goggles for splash risk - Face shield for high splash risk assess_operation->eye_protection hand_protection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile) assess_operation->hand_protection body_protection Body Protection: - Lab Coat (min) - Chemical apron for splash risk assess_operation->body_protection respiratory_protection Respiratory Protection: - Fume Hood (primary) - Respirator for spills/high dust assess_operation->respiratory_protection decontamination Decontaminate Work Area eye_protection->decontamination hand_protection->decontamination body_protection->decontamination respiratory_protection->decontamination waste_disposal Dispose of Waste & Used PPE in Designated Chemical Waste decontamination->waste_disposal hand_washing Wash Hands Thoroughly waste_disposal->hand_washing end_procedure End of Procedure hand_washing->end_procedure

Caption: PPE Selection Workflow for this compound.

References

  • ChemBK. (2024, April 9). Cyclopentanol, 3-aMino-, (1R,3S)-. Retrieved from [Link]

  • Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]

Sources

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